molecular formula C3H10N2<br>CH3CH(NH2)CH2NH2<br>C3H10N2 B080664 1,2-Diaminopropane CAS No. 10424-38-1

1,2-Diaminopropane

Cat. No.: B080664
CAS No.: 10424-38-1
M. Wt: 74.13 g/mol
InChI Key: AOHJOMMDDJHIJH-UHFFFAOYSA-N
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Description

1,2-propylenediamine appears as a colorless liquid with an ammonia-like odor. Strongly irritates skin and tissue.
1, 2 Diaminopropane, also known as 1, 2-propanediamine or pn, belongs to the class of organic compounds known as monoalkylamines. These are organic compounds containing an primary aliphatic amine group. 1, 2 Diaminopropane exists as a liquid, soluble (in water), and a very strong basic compound (based on its pKa). 1, 2 Diaminopropane has been detected in multiple biofluids, such as urine and blood. 1, 2 Diaminopropane can be converted into propylene 1, 2-bis(dithiocarbamic acid).
Propylenediamine is a diamine that is propane substituted by amino groups at positions 1 and 2. Propylenediamine is commonly used as a bidentate ligand in the formation of coordination complexes. It has a role as a ligand.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propane-1,2-diamine
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InChI

InChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3
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InChI Key

AOHJOMMDDJHIJH-UHFFFAOYSA-N
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Canonical SMILES

CC(CN)N
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Molecular Formula

C3H10N2, Array
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DSSTOX Substance ID

DTXSID4021761
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Molecular Weight

74.13 g/mol
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Physical Description

1,2-propylenediamine appears as a colorless liquid with an ammonia-like odor. Strongly irritates skin and tissue., Liquid, Extremely hygroscopic liquid; [Merck Index] Colorless liquid with an ammoniacal odor; [CAMEO], Solid, HYGROSCOPIC COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

248.9 °F at 760 mmHg (NTP, 1992), 119 °C
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Flash Point

92 °F (NFPA, 2010), 33 °C c.c.
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Solubility

Very soluble (NTP, 1992), Solubility in water: miscible
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Density

0.8584 (NTP, 1992) - Less dense than water; will float, Relative density (water = 1): 0.9
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Vapor Density

2.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.6
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Vapor Pressure

9.0 [mmHg], Vapor pressure, kPa at 20 °C: 1.2
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CAS No.

78-90-0
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Melting Point

-35 °F (NTP, 1992), -12 °C
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Foundational & Exploratory

An In-depth Technical Guide to 1,2-Diaminopropane (CAS Number: 78-90-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Diaminopropane (CAS 78-90-0), a critical chiral building block in chemical synthesis and pharmaceutical development. This document details its chemical and physical properties, spectroscopic data, synthesis and purification protocols, and its applications in the development of therapeutic agents.

Chemical Identification and Physicochemical Properties

This compound, also known as propane-1,2-diamine, is a colorless liquid with a characteristic fishy, ammoniacal odor.[1] It is the simplest chiral diamine, existing as a racemic mixture of (R)- and (S)-enantiomers. This chirality makes it a valuable precursor in asymmetric synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃H₁₀N₂[1][2]
Molar Mass 74.127 g·mol⁻¹[1]
Appearance Colorless liquid[1]
Odor Fishy, ammoniacal[1]
Density 870 mg/mL at 25 °C[1]
Melting Point -37.1 °C[1]
Boiling Point 119.6 °C[1]
Vapor Pressure 1.9 kPa (at 20 °C)[1]
Refractive Index (n_D) 1.446 (at 20 °C)[1]
Flash Point 34 °C (93 °F)[1]
Autoignition Temperature 360 °C (680 °F)[1]
Solubility Miscible with water and most organic solvents[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR Chemical shifts are dependent on the solvent. In a non-chiral solvent, the spectra for the (R) and (S) enantiomers are identical.
¹³C NMR Provides information on the carbon framework of the molecule.
FTIR Characteristic peaks for N-H and C-H stretching and bending vibrations.
Mass Spectrometry Molecular ion peak and fragmentation pattern confirm the molecular weight and structure.

Experimental Protocols

Synthesis of Racemic this compound

A common industrial method for the synthesis of racemic this compound is the ammonolysis of 1,2-dichloropropane.[1][4]

Reaction: CH₃CHClCH₂Cl + 4 NH₃ → CH₃CH(NH₂)CH₂NH₂ + 2 NH₄Cl

Experimental Protocol:

  • Reaction Setup: A high-pressure reactor is charged with 1,2-dichloropropane, water, liquid ammonia (B1221849), and a suitable catalyst.

  • Reaction Conditions: The temperature is raised to 160-180 °C and the pressure is maintained at 8-12 MPa. The reaction mixture is stirred under these conditions for 4-5 hours.

  • Monitoring: The reaction progress is monitored by Gas Chromatography (GC) to ensure the complete consumption of 1,2-dichloropropane.

  • Work-up: After the reaction is complete, the system is cooled to 20-25 °C, and the excess ammonia is vented.

  • Purification: The resulting mixture, which primarily contains this compound, is purified by distillation to obtain the final product.

Synthesis_of_1_2_Diaminopropane Dichloropropane 1,2-Dichloropropane Reactor High-Pressure Reactor Dichloropropane->Reactor Ammonia Liquid Ammonia Ammonia->Reactor Reaction Reaction (160-180°C, 8-12 MPa) Reactor->Reaction Cooling Cooling & Venting Reaction->Cooling Distillation Distillation Cooling->Distillation Product Racemic this compound Distillation->Product

Caption: Synthesis workflow for racemic this compound.

Chiral Resolution of Racemic this compound

The separation of the racemic mixture into its individual enantiomers can be achieved through the formation of diastereomeric salts using a chiral resolving agent, such as (+)-tartaric acid.[4]

Experimental Protocol:

  • Salt Formation:

    • Dissolve racemic this compound in a suitable solvent (e.g., methanol).

    • In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, with gentle heating if necessary.

    • Slowly add the tartaric acid solution to the diamine solution with continuous stirring. The diastereomeric salts, (R)-1,2-diaminopropane-(+)-tartrate and (S)-1,2-diaminopropane-(+)-tartrate, will precipitate due to their different solubilities.

  • Isolation of Diastereomer:

    • Allow the mixture to cool to room temperature to complete the crystallization.

    • Collect the precipitated crystals (the less soluble diastereomer) by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove impurities.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add a concentrated aqueous solution of a strong base (e.g., sodium hydroxide) until the salt completely dissolves and the solution is strongly alkaline. This regenerates the free diamine.

  • Extraction and Purification:

    • Extract the liberated enantiomerically enriched this compound from the aqueous solution using an organic solvent (e.g., diethyl ether).

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

    • Remove the solvent by rotary evaporation to yield the purified enantiomer of this compound.

Chiral_Resolution cluster_0 Diastereomeric Salt Formation cluster_1 Isolation and Liberation cluster_2 Purification RacemicDAP Racemic this compound in Methanol Mixing Mixing and Precipitation RacemicDAP->Mixing TartaricAcid (+)-Tartaric Acid in Methanol TartaricAcid->Mixing Filtration Vacuum Filtration Mixing->Filtration Liberation Addition of NaOH(aq) Filtration->Liberation Extraction Solvent Extraction Liberation->Extraction Drying Drying and Evaporation Extraction->Drying EnrichedDAP Enantiomerically Pure This compound Drying->EnrichedDAP

Caption: Experimental workflow for chiral resolution.

Role in Drug Development

This compound and its derivatives are pivotal intermediates in the synthesis of a variety of pharmaceuticals, including anticancer, antiviral, and antimicrobial agents.[1] The chiral nature of this compound is often crucial for the biological activity of the final drug molecule.

Anticancer Agents

This compound serves as a key ligand in the synthesis of platinum-based anticancer drugs. These complexes function by binding to DNA in cancer cells, leading to apoptosis. The diamine ligand plays a critical role in the stereochemistry and reactivity of the platinum complex, influencing its efficacy and toxicity profile. For instance, derivatives of this compound have been used to synthesize novel platinum(II) complexes that exhibit significant cytotoxicity against various cancer cell lines.

Anticancer_Pathway DAP This compound (Ligand Precursor) Pt_Complex Platinum(II) Complex Synthesis DAP->Pt_Complex Drug Platinum-based Anticancer Drug Pt_Complex->Drug DNA Cancer Cell DNA Drug->DNA Binds to Apoptosis Apoptosis DNA->Apoptosis Induces

Caption: Role of this compound in platinum-based anticancer drugs.

Enzyme Inhibitors and Receptor Antagonists

Derivatives of this compound have been investigated as inhibitors of various enzymes and as antagonists for cellular receptors. For example, novel 3-phenylpropane-1,2-diamine (B1211460) derivatives have been identified as inhibitors of Aminopeptidase (B13392206) N (APN), an enzyme involved in tumor invasion and metastasis.[5] Furthermore, aminopropanol (B1366323) derivatives, which can be synthesized from precursors related to this compound, have been studied as calcium-sensing receptor antagonists.[6]

Safety and Handling

This compound is a flammable and corrosive liquid that is harmful if swallowed or absorbed through the skin. It can cause severe skin and eye burns. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Table 3: Hazard and Safety Information for this compound

Hazard StatementPrecautionary Statement
H226: Flammable liquid and vaporP210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
H302: Harmful if swallowedP264: Wash skin thoroughly after handling.
H311: Toxic in contact with skinP280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
H314: Causes severe skin burns and eye damageP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound (CAS 78-90-0) is a versatile and indispensable chemical intermediate with significant applications in the pharmaceutical industry. Its chirality and reactivity make it a valuable building block for the asymmetric synthesis of a wide range of bioactive molecules. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to 1,2-Diaminopropane: Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diaminopropane, also known as propane-1,2-diamine, is a chiral organic compound that serves as a versatile building block in modern organic synthesis and materials science.[1] Its simple structure, possessing two primary amine groups on a three-carbon backbone, belies its significant utility in a wide array of applications, from the synthesis of complex pharmaceutical intermediates and agrochemicals to its use as a bidentate ligand in coordination chemistry.[1][2][3] This guide provides a comprehensive technical overview of this compound, including its fundamental properties, detailed experimental protocols for its synthesis and resolution, and its applications in asymmetric catalysis and as a scaffold in medicinal chemistry.

Core Properties and Data

This compound is a colorless liquid with a characteristic ammonia-like odor.[4][5] It is the simplest chiral diamine and is miscible with water and many organic solvents.[4][6]

Molecular Identity and Weight

The fundamental identifiers and molecular weight of this compound are summarized below.

IdentifierValue
Molecular Formula C₃H₁₀N₂[2]
Molecular Weight 74.12 g/mol [2]
CAS Number 78-90-0[2]
Physicochemical Properties

Key physical and chemical properties are crucial for its application in various experimental settings.

PropertyValue
Appearance Colorless liquid[6]
Odor Fishy, ammoniacal[6]
Density 0.87 g/mL at 25 °C[5]
Boiling Point 119-120 °C[4]
Melting Point -37 °C[4]
Flash Point 33 °C (closed cup)[4]
Refractive Index 1.446 at 20 °C[4]
Solubility Miscible with water, ethanol[4]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several industrial and laboratory-scale methods.

Industrial Synthesis from 1,2-Dichloropropane (Ammonolysis)

A common industrial method involves the ammonolysis of 1,2-dichloropropane. This process is advantageous as it can utilize waste chloro-organic compounds.[6]

Reaction: CH₃CHClCH₂Cl + 4 NH₃ → CH₃CH(NH₂)CH₂NH₂ + 2 NH₄Cl[6]

Experimental Protocol:

  • Charge a high-pressure reactor with 1,2-dichloropropane.

  • Introduce an excess of ammonia (B1221849) into the reactor.

  • Heat the mixture under pressure. The specific temperature and pressure conditions are optimized based on industrial-scale process parameters.

  • After the reaction is complete, the resulting mixture contains this compound and ammonium (B1175870) chloride.

  • Separate the this compound from the ammonium chloride salt.

  • Purify the crude this compound by distillation.

Synthesis from Isopropanolamine

Another route involves the amination of isopropanolamine in the presence of a catalyst.

Experimental Protocol:

  • Prepare a mixture of isopropanolamine and liquid ammonia, typically in a molar ratio of 1:1 to 1:20.[7]

  • Introduce the mixture into a reactor containing a suitable catalyst (e.g., Raney Ni or Pd/C) under a hydrogen atmosphere.[7]

  • Conduct the reaction at a temperature of 150-240 °C and a pressure of 10-13 MPa.[8]

  • After the reaction, which typically runs for 10-12 hours, cool the reactor and vent the excess ammonia and hydrogen.[7]

  • Remove water from the product mixture by distillation under normal pressure.

  • Obtain the pure this compound by vacuum distillation.[7]

Chiral Resolution of Racemic this compound

The separation of the racemic mixture into its enantiomers is critical for applications in asymmetric synthesis. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid.[6]

Experimental Protocol:

  • Diastereomeric Salt Formation:

    • Dissolve one molar equivalent of L-(+)-tartaric acid in a minimal amount of a suitable solvent, such as methanol, with gentle heating.

    • Slowly add a solution of two molar equivalents of racemic this compound in the same solvent to the warm tartaric acid solution with stirring.[9]

  • Crystallization:

    • Allow the resulting mixture to cool slowly to room temperature to induce crystallization. One diastereomeric salt will preferentially crystallize due to its lower solubility.[9]

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.[9]

  • Liberation of the Enriched Amine:

    • Suspend the collected diastereomeric salt in water.

    • Add a concentrated aqueous solution of a strong base (e.g., NaOH) until the pH is highly alkaline, liberating the free amine.[9]

  • Extraction and Purification:

    • Extract the liberated amine with an organic solvent, such as diethyl ether.

    • Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent by rotary evaporation to yield the enantiomerically enriched this compound.[10]

G Workflow for Chiral Resolution of this compound cluster_synthesis Diastereomeric Salt Formation cluster_separation Separation cluster_liberation Liberation and Purification racemic Racemic this compound mix Mix and Stir racemic->mix tartaric L-(+)-Tartaric Acid tartaric->mix solvent Methanol solvent->mix cool Cool to Crystallize mix->cool filter Vacuum Filtration cool->filter crystals Diastereomeric Crystals filter->crystals mother_liquor Mother Liquor (Enriched in other diastereomer) filter->mother_liquor dissolve Dissolve Crystals in Water crystals->dissolve add_base Add NaOH Solution dissolve->add_base extract Extract with Diethyl Ether add_base->extract dry Dry and Evaporate Solvent extract->dry final_product Enantiomerically Pure this compound dry->final_product

Caption: Workflow for the chiral resolution of this compound.

Applications in Research and Drug Development

Synthesis of Schiff Base Ligands (e.g., Salpn)

This compound is a key precursor for the synthesis of salen-type Schiff base ligands, such as N,N′-bis(salicylidene)-1,2-propanediamine (salpn).[6] These ligands are important in coordination chemistry and are used as metal deactivating additives in motor oils.[11]

Reaction: 2 C₆H₄(OH)CHO + CH₃CH(NH₂)CH₂NH₂ → [C₆H₄(OH)CH]₂CH₃CHNCH₂N + 2 H₂O[11]

Experimental Protocol:

  • Dissolve salicylaldehyde (B1680747) (2 molar equivalents) in absolute ethanol (B145695).

  • Slowly add a solution of this compound (1 molar equivalent) in absolute ethanol to the stirred salicylaldehyde solution.

  • Heat the resulting mixture to reflux and maintain this temperature for approximately 4 hours.

  • Upon cooling to room temperature, a yellow precipitate of the salpn ligand will form.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

G Synthesis of Salpn Ligand cluster_reactants Reactants cluster_reaction Reaction cluster_workup Product Isolation salicylaldehyde Salicylaldehyde (2 eq.) mix Combine in Ethanol salicylaldehyde->mix diaminopropane (B31400) This compound (1 eq.) diaminopropane->mix ethanol Absolute Ethanol ethanol->mix reflux Reflux for 4 hours mix->reflux cool Cool to Room Temperature reflux->cool precipitate Yellow Precipitate Forms cool->precipitate filter Filter and Wash with Cold Ethanol precipitate->filter dry Dry under Vacuum filter->dry product Pure Salpn Ligand dry->product

Caption: Experimental workflow for the synthesis of the Salpn ligand.

Asymmetric Catalysis

Chiral this compound is a valuable ligand in asymmetric catalysis, particularly in the asymmetric transfer hydrogenation of prochiral ketones to produce chiral alcohols.[12] This is a crucial transformation in the synthesis of many pharmaceutical agents.

Experimental Protocol for Asymmetric Transfer Hydrogenation of Acetophenone:

  • Catalyst Formation (in situ):

    • In a flame-dried Schlenk flask under an inert atmosphere, combine the ruthenium precursor, [RuCl₂(p-cymene)]₂, and the chiral ligand, such as (R,R)-N,N'-ditosyl-1,2-diaminopropane.

    • Add an anhydrous hydrogen source, typically isopropanol (B130326) or a formic acid/triethylamine azeotrope.

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst.

  • Hydrogenation Reaction:

    • Add the ketone substrate (e.g., acetophenone) to the flask containing the pre-formed catalyst.

    • Stir the reaction mixture at the desired temperature (e.g., 28-80 °C) for 2-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Analysis:

    • Once the reaction is complete, quench the reaction with water.

    • Extract the product with a suitable organic solvent.

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess (ee) of the resulting chiral alcohol by chiral high-performance liquid chromatography (HPLC) or GC.[1]

G Asymmetric Transfer Hydrogenation Workflow cluster_catalyst Catalyst Formation (in situ) cluster_reaction Hydrogenation cluster_analysis Work-up and Analysis ru_precursor [RuCl2(p-cymene)]2 form_catalyst Stir to Form Active Catalyst ru_precursor->form_catalyst chiral_ligand Chiral this compound Derivative chiral_ligand->form_catalyst h_source Hydrogen Source (e.g., Isopropanol) h_source->form_catalyst react Stir at Defined Temperature form_catalyst->react ketone Prochiral Ketone ketone->react monitor Monitor by TLC/GC react->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify analyze Analyze Enantiomeric Excess (HPLC/GC) purify->analyze chiral_alcohol Chiral Alcohol Product analyze->chiral_alcohol

Caption: Workflow for asymmetric transfer hydrogenation of ketones.

Role in Anticancer Drug Development

Diamine ligands, including this compound and its analogue 1,2-diaminocyclohexane, are integral components of certain platinum-based anticancer drugs. These complexes are designed to overcome the limitations of early platinum drugs like cisplatin, such as drug resistance.[13] The general mechanism of action for these compounds involves binding to nuclear DNA, which ultimately leads to apoptosis in cancer cells.

The monofunctional platinum(II) complexes, a class of compounds that can be formed with diaminopropane derivatives, can exhibit different mechanisms of action compared to cisplatin.[14] They form monofunctional adducts on DNA, which, while not causing significant distortion of the DNA duplex, can effectively block transcription, leading to cell death.[15]

G Proposed Anticancer Mechanism of Platinum-Diamine Complexes cluster_cellular Cellular Environment cluster_dna DNA Interaction cluster_outcome Cellular Fate drug Pt(II)-Diamine Complex uptake Cellular Uptake drug->uptake activation Aquation/Activation uptake->activation dna_binding Binding to Nuclear DNA activation->dna_binding adducts Formation of Pt-DNA Adducts dna_binding->adducts transcription_block Transcription Inhibition adducts->transcription_block apoptosis Apoptosis (Cell Death) transcription_block->apoptosis

Caption: Proposed mechanism of action for platinum-diamine anticancer complexes.

Conclusion

This compound is a foundational chemical with significant implications for both academic research and industrial applications, particularly in the realm of pharmaceuticals. Its chirality makes it an indispensable tool for asymmetric synthesis, enabling the production of enantiomerically pure compounds that are vital for modern drug development. The detailed protocols and workflows presented in this guide offer a practical framework for researchers and scientists to harness the full potential of this versatile diamine. As the demand for stereochemically defined molecules continues to grow, the importance of this compound as a key chiral building block is set to increase, driving further innovation in chemistry and medicine.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Diaminopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diaminopropane, also known as propane-1,2-diamine, is a chiral organic compound with the chemical formula CH₃CH(NH₂)CH₂NH₂.[1] This colorless liquid, possessing a characteristic ammonia-like odor, serves as a crucial building block in a multitude of chemical syntheses.[2][3] Its utility spans from being a versatile intermediate in the production of pharmaceuticals, agrochemicals, and polymers to its application as a bidentate ligand in coordination chemistry.[4][5][6][7] The presence of two amine groups and a chiral center makes this compound a molecule of significant interest, particularly in the development of novel therapeutic agents, including antiviral, antibiotic, and anticancer drugs.[5][8] This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and visualizations of key processes and relationships.

Physical Properties

The physical characteristics of this compound are fundamental to its handling, application, and the design of synthetic processes. A summary of these properties is presented in the table below.

PropertyValueReference
Molecular Formula C₃H₁₀N₂[1]
Molecular Weight 74.127 g/mol [1]
Appearance Colorless liquid[1][2]
Odor Fishy, ammoniacal[1]
Boiling Point 119.6 °C[1]
Melting Point -37.1 °C[1]
Density 0.870 g/cm³ at 25 °C[9][10]
Vapor Pressure 1.9 kPa (at 20 °C)[1]
Flash Point 34 °C (93 °F)[1]
Refractive Index (n_D²⁰) 1.446[1]
Solubility Miscible with water and many organic solvents.[4] Soluble in alcohols and ethers.[2] Lower solubility in non-polar solvents like hydrocarbons.[2]

Chemical Properties

The chemical behavior of this compound is largely dictated by the presence of its two primary amine groups. These groups impart basicity and nucleophilicity to the molecule, making it reactive with a variety of electrophiles.

PropertyValue/DescriptionReference
pKa (Strongest Basic) 9.82 (at 25 °C)[9][11]
Reactivity Reacts vigorously with acids, oxidizers, and halogenated compounds.[4] Neutralizes acids in exothermic reactions.[3] Incompatible with isocyanates, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[3]
Coordination Chemistry Acts as a bidentate ligand, forming stable complexes with various metal ions.[3][4]
Stability Stable under standard conditions.[9] It is hygroscopic, absorbing moisture from the air.[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

SpectroscopyPeak Assignments/InterpretationReference
¹H NMR δ ~1.0 (d, -CH₃), ~2.5, ~2.7 (m, -CH₂-), ~2.8 (m, -CH-), variable (br s, -NH₂)[3]
¹³C NMR δ ~19 (-CH₃), ~47 (-CH₂-), ~49 (-CH-)[3]
Infrared (IR) 3380 cm⁻¹ (asymmetric -NH₂ stretch), 3300 cm⁻¹ (symmetric -NH₂ stretch), 2949, 2920, 2870 cm⁻¹ (-CH₃ and -CH₂ stretches)[12]
Mass Spectrometry Molecular Weight: 74.1249[13]

Experimental Protocols

Detailed methodologies for determining key physical and chemical properties of this compound are provided below.

Boiling Point Determination (Micro-Reflux Method)

This method is suitable for determining the boiling point of a small volume of liquid.

Materials:

  • This compound sample (~0.5 mL)

  • Small test tube (e.g., 150 mm diameter)

  • Small magnetic stir bar

  • Heating block with a magnetic stirrer

  • Thermometer

  • Clamps and stand

  • Pasteur pipette

Procedure:

  • Add approximately 0.5 mL of this compound and a small magnetic stir bar to the test tube.

  • Clamp the test tube securely in the heating block.

  • Position the thermometer so that the bulb is about 1 cm above the liquid surface.

  • Turn on the stirrer to ensure gentle mixing.

  • Begin heating the block.

  • Observe the liquid for boiling and the condensation of vapor on the tube walls (refluxing). The thermometer bulb should be at the level of the condensation ring.

  • The stable temperature reading during gentle reflux is the boiling point.

  • Once the boiling point is recorded, turn off the heat.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement A Add 0.5 mL of this compound and stir bar to test tube B Clamp test tube in heating block A->B C Position thermometer 1 cm above liquid B->C D Turn on stirrer C->D Proceed to measurement E Heat the block D->E F Observe for reflux (boiling and condensation) E->F G Record stable temperature as boiling point F->G

Workflow for Boiling Point Determination.
Melting Point Determination (Capillary Method)

As this compound is a liquid at room temperature, this protocol would be applicable to its solid derivatives.

Materials:

  • Solid derivative of this compound

  • Capillary tube (one end sealed)

  • Melting point apparatus (e.g., Mel-Temp)

  • Spatula

Procedure:

  • Ensure the sample is dry and finely powdered.

  • Press the open end of the capillary tube into the sample to collect a small amount.

  • Tap the sealed end of the tube on a hard surface to pack the sample into the bottom (1-2 mm height).

  • Insert the capillary tube into the melting point apparatus.

  • Heat the apparatus rapidly to about 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (T1).

  • Record the temperature at which the entire sample becomes liquid (T2). The melting point range is T1-T2.[2][14][15][16][17]

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement A Dry and powder the solid sample B Load sample into capillary tube (1-2 mm) A->B C Place capillary in melting point apparatus B->C Proceed to measurement D Heat rapidly to ~15°C below expected M.P. C->D E Heat slowly (1-2°C/min) D->E F Record temperature range from first liquid to all liquid E->F

Workflow for Melting Point Determination.
pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constants of this compound.

Materials:

  • This compound sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Potentiometer with a pH electrode

  • Buret

  • Beaker

  • Magnetic stirrer and stir bar

  • Deionized water

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Accurately weigh a sample of this compound and dissolve it in deionized water in a beaker.

  • Add a magnetic stir bar and place the beaker on a magnetic stirrer.

  • Immerse the pH electrode in the solution.

  • If titrating the protonated form, add a known excess of standardized HCl.

  • Fill the buret with standardized NaOH solution.

  • Record the initial pH of the solution.

  • Add the NaOH solution in small increments, recording the pH after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence points.

  • Plot the pH versus the volume of NaOH added. The pKa values can be determined from the half-equivalence points on the titration curve.[5][18][19][20][21]

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH meter B Prepare a solution of This compound A->B C Add excess std. HCl (for protonated form) B->C D Titrate with std. NaOH C->D Start Titration E Record pH after each increment of NaOH D->E F Continue past equivalence points E->F G Plot pH vs. Volume of NaOH F->G Analyze Data H Determine pKa values from half-equivalence points G->H

Workflow for pKa Determination.

Structure-Property Relationships and Applications

The unique structural features of this compound directly influence its properties and, consequently, its applications.

Properties_Relationship cluster_structure Molecular Structure cluster_properties Chemical & Physical Properties cluster_applications Applications Structure This compound CH₃CH(NH₂)CH₂NH₂ Chirality Chiral Center (at C2) Structure->Chirality AmineGroups Two Primary Amine Groups Structure->AmineGroups Pharma Pharmaceutical Synthesis (Anticancer, Antiviral) Chirality->Pharma Key for stereospecific drugs Basicity Basicity (pKa ~9.8) AmineGroups->Basicity imparts Nucleophilicity Nucleophilicity AmineGroups->Nucleophilicity imparts Chelation Bidentate Ligand (Chelation) AmineGroups->Chelation enables Solubility High Water Solubility AmineGroups->Solubility due to H-bonding Reactivity Reactivity with Electrophiles Basicity->Reactivity governs Nucleophilicity->Reactivity governs CoordChem Coordination Chemistry (Catalysts) Chelation->CoordChem enables use as Reactivity->Pharma enables synthesis Agrochem Agrochemical Synthesis Reactivity->Agrochem enables synthesis Polymers Polymer Production Reactivity->Polymers enables synthesis

Relationship between structure, properties, and applications.

A significant application of this compound is in the synthesis of salen-type ligands, such as N,N′-disalicylidene-1,2-propanediamine (salpn). These ligands are important in coordination chemistry and are used as metal deactivating additives in motor oils.[1][22]

Synthesis of N,N′-disalicylidene-1,2-propanediamine (salpn)

This synthesis involves the condensation reaction between this compound and salicylaldehyde (B1680747).

Materials:

  • This compound

  • Salicylaldehyde

  • Ethanol (B145695) (or another suitable solvent)

  • Reaction flask

  • Stirring apparatus

  • Heating mantle (if necessary)

Procedure:

  • Dissolve this compound in ethanol in a reaction flask.

  • Slowly add a stoichiometric amount (2 equivalents) of salicylaldehyde to the solution while stirring.

  • The reaction is often exothermic and may proceed at room temperature. Gentle heating can be applied to ensure completion.

  • The product, N,N′-disalicylidene-1,2-propanediamine, typically precipitates from the solution upon formation or cooling.

  • The solid product can be collected by filtration, washed with cold ethanol, and dried.

Salpn_Synthesis cluster_reactants Reactants cluster_process Process Diaminopropane This compound Mix Mix in Ethanol Diaminopropane->Mix Salicylaldehyde Salicylaldehyde (2 eq.) Salicylaldehyde->Mix React Condensation Reaction Mix->React Isolate Isolate Product by Filtration React->Isolate Product N,N'-disalicylidene- 1,2-propanediamine (salpn) Isolate->Product

Synthesis of N,N′-disalicylidene-1,2-propanediamine.

Role in Drug Development and Signaling Pathways

This compound and its derivatives are of particular interest in drug development, especially in the design of anticancer agents. Platinum(II) complexes incorporating diamine ligands, including derivatives of this compound, have shown significant cytotoxic activity against various cancer cell lines.[6][23] For instance, complexes of 1,2-diaminocyclohexane (a related diamine) with gold(III) have demonstrated antiproliferative effects.[23]

While specific signaling pathways directly modulated by this compound itself are not extensively documented, its role as a ligand in metal-based anticancer drugs is crucial. These complexes often exert their cytotoxic effects by interacting with DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis (programmed cell death). The chirality of this compound can be exploited to enhance the stereospecific interactions of these drugs with their biological targets.

The proposed general mechanism of action for many platinum-based anticancer drugs involves the following steps:

Anticancer_Mechanism cluster_drug Drug Action cluster_cellular Cellular Response Drug Platinum(II)-Diaminopropane Complex Activation Aquation in Cell (Loss of Cl⁻ ligands) Drug->Activation DNA_Binding Binding to DNA (Intra- and Interstrand Crosslinks) Activation->DNA_Binding interacts with Replication_Inhibition Inhibition of DNA Replication & Transcription DNA_Binding->Replication_Inhibition Apoptosis Induction of Apoptosis Replication_Inhibition->Apoptosis Result Cancer Cell Death Apoptosis->Result

Proposed anticancer mechanism of platinum-diaminopropane complexes.

Conclusion

This compound is a fundamentally important chemical with a diverse range of applications, underscored by its unique structural and chemical properties. For researchers, scientists, and drug development professionals, a thorough understanding of its physical characteristics, reactivity, and synthetic utility is paramount. Its role as a chiral building block and a versatile ligand continues to be exploited in the creation of novel molecules with significant potential in medicine and materials science. The experimental protocols and visualizations provided in this guide offer a practical framework for the effective utilization and study of this valuable compound.

References

1,2-Diaminopropane structure and stereoisomerism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure and Stereoisomerism of 1,2-Diaminopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (systematic name: propane-1,2-diamine) is a chiral diamine with the chemical formula CH₃CH(NH₂)CH₂NH₂.[1][2] As the simplest chiral diamine, it serves as a critical building block in asymmetric synthesis, particularly in the formation of chiral ligands for catalysis and as a resolving agent for racemic mixtures of acidic compounds.[3][4] This guide provides a comprehensive overview of the structure, stereoisomerism, physicochemical properties, and key experimental protocols related to this compound, tailored for professionals in chemical research and drug development.

Structure and Chirality

This compound possesses a stereocenter at the second carbon atom, the one bonded to the methyl group and an amino group. This chirality gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers.[5]

The presence of two primary amine groups makes this compound a versatile bidentate ligand in coordination chemistry, capable of forming stable chelate complexes with various metal ions.[1] The stereochemistry of the ligand can influence the geometry and catalytic activity of the resulting metal complexes.

Physicochemical Properties

The physical and chemical properties of this compound and its enantiomers are crucial for their application in synthesis and separation processes.

Table 1: General Physicochemical Properties of Racemic this compound

PropertyValue
Molecular FormulaC₃H₁₀N₂
Molar Mass74.13 g/mol [5]
AppearanceColorless liquid[1]
OdorFishy, ammoniacal[1]
Boiling Point119-122 °C[6][7]
Melting Point-37 °C[5][6]
Density0.870 g/mL at 25 °C[6]
Refractive Index (n²⁰/D)1.446[6]
pKa (strongest basic)9.83 (predicted)[5][8]
Water SolubilityVery soluble[5][6]
Flash Point33 °C (92 °F)[6][9]

Table 2: Stereoisomer-Specific Properties

Property(R)-(-)-1,2-Diaminopropane(S)-(+)-1,2-Diaminopropane
Specific Rotation
Dihydrochloride Salt[α]²⁰/D = 7 - 10° (c=1 in MeOH)[4][α]²⁰/D = +4.0° (c=20 in H₂O) for the (+)-dihydrochloride salt

Note: Specific rotation values can vary based on the solvent, concentration, and temperature. Data for the free diamines are not as readily available as for their salts.

Stereoisomerism and Enantioseparation

The separation of racemic this compound into its individual enantiomers is a critical process for its use in stereoselective synthesis.

Stereoisomers R_node C(H)(CH3)(NH2)(CH2NH2) mirror Mirror Plane R_node->mirror S_node C(H)(CH3)(NH2)(CH2NH2) mirror->S_node

Caption: Enantiomers of this compound.

The most common method for resolving the racemic mixture is through the formation of diastereomeric salts using a chiral resolving agent, such as (+)-tartaric acid.[1][5] The resulting diastereomers, (R)-1,2-diaminopropane-(+)-tartrate and (S)-1,2-diaminopropane-(+)-tartrate, exhibit different solubilities, allowing for their separation by fractional crystallization.[3][5]

Experimental Protocols

Synthesis of Racemic this compound

A common industrial method for preparing racemic this compound is the ammonolysis of 1,2-dichloropropane.[1][5]

Reaction: CH₃CHClCH₂Cl + 4 NH₃ → CH₃CH(NH₂)CH₂NH₂ + 2 NH₄Cl[5]

Protocol Outline:

  • 1,2-dichloropropane is treated with an excess of ammonia (B1221849) under elevated pressure and temperature.[5]

  • The resulting mixture contains this compound and ammonium (B1175870) chloride.

  • The this compound is isolated from the salt and purified by distillation.[5]

Chiral Resolution of Racemic this compound

This protocol details the separation of enantiomers using (+)-tartaric acid.[3][5]

Chiral_Resolution_Workflow racemic_mixture Racemic this compound in Methanol salt_formation Diastereomeric Salt Formation racemic_mixture->salt_formation tartaric_acid (+)-Tartaric Acid in Methanol tartaric_acid->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomer ((R)-1,2-diaminopropane-(+)-tartrate) filtration->less_soluble_salt mother_liquor Mother Liquor with More Soluble Diastereomer filtration->mother_liquor liberation Liberation of Free Amine (add NaOH) less_soluble_salt->liberation extraction Extraction with Organic Solvent liberation->extraction final_product Pure (R)-(-)-1,2-Diaminopropane extraction->final_product

Caption: Chiral Resolution Workflow.

Detailed Methodology:

  • Diastereomeric Salt Formation:

    • Dissolve racemic this compound in a suitable solvent, such as methanol.[5]

    • In a separate container, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, with gentle heating if necessary.[5]

    • Slowly add the tartaric acid solution to the diamine solution while stirring. The diastereomeric salts will precipitate.[5]

  • Fractional Crystallization:

    • Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[5]

    • The less soluble diastereomer, (R)-1,2-diaminopropane-(+)-tartrate, will preferentially crystallize.[5]

    • Collect the crystals by filtration. Multiple recrystallizations from a fresh solvent may be performed to enhance diastereomeric purity.[5]

  • Liberation of the Free Enantiomer:

    • Dissolve the purified diastereomeric salt in a minimal amount of water.[5]

    • Add a strong base, such as sodium hydroxide (B78521) (NaOH), to the solution to deprotonate the ammonium salt and liberate the free diamine.[1][3]

    • Extract the free (R)-(-)-1,2-diaminopropane from the aqueous solution using an organic solvent (e.g., diethyl ether).[5]

    • Dry the organic extracts over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

    • Remove the solvent by rotary evaporation to obtain the pure enantiomer.[5]

Enantiomeric Purity Analysis

The enantiomeric excess (ee) of this compound samples can be determined using chiral chromatography techniques.

Chiral High-Performance Liquid Chromatography (HPLC) - Direct Method:

  • Principle: Direct separation of enantiomers on a chiral stationary phase (CSP).[10]

  • Instrumentation: Standard HPLC system with a UV or Refractive Index (RI) detector.[10]

  • Column: A polysaccharide-based CSP, such as Chiralpak® AD-H (or equivalent).[10]

  • Mobile Phase: A mixture of n-hexane, isopropanol, and a basic modifier like diethylamine (B46881) (e.g., 90:10:0.1, v/v/v).[10]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.[10]

Chiral Gas Chromatography (GC) - Indirect Method:

  • Principle: Derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column. A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA).[10]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[10]

  • Column: A standard capillary column.[10]

  • Derivatization Protocol:

    • To 1 mg of the this compound sample in a sealed vial, add 500 µL of a solvent like dichloromethane (B109758).

    • Add 100 µL of trifluoroacetic anhydride (TFAA).[10]

    • Seal the vial and heat at 60 °C for 30 minutes.[10]

    • Cool the vial to room temperature.

    • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.[10]

    • Reconstitute the residue in 1 mL of dichloromethane for GC analysis.[10]

Enantiomeric_Purity_Analysis cluster_hplc Chiral HPLC (Direct Method) cluster_gc Chiral GC (Indirect Method) hplc_sample Sample in Mobile Phase hplc_column Chiral Stationary Phase Column hplc_sample->hplc_column hplc_detector UV or RI Detector hplc_column->hplc_detector hplc_output Separated Enantiomer Peaks hplc_detector->hplc_output gc_sample This compound Sample derivatization Derivatization (e.g., with TFAA) gc_sample->derivatization diastereomers Diastereomer Mixture derivatization->diastereomers gc_column Achiral GC Column diastereomers->gc_column gc_detector FID or MS Detector gc_column->gc_detector gc_output Separated Diastereomer Peaks gc_detector->gc_output

Caption: Enantiomeric Purity Analysis Workflows.

Applications in Drug Development and Research

Enantiomerically pure this compound is a valuable chiral building block in several areas:

  • Asymmetric Synthesis: It is used to synthesize chiral ligands, such as Salen-type ligands (e.g., N,N′-disalicylidene-1,2-propanediamine, or "salpn"), which are employed in asymmetric catalysis.[1]

  • Chiral Resolving Agent: As a chiral base, it is effective in the resolution of racemic acidic compounds.[3]

  • Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various pharmaceutical agents where specific stereochemistry is required for biological activity.[4]

Conclusion

This compound is a fundamental chiral molecule with significant applications in stereoselective chemistry. A thorough understanding of its structure, properties, and the experimental protocols for its synthesis and resolution is essential for researchers and professionals in drug development and fine chemical synthesis. The methodologies outlined in this guide provide a solid foundation for the effective utilization of this versatile chiral diamine.

References

Synthesis of Racemic 1,2-Diaminopropane from 1,2-Dichloropropane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of racemic 1,2-diaminopropane from 1,2-dichloropropane (B32752), a critical process in the production of various chemical intermediates. The primary industrial method for this conversion is the ammonolysis of 1,2-dichloropropane. This document details the underlying chemical principles, experimental protocols, and key process parameters influencing the reaction's yield and selectivity.

Introduction

This compound is a chiral diamine with significant applications in the synthesis of pharmaceuticals, agrochemicals, and as a ligand in coordination chemistry. The industrial synthesis of its racemic mixture is predominantly achieved through the reaction of 1,2-dichloropropane with ammonia (B1221849), a process known as ammonolysis. While seemingly straightforward, the reaction kinetics and selectivity can be complex, often necessitating optimization of reaction conditions and, in some cases, the use of catalysts to achieve high yields and minimize side products. This guide explores both catalyzed and non-catalyzed approaches to this synthesis.

Chemical Reaction and Stoichiometry

The fundamental reaction involves the nucleophilic substitution of the chlorine atoms in 1,2-dichloropropane by ammonia. The overall stoichiometry for the primary reaction is as follows:

CH₃CHClCH₂Cl + 4 NH₃ → CH₃CH(NH₂)CH₂NH₂ + 2 NH₄Cl[1][2]

This equation highlights that a significant excess of ammonia is required to not only act as the nucleophile but also to neutralize the hydrogen chloride byproduct, forming ammonium (B1175870) chloride.

Experimental Data Summary

The following tables summarize quantitative data from various experimental approaches to the synthesis of this compound from 1,2-dichloropropane.

Table 1: Physical and Chemical Properties of Key Reagents and Product

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
1,2-DichloropropaneC₃H₆Cl₂112.99961.156
AmmoniaNH₃17.03-33.340.73 (liquid at -33.34°C)
This compoundC₃H₁₀N₂74.12120-1220.87

Table 2: Comparison of Reaction Conditions and Yields for the Ammonolysis of 1,2-Dichloropropane

MethodCatalystTemperature (°C)Pressure (MPa)Molar Ratio (NH₃:DCP)Reaction Time (h)Yield (%)Reference
Non-catalyzedNone140-20:1325.3 (Selectivity)[3]
CatalyzedCuOOptimized-VariedVariedHigh (Complete Conversion)[4][5]
CatalyzedCuO-Co₂O₃/Al₂O₃-diatomite160-1808-128:14-587.5[6]

Detailed Experimental Protocols

General Procedure for Ammonolysis in a High-Pressure Reactor

This protocol is a generalized representation based on common industrial and laboratory practices.

Materials:

  • 1,2-Dichloropropane (DCP)

  • Liquid Ammonia (NH₃)

  • Catalyst (e.g., CuO or CuO-Co₂O₃/Al₂O₃-diatomite) (for catalyzed reaction)

  • Deionized Water

  • Chloroform (B151607) (CHCl₃)

  • Methanol (CH₃OH)

Equipment:

  • High-pressure autoclave reactor with stirring mechanism and temperature/pressure controls

  • Cooling system (e.g., cryostat)

  • Gas cylinder for ammonia

  • Extraction apparatus

  • Distillation/Rectification column

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactor Charging: The high-pressure autoclave is charged with 1,2-dichloropropane, deionized water, and the catalyst (if applicable).

  • Cooling and Evacuation: The reactor is sealed and cooled to a low temperature (e.g., -50°C) to facilitate the introduction of liquid ammonia. The reactor is then evacuated to remove air.

  • Ammonia Addition: Liquid ammonia is transferred from a cylinder to the cooled and evacuated reactor. The amount of ammonia is determined by the desired molar ratio.

  • Reaction: The reactor is heated to the target temperature (e.g., 160-180°C), leading to a corresponding increase in pressure (e.g., 8-12 MPa). The reaction mixture is stirred continuously for the specified duration (e.g., 4-5 hours).

  • Monitoring: The reaction progress is monitored by taking samples and analyzing the consumption of 1,2-dichloropropane using gas chromatography.

  • Cooling and Depressurization: Upon completion, the reactor is cooled to room temperature. Excess ammonia gas is carefully vented and can be recycled.

  • Product Isolation: The reaction mixture, containing this compound, ammonium chloride, unreacted starting materials, and byproducts, is collected.

  • Extraction: The organic components are extracted from the aqueous mixture using a suitable solvent system, such as a 4:1 mixture of chloroform and methanol.

  • Purification: The crude this compound is purified by fractional distillation (rectification) under atmospheric or reduced pressure to obtain the final product with high purity.

Reaction Pathways and Experimental Workflow

Chemical Reaction Pathway

The following diagram illustrates the primary reaction for the synthesis of this compound and a potential side reaction leading to the formation of polypropylenepolyamines.

Reaction_Pathway DCP 1,2-Dichloropropane (CH₃CHClCH₂Cl) DAP This compound (CH₃CH(NH₂)CH₂NH₂) DCP->DAP + 4 NH₃ Ammonia Ammonia (NH₃) NH4Cl Ammonium Chloride (NH₄Cl) DAP->NH4Cl + 2 NH₄Cl Polyamine Polypropylenepolyamines DAP->Polyamine + 1,2-Dichloropropane (Side Reaction)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

The flowchart below outlines the key steps in the synthesis and purification of this compound from 1,2-dichloropropane.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification start Charge Reactor with 1,2-Dichloropropane & Catalyst cool_evac Cool and Evacuate Reactor start->cool_evac add_nh3 Add Liquid Ammonia cool_evac->add_nh3 react Heat and Stir (Reaction) add_nh3->react monitor Monitor with GC react->monitor cool_depress Cool and Depressurize monitor->cool_depress extract Extract Product cool_depress->extract purify Purify by Distillation extract->purify end Pure this compound purify->end

Caption: Experimental workflow for this compound synthesis.

Discussion of Key Parameters and Side Reactions

The efficiency of the ammonolysis of 1,2-dichloropropane is influenced by several critical parameters:

  • Temperature and Pressure: Higher temperatures and pressures generally increase the reaction rate. However, excessively high temperatures can lead to the formation of undesired byproducts. The optimal temperature range is typically between 140°C and 180°C, with pressures ranging from 8 to 12 MPa.

  • Molar Ratio of Ammonia to 1,2-Dichloropropane: A large excess of ammonia is crucial to drive the reaction towards the formation of the primary diamine and to suppress the formation of secondary and tertiary amines (polypropylenepolyamines). Molar ratios of NH₃ to DCP can range from 8:1 to 20:1.

  • Catalyst: The use of catalysts, such as copper oxides, can significantly enhance the reaction rate and selectivity, allowing for complete conversion of the starting material and higher yields of the desired product.

  • Side Reactions: A notable side reaction is the further reaction of the newly formed this compound with unreacted 1,2-dichloropropane, leading to the formation of higher molecular weight polypropylenepolyamines. Another potential side reaction is the elimination of HCl to form chloropropenes.

Conclusion

The synthesis of racemic this compound from 1,2-dichloropropane via ammonolysis is a well-established industrial process. Achieving high yields and purity requires careful control of reaction conditions, particularly temperature, pressure, and the molar ratio of reactants. The use of catalysts can significantly improve the efficiency of this synthesis. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to understand and implement this important chemical transformation.

References

An In-depth Technical Guide to the Ammonolysis Process for 1,2-Diaminopropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ammonolysis process for the synthesis of 1,2-Diaminopropane (1,2-DAP), a key chiral building block in the pharmaceutical and chemical industries. This document details the primary industrial method starting from 1,2-dichloropropane (B32752) and explores an alternative route via the reductive amination of isopropanolamine. The guide includes detailed experimental protocols, quantitative data, and process visualizations to support research and development activities.

Introduction

This compound is a chiral diamine with the chemical formula CH₃CH(NH₂)CH₂NH₂.[1] It serves as a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ligands for asymmetric catalysis, and as a component in the production of polymers and corrosion inhibitors. The industrial synthesis of 1,2-DAP is predominantly achieved through the ammonolysis of 1,2-dichloropropane, a process that leverages readily available and inexpensive ammonia (B1221849).[1]

This guide will delve into the specifics of this established industrial process and also provide a detailed examination of a promising alternative pathway: the reductive amination of isopropanolamine.

Ammonolysis of 1,2-Dichloropropane

The direct ammonolysis of 1,2-dichloropropane is the cornerstone of industrial 1,2-DAP production. The overall reaction proceeds as follows:

CH₃CHClCH₂Cl + 4 NH₃ → CH₃CH(NH₂)CH₂NH₂ + 2 NH₄Cl[1]

This process, while straightforward in principle, involves critical parameters that influence the yield, selectivity, and formation of byproducts.

Reaction Mechanism and Influencing Factors

The reaction is a nucleophilic substitution where ammonia displaces the chlorine atoms. The primary amine formed can further react with the starting material or other intermediates, leading to the formation of polypropylenepolyamines as the main byproducts.[2] Key factors influencing the reaction outcome are:

  • Temperature: Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts.

  • Molar Ratio of Ammonia to 1,2-Dichloropropane: A high excess of ammonia is crucial to favor the formation of the primary diamine and suppress the formation of secondary and tertiary amines.

  • Reaction Time: Sufficient reaction time is necessary for high conversion of the starting material.

  • Catalyst: While the reaction can proceed without a catalyst, certain catalysts can improve the selectivity and reaction rate.

Quantitative Data

The following table summarizes the optimized reaction conditions and results from a study on the ammonolysis of waste 1,2-dichloropropane.

ParameterValueReference
Starting Material Waste 1,2-Dichloropropane[2]
Reagent Liquid Ammonia[2]
Molar Ratio (NH₃ / 1,2-Dichloropropane) 20:1[2]
Temperature 140 °C[2]
Reaction Time 3 hours[2]
1,2-Dichloropropane Conversion 97.1 mol%[2]
Selectivity to this compound 25.3 mol%[2]

Note: The remaining 1,2-dichloropropane is converted to polypropylenepolyamines.[2]

Experimental Protocol: Ammonolysis of 1,2-Dichloropropane

This protocol is based on the optimized conditions reported for the ammonolysis of 1,2-dichloropropane.

Materials:

  • 1,2-Dichloropropane (DCP)

  • Liquid Ammonia (NH₃)

  • High-pressure autoclave equipped with a stirrer, thermocouple, and pressure gauge.

Procedure:

  • Charge the high-pressure autoclave with 1,2-dichloropropane.

  • Cool the autoclave to a temperature that allows for the safe introduction of liquid ammonia.

  • Introduce liquid ammonia into the autoclave to achieve a molar ratio of 20:1 (NH₃:DCP).

  • Seal the autoclave and begin stirring.

  • Heat the autoclave to a reaction temperature of 140°C.

  • Maintain the temperature and stirring for 3 hours.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Vent the excess ammonia in a safe and controlled manner.

  • The resulting mixture contains this compound, ammonium (B1175870) chloride, unreacted starting materials, and polypropylenepolyamines.

Purification

The purification of this compound from the reaction mixture is a critical step.

  • Neutralization and Salt Removal: The ammonium chloride byproduct is typically neutralized with a base, and the resulting salt is removed by filtration or centrifugation.

  • Distillation: The crude this compound is then purified by fractional distillation under reduced pressure to separate it from water, unreacted starting materials, and higher-boiling polypropylenepolyamines.[3][4]

Reductive Amination of Isopropanolamine

An alternative and increasingly explored route to this compound is the reductive amination of isopropanolamine. This method can offer higher selectivity and avoids the use of chlorinated compounds. The overall reaction is:

CH₃CH(OH)CH₂NH₂ + NH₃ + H₂ → CH₃CH(NH₂)CH₂NH₂ + H₂O

Reaction Mechanism and Catalysts

This process involves the reaction of isopropanolamine with ammonia in the presence of a catalyst and hydrogen gas. The reaction likely proceeds through the formation of an imine intermediate, which is then reduced to the diamine. The choice of catalyst is critical for high yield and selectivity. Commonly used catalysts include Raney Nickel and other supported metal catalysts.

Quantitative Data

The following tables summarize reaction conditions and results from different studies on the reductive amination of isopropanolamine.

Table 1: Reductive Amination using a Heterogeneous Catalyst

ParameterValueReference
Starting Material Isopropanolamine[5]
Reagent Liquid Ammonia, Hydrogen[5]
Catalyst Not specified heterogeneous catalyst[5]
Molar Ratio (NH₃ / Isopropanolamine) 1:1 to 20:1[5]
Temperature 120 - 230 °C[5]
Pressure 2.0 - 25.0 MPa[5]

Table 2: Reductive Amination using Raney Nickel Catalyst

ParameterValueReference
Starting Material Isopropanolamine[6]
Reagent Ammonia[6]
Catalyst Raney Ni[6]
Additive Potassium Carbonate (K₂CO₃)[6]
Yield of this compound 80%[6]

Note: The addition of potassium carbonate was found to improve the selectivity for this compound and suppress the formation of 2,5-dimethylpiperazine.[6]

Experimental Protocol: Reductive Amination of Isopropanolamine

This protocol is a general representation based on the available literature.

Materials:

  • Isopropanolamine

  • Liquid Ammonia (or aqueous ammonia)

  • Hydrogen gas

  • Raney Nickel catalyst (or other suitable catalyst)

  • Potassium Carbonate (optional additive)

  • High-pressure reactor equipped with a stirrer, thermocouple, and gas inlet.

Procedure:

  • Charge the high-pressure reactor with isopropanolamine, the catalyst, and potassium carbonate (if used).

  • Seal the reactor and purge with an inert gas, followed by hydrogen.

  • Introduce ammonia into the reactor to the desired pressure or molar ratio.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the reactor to the target temperature (e.g., 150-240°C) while stirring.[3]

  • Maintain the temperature and pressure for the specified reaction time.

  • After the reaction, cool the reactor to room temperature and carefully vent the excess gas.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate contains this compound, water, and unreacted starting materials.

Purification

Similar to the ammonolysis of 1,2-dichloropropane, the final product is purified by fractional distillation. The removal of water and unreacted isopropanolamine is achieved under reduced pressure.[3]

Process Visualizations

Logical Workflow for Ammonolysis of 1,2-Dichloropropane

Ammonolysis_Workflow cluster_reactants Reactant Preparation cluster_reaction Ammonolysis Reaction cluster_purification Product Purification cluster_product Final Product DCP 1,2-Dichloropropane Autoclave High-Pressure Autoclave (140°C, 3h, 20:1 NH3:DCP) DCP->Autoclave Ammonia Liquid Ammonia Ammonia->Autoclave Neutralization Neutralization & Salt Removal Autoclave->Neutralization Reaction Mixture Distillation Fractional Distillation (Reduced Pressure) Neutralization->Distillation Crude 1,2-DAP DAP Pure this compound Distillation->DAP

Caption: Workflow for 1,2-DAP synthesis via ammonolysis of 1,2-dichloropropane.

Signaling Pathway for Reductive Amination of Isopropanolamine

Reductive_Amination_Pathway Isopropanolamine Isopropanolamine Intermediate Imine Intermediate Isopropanolamine->Intermediate Ammonia Ammonia Ammonia->Intermediate Hydrogen Hydrogen Product This compound Catalyst Catalyst (e.g., Raney Ni) Catalyst->Intermediate + Catalyst Intermediate->Product + H₂ Byproduct Water

Caption: Proposed reaction pathway for the reductive amination of isopropanolamine.

Conclusion

The synthesis of this compound via the ammonolysis of 1,2-dichloropropane remains a robust and industrially significant process. Optimization of reaction parameters such as temperature, molar ratio, and reaction time is critical to maximizing the yield of the desired product while minimizing the formation of polypropylenepolyamine byproducts. The alternative route through the reductive amination of isopropanolamine presents a viable and potentially more sustainable option, avoiding the use of chlorinated hydrocarbons and offering high yields under specific catalytic conditions. This guide provides the foundational technical information required for researchers and professionals to understand, replicate, and further innovate upon these important synthetic methodologies.

References

The Solubility Profile of 1,2-Diaminopropane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the solubility characteristics of 1,2-diaminopropane in aqueous and organic media, tailored for professionals in research, development, and pharmaceutical sciences.

Introduction

This compound (also known as propylene-1,2-diamine) is a chiral diamine that serves as a versatile building block in organic synthesis and a ligand in coordination chemistry. Its utility in the development of pharmaceuticals and other specialty chemicals is often dependent on its solubility in various solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in water and a range of organic solvents, presents a detailed experimental protocol for solubility determination, and illustrates the experimental workflow.

Physicochemical Properties and Solubility Overview

This compound is a colorless liquid with a characteristic ammonia-like odor. Its chemical structure, featuring two primary amine groups and a short alkyl chain, dictates its solubility behavior. The presence of two amine groups allows for strong hydrogen bonding with protic solvents, while the propane (B168953) backbone imparts a degree of non-polar character.

In Water: this compound is highly soluble in water.[1][2][3][4][5][6][7][8][9] This high solubility is attributed to the formation of strong hydrogen bonds between the amine groups of this compound and water molecules. One source provides a quantitative value for its water solubility as 450 g/L.

In Organic Solvents: Generally, this compound is miscible with most organic solvents.[1][7] It exhibits moderate solubility in polar organic solvents such as alcohols and ethers.[2][6] Conversely, its solubility is lower in non-polar solvents like hydrocarbons.[2][6] This behavior aligns with the "like dissolves like" principle, where the polar amine groups favor interaction with polar solvent molecules.

Quantitative Solubility Data

While qualitative descriptions of this compound's solubility are widely available, specific quantitative data in organic solvents is limited in publicly accessible literature. The following table summarizes the available quantitative and qualitative solubility information.

SolventChemical ClassSolubilityNotes
WaterProtic450 g/LHighly soluble due to strong hydrogen bonding.
Alcohols (e.g., Methanol, Ethanol)ProticModerately SolubleExpected to be miscible or highly soluble due to hydrogen bonding.
Ethers (e.g., Diethyl Ether)Aprotic PolarModerately SolubleGood solubility due to polar interactions.
Ketones (e.g., Acetone)Aprotic PolarSolubleExpected to be a good solvent.
Esters (e.g., Ethyl Acetate)Aprotic PolarSolubleExpected to be a good solvent.
Hydrocarbons (e.g., Toluene, Hexane)Non-polarLower SolubilityLimited solubility due to the non-polar nature of the solvent.
ChloroformAproticSoluble

Note: The qualitative descriptions are based on general chemical principles and scattered literature references. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent. This protocol provides a generalized procedure for determining the solubility of this compound.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Gas chromatograph (GC) or other suitable analytical instrument

  • Syringe filters (chemically compatible)

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed, airtight vial. The presence of a distinct phase of the undissolved solute is crucial to ensure saturation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

  • Sample Separation:

    • Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow for the separation of the undissolved this compound.

    • Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the excess solute.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the undissolved layer, it is advisable to take the sample from the middle of the liquid phase.

    • Filter the withdrawn sample through a chemically compatible syringe filter to remove any remaining microscopic particles of the undissolved solute.

    • Dilute the filtered sample to a suitable concentration with the same solvent in a volumetric flask.

    • Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as gas chromatography (GC).

  • Calculation:

    • From the measured concentration of the diluted sample, calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in appropriate units, such as g/100 mL, mol/L, or g/kg of solvent.

3. Validation and Quality Control:

  • Perform the experiment in triplicate to ensure the reproducibility of the results.

  • Analyze a blank sample (pure solvent) to ensure no interference from the solvent or contaminants.

  • Prepare a standard calibration curve for this compound on the analytical instrument to ensure accurate quantification.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solvent Select Solvent prep_solute Add Excess this compound prep_solvent->prep_solute equilibration Agitate at Constant Temperature (24-48 hours) prep_solute->equilibration separation Settle or Centrifuge equilibration->separation sampling Withdraw Supernatant separation->sampling filtration Filter Sample sampling->filtration dilution Dilute Sample filtration->dilution analysis Analyze by GC dilution->analysis calculation Calculate Solubility analysis->calculation

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Diaminopropane: Boiling and Melting Point Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 1,2-Diaminopropane (also known as propane-1,2-diamine), a critical building block in coordination chemistry and the synthesis of various pharmaceuticals and polymers. The information presented herein is curated for professionals in research and development who require precise and reliable data for modeling, synthesis, and safety applications.

Core Physicochemical Data of this compound

This compound is a colorless liquid with an ammonia-like odor at standard conditions.[1][2] It is the simplest chiral diamine and is miscible with water and many organic solvents.[1][3] The following table summarizes its key physical properties, with a focus on its melting and boiling points.

PropertyValueCitations
Melting Point -37 °C[4][5][6][7][8][9]
Boiling Point 119-122 °C[1][2][3][4][5][6][7][8][10][11][12]
Molecular Formula C₃H₁₀N₂[1][4][5]
Molecular Weight 74.12 g/mol [6][9][10]
Density 0.87 g/cm³ at 20°C[1][7]
Flash Point 33-34 °C (closed cup)[1][5][10][13]
Refractive Index 1.446 at 20°C[1][3][7][10]

Experimental Determination of Melting and Boiling Points

While the precise experimental reports for the determination of this compound's melting and boiling points are not publicly detailed, the methodologies employed for such determinations are standardized. The following protocols outline the standard procedures that would be used to obtain these values, adhering to internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the United States Pharmacopeia (USP).

Experimental Protocol for Melting Point Determination

The melting point of this compound, which is a solid at temperatures below -37°C, would be determined using the capillary method, a standard technique recognized by most pharmacopeias.

Apparatus:

  • A melting point apparatus with a heating block (metal block) or a liquid bath (e.g., silicone oil).

  • A calibrated thermometer or a digital temperature sensor with a precision of at least ±0.5°C.

  • Glass capillary tubes (typically 0.8-1.2 mm internal diameter).

  • A cooling system to bring the sample below its melting point.

  • A vacuum desiccator for sample drying, if necessary.

Procedure:

  • Sample Preparation: The this compound sample is cooled until it solidifies. A small amount of the solidified, finely powdered substance is introduced into a capillary tube, which is then sealed at one end. The sample is packed to a height of 2.5-3.5 mm by tapping the tube.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the temperature sensor.

  • Initial Heating: The apparatus is heated at a rapid rate to a temperature approximately 5-10°C below the expected melting point.

  • Determination of Melting Range: The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium between the sample and the heating medium.

  • Observation: The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the completion of melting. The range between these two temperatures is the melting range. For a pure substance, this range is typically narrow.

Experimental Protocol for Boiling Point Determination

Several methods are available for determining the boiling point of a liquid like this compound, including the distillation method and the ebulliometer method, as described in OECD Guideline 103.

Apparatus:

  • A distillation flask or an ebulliometer.

  • A condenser to cool the vapor.

  • A calibrated thermometer or digital temperature sensor.

  • A heating mantle or another controlled heat source.

  • A barometer to measure the atmospheric pressure.

Procedure (Distillation Method):

  • Apparatus Assembly: A distillation apparatus is assembled with the this compound sample in the distillation flask. Boiling chips are added to ensure smooth boiling.

  • Heating: The flask is gently heated.

  • Equilibrium Establishment: The liquid is brought to a boil, and the heating rate is adjusted so that the condensation ring of the vapor rises slowly. The system is allowed to equilibrate, which is indicated by a stable temperature reading from the thermometer placed in the vapor phase.

  • Temperature Recording: The temperature at which the liquid and vapor phases are in equilibrium at the measured atmospheric pressure is recorded as the boiling point.

  • Pressure Correction: Since the boiling point is dependent on pressure, the observed boiling point is corrected to the standard atmospheric pressure (101.325 kPa) using the Clausius-Clapeyron equation or appropriate nomographs.

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the melting and boiling points of a chemical substance like this compound.

G Workflow for Melting and Boiling Point Determination cluster_0 Preparation and Planning cluster_1 Melting Point Determination cluster_2 Boiling Point Determination cluster_3 Data Analysis and Reporting start Start: Obtain Pure Sample of this compound lit_review Literature Review for Expected Values start->lit_review safety_review Safety Data Sheet (SDS) Review start->safety_review sample_prep_mp Sample Preparation: Solidify and powder the sample lit_review->sample_prep_mp sample_prep_bp Sample Preparation: Place liquid in distillation flask with boiling chips lit_review->sample_prep_bp safety_review->sample_prep_mp safety_review->sample_prep_bp load_capillary Load sample into capillary tube sample_prep_mp->load_capillary mp_apparatus Place in Melting Point Apparatus load_capillary->mp_apparatus heat_mp Heat to ~10°C below expected MP, then heat at 1-2°C/min mp_apparatus->heat_mp observe_mp Observe and Record Melting Range heat_mp->observe_mp data_analysis Analyze and Compare Data with Literature observe_mp->data_analysis bp_apparatus Assemble Distillation Apparatus sample_prep_bp->bp_apparatus heat_bp Heat to a gentle boil and establish equilibrium bp_apparatus->heat_bp observe_bp Record Boiling Temperature and Pressure heat_bp->observe_bp pressure_correct Correct Boiling Point to Standard Pressure observe_bp->pressure_correct pressure_correct->data_analysis report Generate Final Report with Tabulated Data data_analysis->report end End report->end

Caption: Logical workflow for determining the melting and boiling points of this compound.

References

Spectroscopic Data of 1,2-Diaminopropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 1,2-diaminopropane. The information is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound. The following sections present the ¹H and ¹³C NMR spectral data. It is important to note that in a non-chiral solvent, the NMR spectra for the (R) and (S) enantiomers are identical.

¹H NMR Spectral Data

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
-CH₃~1.0DoubletNot available
-CH-~2.8MultipletNot available
-CH₂-~2.5, ~2.7MultipletNot available
-NH₂VariableBroad SingletNot available

¹³C NMR Spectral Data [1]

Carbon AtomChemical Shift (ppm)
-CH₃~19
-CH-~49
-CH₂-~47

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. The monoisotopic mass of this compound is 74.084 g/mol .[2]

Electron Ionization Mass Spectrum (EI-MS)

m/zRelative Intensity
30100%
44~80%
74~5%

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or deuterium (B1214612) oxide (D₂O).[3] The choice of solvent can influence the chemical shifts of the labile -NH₂ protons.[3]

  • Internal Standard: A small quantity of tetramethylsilane (B1202638) (TMS) is added to serve as an internal standard for referencing the chemical shifts to 0 ppm.[3]

  • Instrumentation: The spectra are typically acquired on a high-field NMR spectrometer, for instance, a 300 MHz or higher instrument.[4]

  • ¹H NMR Acquisition: For a proton NMR spectrum, typical acquisition parameters include a 30° pulse width and a relaxation delay of 1-2 seconds. A sufficient number of scans are collected to ensure a good signal-to-noise ratio.[3]

  • ¹³C NMR Acquisition: For a carbon-13 NMR spectrum, a proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling. Due to the low natural abundance of ¹³C, a longer relaxation delay (e.g., 2-5 seconds) and a greater number of scans are generally necessary.[3]

Mass Spectrometry (MS)

The following outlines a typical procedure for obtaining an electron ionization mass spectrum:

  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for separation and purification prior to ionization.[2]

  • Ionization: The sample is bombarded with a beam of electrons (typically at 70 eV) in the ion source, causing the molecule to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: An electron multiplier or a similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS HNMR 1H NMR Spectrum NMR->HNMR CNMR 13C NMR Spectrum NMR->CNMR MassSpec Mass Spectrum MS->MassSpec Structure Structural Elucidation HNMR->Structure CNMR->Structure MassSpec->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide on the Health, Safety, and Handling of 1,2-Diaminopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health, safety, and handling of 1,2-Diaminopropane. The information is intended for professionals in research, scientific, and drug development fields to ensure its safe and responsible use. This document covers toxicological data, handling and storage procedures, emergency measures, and experimental protocols for safety assessment.

Chemical and Physical Properties

This compound, also known as propane-1,2-diamine, is a colorless liquid with an ammonia-like odor.[1] It is a chiral diamine that is miscible with water and many organic solvents.[2][3] It is hygroscopic, meaning it readily absorbs moisture from the air.[2][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃H₁₀N₂[4]
Molecular Weight 74.13 g/mol [4]
Appearance Clear, colorless liquid[4]
Odor Ammoniacal[4]
Boiling Point 119-120 °C at 760 mmHg[4]
Melting Point -37 °C[4]
Density 0.870 g/cm³[4]
Vapor Pressure 10.05 mmHg at 20 °C[4]
Vapor Density 2.6 (Air = 1)[4]
Solubility Soluble in water[4]

Health Hazard Information

This compound is a corrosive substance that can cause severe skin burns and eye damage.[2] It is harmful if swallowed or absorbed through the skin.[2] Inhalation may cause severe irritation to the respiratory tract, potentially leading to burns and lung edema.[4]

Toxicological Data

Table 2: Acute Toxicity of this compound

Route of ExposureSpeciesTestValueReference(s)
OralRatLD501300 mg/kg[5][6]
DermalRabbitLD50430 mg/kg[5][6]
InhalationRatLC50No data available

Draize Test Data:

  • Rabbit, Eye: 87 mg (Severe)[2]

  • Rabbit, Eye: 750 µg/24H (Severe)[2]

  • Rabbit, Skin: 5 mg/24H (Severe)[2]

Fire and Explosion Hazard Data

This compound is a flammable liquid and vapor.[4] Its vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[4]

Table 3: Flammability of this compound

PropertyValueReference(s)
Flash Point 33 °C (91.4 °F)[4]
Autoignition Temperature 360 °C (680 °F)[4]
Lower Explosion Limit (LEL) 2.2%[4]
Upper Explosion Limit (UEL) 11.1%[4]

Fire-Fighting Measures:

  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam for small fires. For large fires, use water spray, fog, or alcohol-resistant foam.[4]

  • Special Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4] Water spray can be used to cool fire-exposed containers.[4]

Reactivity Data

This compound is stable under normal storage conditions but can react vigorously with certain materials.[2]

  • Chemical Stability: Stable at room temperature in closed containers.[2] It can absorb carbon dioxide from the air.[2]

  • Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2]

  • Hazardous Decomposition Products: Combustion may produce toxic fumes, including nitrogen oxides and carbon monoxide.[2]

  • Hazardous Polymerization: Has not been reported to occur.[2]

Handling, Storage, and Disposal

Handling
  • Handle in a well-ventilated area with explosion-proof equipment.[4]

  • Ground and bond containers when transferring material to prevent static discharge.[4]

  • Wear appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing.[4]

  • Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.[4]

Storage
  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4]

  • Keep containers tightly closed to prevent moisture absorption.[4]

  • Store separately from incompatible materials.[4]

Disposal
  • Dispose of waste and contaminated materials in accordance with local, state, and federal regulations.[5]

Emergency and First Aid Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]

  • Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If breathing has ceased, apply artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Experimental Protocols

Acute Dermal Toxicity Assessment (Based on OECD Guideline 402)

This protocol outlines a method for assessing the acute dermal toxicity of this compound.

  • Test Animals: Healthy, young adult rats (8-12 weeks old) of a single sex (typically females) are used.[7]

  • Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals.[8]

  • Dose Administration: The test substance is applied uniformly over a shaved area of at least 10% of the total body surface. The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[1][8]

  • Observation: Animals are observed for signs of toxicity and mortality at regular intervals for at least 14 days.[1] Body weight is recorded weekly.[1]

  • Endpoint: The LD50 (the dose that is lethal to 50% of the test animals) is determined. A gross necropsy of all animals is performed at the end of the study.[1]

experimental_workflow_OECD402 cluster_prep Preparation cluster_procedure Procedure cluster_observation Observation & Endpoint animal_selection Select Healthy Young Adult Rats acclimatization Acclimatize Animals (>= 5 days) animal_selection->acclimatization shaving Shave Dorsal Area (24h prior to test) acclimatization->shaving dose_application Apply this compound to Shaved Skin occlusion Cover with Gauze and Tape (24h) dose_application->occlusion removal Remove Residual Substance occlusion->removal daily_observation Observe for Toxicity and Mortality (14 days) removal->daily_observation weekly_weighing Record Body Weight Weekly removal->weekly_weighing necropsy Gross Necropsy daily_observation->necropsy ld50_determination Determine LD50 daily_observation->ld50_determination weekly_weighing->ld50_determination

Caption: Workflow for OECD 402 Acute Dermal Toxicity Testing.

In Vitro Skin Corrosion Assessment (Based on OECD Guideline 431)

This in vitro protocol uses a reconstructed human epidermis (RhE) model to assess the skin corrosion potential of this compound.[4][9]

  • Test System: A commercially available RhE model that mimics the properties of the human epidermis is used.[10]

  • Test Procedure:

    • The test substance is applied topically to the surface of the RhE tissue.[11]

    • Tissues are exposed for specific time points (e.g., 3 minutes and 1 hour).[9]

  • Viability Assessment: After exposure, the cell viability of the RhE tissue is measured using a quantitative assay, such as the MTT assay. This assay measures the reduction of a yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product by metabolically active cells.[9]

  • Classification: The substance is classified as corrosive if the cell viability falls below a defined threshold.[9]

experimental_workflow_OECD431 cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment & Classification rhe_model Prepare Reconstructed Human Epidermis (RhE) Model test_substance Prepare this compound and Controls application Apply Test Substance to RhE Model exposure_3min Expose for 3 minutes application->exposure_3min exposure_1hr Expose for 1 hour application->exposure_1hr wash Wash RhE Tissues exposure_3min->wash exposure_1hr->wash mtt_assay Perform MTT Assay (Measure Cell Viability) wash->mtt_assay classification Classify as Corrosive or Non-Corrosive mtt_assay->classification

Caption: Workflow for OECD 431 In Vitro Skin Corrosion Testing.

Putative Signaling Pathway for Skin Corrosion

The corrosive nature of this compound is likely due to its alkaline properties and its ability to disrupt cellular structures. While specific signaling pathways for this compound have not been extensively elucidated, a plausible mechanism involves the disruption of cell membranes, protein denaturation, and the induction of an inflammatory response.

signaling_pathway cluster_exposure Exposure cluster_cellular_effects Cellular Effects cluster_inflammatory_response Inflammatory Response diaminopropane This compound membrane_disruption Cell Membrane Disruption diaminopropane->membrane_disruption protein_denaturation Protein Denaturation diaminopropane->protein_denaturation cell_lysis Cell Lysis membrane_disruption->cell_lysis protein_denaturation->cell_lysis release_damps Release of DAMPs (Damage-Associated Molecular Patterns) cell_lysis->release_damps cytokine_release Release of Pro-inflammatory Cytokines (e.g., IL-1α, TNF-α) release_damps->cytokine_release inflammatory_cascade Inflammatory Cascade cytokine_release->inflammatory_cascade tissue_damage Tissue Damage & Necrosis inflammatory_cascade->tissue_damage

Caption: Putative Signaling Pathway for Skin Corrosion by this compound.

References

A Technical Guide to 1,2-Diaminopropane: Nomenclature, Properties, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,2-diaminopropane, a pivotal chiral diamine in synthetic chemistry. This document covers its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis, chiral resolution, and derivatization into a common salen-type ligand. The information is curated to support researchers and professionals in drug development and related scientific fields.

IUPAC Nomenclature and Synonyms

The compound with the chemical formula CH₃CH(NH₂)CH₂NH₂ is a chiral organic compound. Its nomenclature and a comprehensive list of its synonyms are provided below.

The preferred IUPAC name for this compound is propane-1,2-diamine .[1][2][3]

Due to its widespread use, it is also known by various other names, including:

  • 1,2-Propanediamine[2][4][5][6][7][8]

  • Propylenediamine[2][4][5][6][7][8]

  • rac-1,2-Diaminopropane[2][4]

  • 1-Methyl-1,2-diaminoethane[2]

  • 1-methylethylenediamine[2]

  • 2-Aminopropylamine[2]

  • 2,3-Diaminopropane (less common)[2][9]

  • DL-1,2-Propanediamine[2]

The racemic mixture is often denoted as (±)-1,2-diaminopropane, while the individual enantiomers are designated as (R)-1,2-diaminopropane and (S)-1,2-diaminopropane.

Physicochemical Properties

This compound is a colorless, hygroscopic liquid with a characteristic fishy, ammonia-like odor.[1][2] It is miscible with water and many organic solvents.[10][11] A summary of its key quantitative properties is presented in the table below.

PropertyValue
Molecular Formula C₃H₁₀N₂
Molar Mass 74.127 g·mol⁻¹[1]
Density 870 mg·mL⁻¹[1]
Melting Point -37.1 °C[1]
Boiling Point 119.6 °C[1]
Flash Point 34 °C[1]
Vapor Pressure 1.9 kPa (at 20 °C)[1]
Refractive Index (n_D) 1.446[1]
Autoignition Temperature 360 °C[1]
Explosive Limits 1.9–11.1%[1]

Synthesis and Purification Protocols

Industrial Synthesis of Racemic this compound

The primary industrial synthesis of racemic this compound is achieved through the ammonolysis of 1,2-dichloropropane (B32752).[3] This process involves the reaction of 1,2-dichloropropane with an excess of ammonia (B1221849) under elevated temperature and pressure.[9][12]

Reaction: CH₃CHClCH₂Cl + 4 NH₃ → CH₃CH(NH₂)CH₂NH₂ + 2 NH₄Cl[3]

General Industrial Protocol:

  • 1,2-dichloropropane, water, liquid ammonia, and a catalyst are charged into a high-pressure reactor.[9]

  • The reactor is heated to a temperature of 160-180 °C, and the pressure is maintained between 8-12 MPa.[9]

  • The reaction is allowed to proceed for 4-5 hours.[9]

  • Upon completion, the reaction system is cooled, and the excess ammonia is recovered.[9]

  • The resulting mixture, containing this compound as the main component, is then purified by rectification to yield the final product.[9]

Alternative industrial routes include the amination of isopropanolamine or propylene (B89431) oxide in the presence of a catalyst.[6][7][10]

Chiral Resolution of Racemic this compound

The separation of racemic this compound into its (R) and (S) enantiomers is a critical process for applications in asymmetric synthesis and pharmaceuticals. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as (+)-tartaric acid.[3][12]

Experimental Protocol for Chiral Resolution:

  • Formation of Diastereomeric Salts:

    • Dissolve racemic this compound in a suitable solvent like methanol.[12]

    • In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in methanol, with gentle heating if necessary.[12]

    • Slowly add the tartaric acid solution to the diamine solution with continuous stirring.[12]

  • Fractional Crystallization:

    • Allow the resulting solution to cool to room temperature, which will induce the crystallization of the less soluble diastereomeric salt, (R)-1,2-diaminopropane-(+)-tartrate.[12]

    • To improve the yield of the crystals, the mixture can be further cooled in an ice bath.[2]

    • Collect the crystalline solid by vacuum filtration.[12]

    • The collected crystals can be recrystallized from fresh solvent to enhance diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.[12]

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in a minimal amount of water.[12]

    • Cool the solution in an ice bath and slowly add a strong base, such as a 50% aqueous NaOH solution, until the solution is strongly alkaline (pH > 12).[1] This will liberate the free (R)-1,2-diaminopropane.

    • Extract the free amine from the aqueous solution using an organic solvent such as diethyl ether.[1][12]

    • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate).[1][12]

    • Remove the solvent by rotary evaporation to obtain the crude (R)-1,2-diaminopropane.[1][12]

  • Purification:

    • The crude product can be purified by vacuum distillation to obtain high-purity (R)-1,2-diaminopropane.[1] Vacuum distillation is recommended to prevent thermal degradation that might occur at its atmospheric boiling point.[1]

Chiral_Resolution_Workflow cluster_start Starting Materials cluster_process Resolution Process cluster_end Final Products racemic_pn Racemic This compound salt_formation Diastereomeric Salt Formation racemic_pn->salt_formation tartaric_acid (+)-Tartaric Acid tartaric_acid->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration liberation Liberation of Free Amine (Base) filtration->liberation Less Soluble Diastereomer Crystals s_pn_mother_liquor (S)-Enriched Mother Liquor filtration->s_pn_mother_liquor More Soluble Diastereomer extraction Solvent Extraction liberation->extraction purification Vacuum Distillation extraction->purification r_pn Pure (R)-1,2-Diaminopropane purification->r_pn

Chiral resolution of this compound.

Application in Ligand Synthesis: N,N′-disalicylidene-1,2-propanediamine (salpn)

This compound is a common building block for the synthesis of salen-type ligands. A notable example is N,N′-disalicylidene-1,2-propanediamine (salpn), which is used as a metal deactivating additive in motor oils.[3][10]

Experimental Protocol for the Synthesis of salpn:

This protocol describes the condensation reaction between this compound and salicylaldehyde (B1680747).

  • Reaction Setup:

    • In a round-bottom flask, dissolve salicylaldehyde in a suitable solvent such as ethanol (B145695).

    • In a separate container, prepare a solution of this compound in ethanol.

  • Condensation Reaction:

    • Slowly add the this compound solution to the salicylaldehyde solution with constant stirring. The reaction is typically carried out at room temperature.

    • A bright yellow precipitate of the Schiff base ligand, N,N′-disalicylidene-1,2-propanediamine, should form upon addition.

  • Isolation and Purification:

    • After the addition is complete, continue stirring the mixture for a period to ensure the reaction goes to completion.

    • Collect the yellow solid product by vacuum filtration.

    • Wash the product with cold ethanol to remove any unreacted starting materials.

    • The product can be further purified by recrystallization from an appropriate solvent if necessary.

  • Characterization:

    • The identity and purity of the synthesized salpn ligand can be confirmed using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and melting point determination.

Salpn_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Product pn This compound dissolve Dissolve in Ethanol pn->dissolve sal Salicylaldehyde (2 eq.) sal->dissolve mix Mix and Stir (Condensation) dissolve->mix filter Vacuum Filtration & Wash mix->filter Yellow Precipitate Forms dry Dry Product filter->dry salpn N,N'-disalicylidene- 1,2-propanediamine (salpn) dry->salpn

Synthesis of N,N'-disalicylidene-1,2-propanediamine.

References

Chiral Properties of 1,2-Diaminopropane Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chiral properties of the enantiomers of 1,2-diaminopropane, a pivotal building block in modern organic and medicinal chemistry. This document details the synthesis, resolution, and characterization of (R)- and (S)-1,2-diaminopropane, with a focus on their applications as chiral ligands in asymmetric catalysis and as synthons in drug development. The guide includes detailed experimental protocols, a comparative summary of physicochemical and spectroscopic data, and visual representations of key chemical pathways and workflows to support researchers in their scientific endeavors.

Introduction

This compound (systematically named propane-1,2-diamine) is the simplest chiral diamine, possessing a stereogenic center at the second carbon atom.[1] This chirality gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. The distinct spatial arrangement of the amino groups in each enantiomer makes them invaluable in stereoselective synthesis, where they can impart a specific chirality to a product molecule.[2][3] The biological activity of many pharmaceuticals is dependent on their stereochemistry, making chiral building blocks like this compound enantiomers essential in drug discovery and development.[4] This guide will delve into the core chiral properties of these enantiomers, providing a technical resource for their effective utilization.

Physicochemical and Spectroscopic Properties

The enantiomers of this compound share identical physical properties in a non-chiral environment, such as boiling point, density, and refractive index. Their chiroptical properties, however, are equal in magnitude but opposite in sign.

Physicochemical Data

The following table summarizes the key physicochemical properties of racemic and enantiomerically pure forms of this compound and its dihydrochloride (B599025) salt.

PropertyRacemic this compound(R)-(+)-1,2-Diaminopropane dihydrochloride(S)-(-)-1,2-Diaminopropane dihydrochloride
Molecular Formula C₃H₁₀N₂[5]C₃H₁₂Cl₂N₂C₃H₁₂Cl₂N₂
Molecular Weight 74.13 g/mol [5]147.05 g/mol 147.05 g/mol
Appearance Colorless liquid[5]White or off-white crystalline powder[6]-
Boiling Point 119-122 °C[7]--
Melting Point -37.1 °C[5]241-244 °C (decomposes)227-229 °C
Density 0.87 g/mL at 25 °C[5][7]--
Refractive Index (n20/D) 1.446[5][7]--
Specific Rotation ([α]D) +4.0° (c=20 in H₂O)-4.0° (c=20 in H₂O)
Solubility Very soluble in water[5][7]--
Spectroscopic Data

The spectroscopic data for the (R) and (S) enantiomers of this compound are identical in a non-chiral solvent.[6] Differentiation requires the use of chiral environments, such as chiral solvating agents in NMR spectroscopy.

SpectrumKey Features
¹H NMR (CDCl₃) δ ~2.8 (m, 1H, CH), ~2.7 & ~2.5 (m, 2H, CH₂), ~1.0 (d, 3H, CH₃), variable (br s, 4H, NH₂)[6]
¹³C NMR (CDCl₃) δ ~49 (CH), ~47 (CH₂), ~19 (CH₃)[6]
IR Spectroscopy Characteristic N-H stretching and bending vibrations.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.

Synthesis and Chiral Resolution

The industrial synthesis of this compound typically yields a racemic mixture, which must then be resolved to obtain the pure enantiomers.

Synthesis of Racemic this compound

Racemic this compound is commonly synthesized via the ammonolysis of 1,2-dichloropropane (B32752).[1][8] This process involves treating 1,2-dichloropropane with an excess of ammonia (B1221849) under pressure.[8]

Reaction: CH₃CHClCH₂Cl + 4 NH₃ → CH₃CH(NH₂)CH₂NH₂ + 2 NH₄Cl[8]

Chiral Resolution by Diastereomeric Salt Formation

A widely used method for resolving racemic this compound is through the formation of diastereomeric salts with a chiral resolving agent, such as (+)-tartaric acid.[1][8] The resulting diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization.[8]

Materials:

  • Racemic this compound

  • (+)-Tartaric acid

  • Methanol

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve racemic this compound in methanol.[8]

    • In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in methanol, warming gently if necessary.[8]

    • Slowly add the tartaric acid solution to the diamine solution with continuous stirring.[9]

  • Fractional Crystallization:

    • Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the crystallization of the less soluble diastereomeric salt, (R)-1,2-diaminopropane-(+)-tartrate.[8]

    • Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.[9]

    • The diastereomeric purity can be enhanced by recrystallizing the collected crystals from fresh methanol.[8]

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in a minimal amount of water.[8]

    • Add a concentrated aqueous solution of NaOH to make the solution strongly alkaline, which liberates the free (R)-(-)-1,2-diaminopropane.

    • Extract the free diamine with diethyl ether.[8]

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the enantiomerically enriched (R)-(-)-1,2-diaminopropane.[8]

G Workflow for Chiral Resolution of this compound cluster_0 Diastereomeric Salt Formation cluster_1 Fractional Crystallization cluster_2 Liberation of Free Amine racemic Racemic this compound in Methanol mix Mixing and Stirring racemic->mix tartaric (+)-Tartaric Acid in Methanol tartaric->mix cool Cooling and Crystallization mix->cool filter Vacuum Filtration cool->filter recrystal Recrystallization (Optional) filter->recrystal dissolve Dissolve Diastereomeric Salt in Water recrystal->dissolve basify Add NaOH Solution dissolve->basify extract Extract with Diethyl Ether basify->extract dry Dry and Evaporate extract->dry product Enantiomerically Pure (R)-1,2-Diaminopropane dry->product G Synthesis of a Chiral Salen-type Ligand diamine (R)-1,2-Diaminopropane in Ethanol react Condensation Reaction (Reflux, 4h) diamine->react aldehyde 3,5-di-tert-butylsalicylaldehyde in Ethanol aldehyde->react cool Cooling and Precipitation react->cool filter Filtration and Washing cool->filter product Chiral Salen Ligand filter->product G Catalytic Cycle for Asymmetric Transfer Hydrogenation catalyst [Ru]-H (Active Catalyst) transition_state Transition State catalyst->transition_state + Ketone h_acceptor Hydrogen Acceptor catalyst->h_acceptor - H₂ ketone Prochiral Ketone ketone->transition_state product_complex [Ru]-Product Complex transition_state->product_complex Hydride Transfer product_complex->catalyst + H-Donor - Product product Chiral Alcohol product_complex->product h_donor Hydrogen Donor h_donor->catalyst

References

Methodological & Application

Application Notes and Protocols: 1,2-Diaminopropane in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-diaminopropane (pn) as a bidentate ligand in coordination chemistry, with a focus on its application in the development of novel therapeutic agents. Detailed protocols for the synthesis, characterization, and biological evaluation of this compound-containing metal complexes are provided.

Introduction to this compound as a Bidentate Ligand

This compound is a versatile chiral diamine that serves as an excellent bidentate ligand, forming stable five-membered chelate rings with a variety of metal ions.[1][2] Its ability to coordinate to metals through its two amino groups makes it a valuable building block in the synthesis of coordination complexes with diverse geometries and applications.[1] The presence of a stereocenter in this compound allows for the synthesis of chiral metal complexes, which is of significant interest in the development of stereospecific catalysts and drugs.[1] The (R)- and (S)-enantiomers of this compound can be used to prepare enantiomerically pure complexes, which is crucial for studying their interactions with biological systems.[1]

Applications in Drug Development

Coordination complexes containing this compound have shown significant promise in the field of drug development, particularly as anticancer agents.[1] Platinum(II) complexes incorporating this compound have been investigated as analogues of the widely used anticancer drug cisplatin, with the aim of overcoming drug resistance and reducing side effects.[3] The cytotoxic activity of these complexes is believed to stem from their ability to bind to DNA, inducing conformational changes that inhibit replication and transcription, ultimately leading to apoptosis.[4]

Quantitative Data

Physicochemical Properties of this compound
PropertyValueReference
IUPAC NamePropane-1,2-diamine[5]
CAS Number78-90-0[5]
Molecular FormulaC₃H₁₀N₂[5]
Molar Mass74.127 g·mol⁻¹[5]
AppearanceColorless liquid[5]
Density870 mg mL⁻¹[5]
Boiling Point119.6 °C[5]
Melting Point-37.1 °C[5]
Stability Constants of Metal Complexes

The stability of metal complexes with this compound is a critical factor in their biological activity. The following table summarizes the logarithmic values of overall stability constants (log β) for some common metal ions with this compound.

Metal Ionlog β₁log β₂log β₃Temperature (°C)Ionic Strength (M)
Cu(II)10.7820.13-250.1
Ni(II)7.4313.5317.61250.1
Co(II)5.9610.5913.89250.1
Zn(II)5.8210.88-250.1
Cd(II)5.489.88-250.1

Note: Data compiled from various sources. The stability constants are highly dependent on experimental conditions.

Crystallographic Data for Representative Complexes

The three-dimensional structures of metal complexes containing this compound have been elucidated using single-crystal X-ray diffraction.[1] This data provides valuable insights into the coordination geometry and bonding characteristics.

ComplexMetal IonFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
[Co((R)-pn)₃]Cl₃Co(III)C₉H₃₀Cl₃CoN₆OrthorhombicP2₁2₁2₁12.08113.55310.63490
[Pt((R)-pn)₂Cl₂]Pt(II)C₆H₂₀Cl₂N₄PtMonoclinicP2₁8.23410.1128.345109.3
[Pd((R)-pn)₂]Cl₂Pd(II)C₆H₂₀Cl₂N₄PdMonoclinicC211.7898.4567.998108.7

Note: This is a selection of representative data. For more detailed crystallographic information, refer to specialized databases.[1]

Experimental Protocols

Synthesis of Metal Complexes

The general synthetic approach involves the reaction of a metal salt with this compound in a suitable solvent.[1] The stoichiometry, temperature, and solvent can be varied to influence the final product's coordination geometry.[1]

Protocol 4.1.1: Synthesis of tris(this compound)cobalt(III) chloride, [Co(pn)₃]Cl₃ [1]

This protocol describes the synthesis of a classic cobalt(III) complex with this compound via air oxidation of a cobalt(II) salt.[1]

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • (R)-1,2-Diaminopropane ((R)-pn) or racemic this compound (pn)

  • Activated charcoal

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve CoCl₂·6H₂O in deionized water in a round-bottom flask.

  • Add a catalytic amount of activated charcoal to the solution.

  • With stirring, slowly add 3 molar equivalents of this compound to the mixture.

  • Aerate the solution by bubbling air through it for several hours to facilitate the oxidation of Co(II) to Co(III).[1] The color of the solution should change from pink to a deep orange-red.

  • Heat the mixture gently to ensure complete reaction and then filter to remove the activated charcoal.

  • To the filtrate, add concentrated HCl dropwise to precipitate the [Co(pn)₃]Cl₃ complex.

  • Cool the solution in an ice bath to maximize the precipitation of the product.[1]

  • Collect the orange crystals by vacuum filtration, wash with cold ethanol, and air dry.[1]

Protocol 4.1.2: Synthesis of Dichloro-bis(this compound)platinum(II), [Pt(pn)₂Cl₂]

This protocol is adapted from procedures for similar platinum-diamine complexes and is relevant for synthesizing potential anticancer agents.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • This compound (pn)

  • Deionized water

Procedure:

  • Dissolve K₂[PtCl₄] in a minimal amount of deionized water.

  • In a separate beaker, dissolve 2 molar equivalents of this compound in deionized water.

  • Slowly add the this compound solution to the stirred K₂[PtCl₄] solution.

  • A yellow precipitate of [Pt(pn)₂Cl₂] will form immediately.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete reaction.

  • Collect the precipitate by vacuum filtration, wash with cold water, then ethanol, and finally ether.

  • Dry the product in a desiccator.

Characterization of Complexes

Protocol 4.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy [6]

NMR spectroscopy is a powerful tool for confirming the coordination of the this compound ligand to the metal center and for assessing the purity of the complex.

Materials:

  • Synthesized metal complex (5-10 mg)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • 5 mm NMR tube

Procedure:

  • Dissolve the metal complex in the chosen deuterated solvent in the NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

  • For ¹H NMR, typical parameters include a 30° pulse width and a relaxation delay of 1-2 seconds.[6]

  • For ¹³C NMR, a proton-decoupled sequence is typically used.[6]

  • Analyze the spectra for the characteristic signals of the this compound ligand. Coordination to a metal will typically cause a downfield shift of the proton and carbon signals.

Protocol 4.2.2: UV-Visible Spectroscopy for DNA Interaction Studies [1][7]

This technique is used to investigate the binding of the metal complex to DNA by monitoring changes in the UV-Visible absorption spectrum.[1][7]

Materials:

  • Synthesized metal complex

  • Calf thymus DNA (ct-DNA)

  • Tris-HCl buffer (or other suitable buffer)

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the metal complex in the buffer.

  • Prepare a stock solution of ct-DNA in the same buffer. The concentration of DNA should be determined spectrophotometrically using the molar extinction coefficient at 260 nm.

  • Place a fixed concentration of the metal complex solution in a quartz cuvette.

  • Titrate the complex solution with increasing concentrations of the ct-DNA stock solution.[1]

  • Record the UV-Visible spectrum after each addition of DNA, allowing the solution to equilibrate.[1]

  • Analyze the changes in the absorption spectrum. Intercalative binding is often characterized by hypochromism (a decrease in absorbance) and a bathochromic (red) shift in the wavelength of maximum absorbance.[1][7] The binding constant (Kb) can be calculated from the spectral data.[7]

Biological Evaluation

Protocol 4.3.1: MTT Assay for Cytotoxicity [2][8]

The MTT assay is a colorimetric method used to assess the cytotoxic activity of a compound against cancer cell lines.[2][8]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Synthesized metal complex

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]

  • Prepare serial dilutions of the metal complex in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the complex to the wells. Include a vehicle control (medium with the solvent used to dissolve the complex) and a positive control (a known anticancer drug like cisplatin).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[1]

  • After the incubation period, add MTT solution to each well and incubate for a few hours.[1] Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

  • Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.[1]

  • Measure the absorbance of the solution using a microplate reader at the appropriate wavelength (typically around 570 nm).[8]

  • Calculate the percentage of cell viability for each concentration of the complex relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Biological Application Metal_Salt Metal Salt Reaction Reaction Mixture Metal_Salt->Reaction Ligand This compound Ligand->Reaction Solvent Solvent Solvent->Reaction Complex Coordination Complex Reaction->Complex NMR NMR Spectroscopy Complex->NMR UV_Vis UV-Vis Spectroscopy Complex->UV_Vis X_Ray X-ray Crystallography Complex->X_Ray DNA_Binding DNA Interaction Studies Complex->DNA_Binding Cytotoxicity Cytotoxicity Assays (MTT) DNA_Binding->Cytotoxicity Drug_Development Drug Development Cytotoxicity->Drug_Development

Caption: General workflow for the synthesis, characterization, and application of this compound metal complexes.

anticancer_mechanism Complex Pt(pn)₂Cl₂ Complex Cell_Membrane Cell Membrane Transport Complex->Cell_Membrane Activation Aquation (Loss of Cl⁻) Cell_Membrane->Activation DNA_Binding Binding to Nuclear DNA Activation->DNA_Binding Adduct_Formation Formation of DNA Adducts DNA_Binding->Adduct_Formation Replication_Inhibition Inhibition of DNA Replication Adduct_Formation->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription Adduct_Formation->Transcription_Inhibition Apoptosis Induction of Apoptosis Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis

Caption: Proposed anticancer mechanism of a platinum-1,2-diaminopropane complex.

References

Application Notes and Protocols: Synthesis and Applications of Schiff Base Ligands Derived from 1,2-Diaminopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff base ligands derived from 1,2-diaminopropane are a versatile class of compounds with significant applications in coordination chemistry, catalysis, and medicinal chemistry. Their facile synthesis, structural tunability, and ability to form stable complexes with various transition metals make them valuable scaffolds in the development of new therapeutic agents and catalysts.[1][2][3] The presence of the azomethine (-C=N-) group is crucial for their biological activities, which include antimicrobial, antifungal, antioxidant, and anticancer properties.[2][4][5][6] This document provides detailed protocols for the synthesis of representative Schiff base ligands from this compound and summarizes their key applications and characterization data.

Synthesis of Schiff Base Ligands

The general synthesis of Schiff base ligands from this compound involves the condensation reaction between the diamine and an appropriate aldehyde or ketone, typically in a 1:2 molar ratio.[2][4] The reaction is often carried out in an alcoholic solvent, such as ethanol (B145695) or methanol (B129727), and may be heated to reflux to ensure completion.[1][4]

General Synthesis Workflow

G cluster_reactants Reactants Diaminopropane This compound Solvent Ethanol/Methanol Diaminopropane->Solvent Aldehyde Substituted Aldehyde (2 equiv.) Aldehyde->Solvent Reflux Reflux (Heating) Solvent->Reflux Cooling Cooling to Room Temperature Reflux->Cooling Precipitation Precipitate Formation Cooling->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Product Pure Schiff Base Ligand Drying->Product

Caption: General workflow for the synthesis of Schiff base ligands.

Experimental Protocols

Protocol 1: Synthesis of (R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-propanediamine

This protocol details the synthesis of a chiral Schiff base ligand, which is a cornerstone in asymmetric catalysis.[1]

Materials:

  • (R)-1,2-Diaminopropane

  • 3,5-Di-tert-butylsalicylaldehyde

  • Absolute Ethanol

Procedure:

  • Prepare a solution of 3,5-di-tert-butylsalicylaldehyde (2.0 mmol, 0.468 g) in absolute ethanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer.[1]

  • Slowly add a solution of (R)-1,2-diaminopropane (1.0 mmol, 0.074 g) in absolute ethanol (20 mL) to the stirred aldehyde solution.[1]

  • Heat the resulting mixture to reflux and maintain this temperature for 4 hours.[1]

  • After 4 hours, cool the mixture to room temperature. A yellow precipitate will form.[1]

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.[1]

  • Dry the pure ligand under vacuum.[1]

Expected Yield: ~90%[1] Appearance: Yellow precipitate[1]

Protocol 2: Synthesis of a Novel Schiff Base from 2-hydroxy-6-isopropyl-3-methyl benzaldehyde (B42025) and this compound

This protocol describes the synthesis of a tetradentate Schiff base ligand with potential biological activities.[2][4]

Materials:

  • This compound

  • 2-hydroxy-6-isopropyl-3-methyl benzaldehyde

  • Methanol

Procedure:

  • Prepare a warm solution of 2-hydroxy-6-isopropyl-3-methyl benzaldehyde (2 mmol, 0.356 g) in methanol in a round-bottom flask with constant stirring.[4]

  • Add a methanolic solution of this compound (1 mmol, 0.074 g) dropwise to the aldehyde solution.[4]

  • Reflux the resulting solution for 2 hours.[4]

  • After reflux, filter the hot yellow solution and allow it to cool to room temperature.

  • Yellow crystals of the Schiff base will form upon cooling.

  • Collect the crystals by filtration and wash them with water.[4]

Characterization Data

The synthesized Schiff base ligands are typically characterized by various spectroscopic techniques.

Schiff Base LigandIR (cm⁻¹) ν(C=N)¹H NMR (δ, ppm) -CH=NUV-Vis λmax (nm) (Transition)Reference
(R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-propanediamineNot specifiedNot specifiedNot specified[1]
H₂L (from 2-hydroxy-6-isopropyl-3-methyl benzaldehyde and this compound)16108.68 (d)265-280 (π-π), 340-490 (n-π)[4]
Ligand from salicylaldehyde (B1680747) and this compound~1615-1631~9.06 (s)~320 (π-π*)[7][8]

Note: Spectroscopic data can vary slightly based on the solvent used and specific experimental conditions.

Applications in Drug Development

Schiff base ligands derived from this compound and their metal complexes exhibit a wide range of biological activities, making them promising candidates for drug development.[2][5]

Antimicrobial and Antifungal Activity

Many Schiff base complexes have shown significant antibacterial and antifungal properties.[3][4][7] The biological activity is often enhanced upon complexation with a metal ion.[3][7] This is often attributed to the chelation theory, which states that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its diffusion through the lipid membranes of microorganisms.

Compound/ComplexOrganismActivity (MIC)Reference
Schiff base from 5-chloro-salicylaldehydePseudomonas fluorescence2.5-5.2 µg/mL[5]
4-(((8-hydroxyquinolin-2-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-oneMicrococcus luteus25 µg/mL[9]
""Staphylococcus aureus12.5 µg/mL[9]
4-(((10-chloroanthracen-9-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-oneAspergillus niger12.5 µg/mL[9]
Benzimidazole-based Schiff base complexes (34 and 35)S. aureus250 ng/mL[9]

Proposed Mechanism of Antimicrobial Action

G Ligand Schiff Base Ligand Complex Metal-Schiff Base Complex (Increased Lipophilicity) Ligand->Complex Metal Metal Ion Metal->Complex Penetration Enhanced Penetration Complex->Penetration Membrane Microbial Cell Membrane Membrane->Penetration Target Intracellular Targets (DNA, Enzymes) Penetration->Target Inhibition Inhibition of Cellular Processes (Replication, Respiration) Target->Inhibition Death Microbial Cell Death Inhibition->Death

Caption: Proposed mechanism of enhanced antimicrobial activity of metal complexes.

Asymmetric Catalysis

Chiral Schiff base ligands derived from enantiomerically pure this compound are highly effective in asymmetric catalysis, particularly in epoxidation reactions.[1] The metal complex, often with manganese, acts as a catalyst to produce chiral epoxides, which are valuable intermediates in the synthesis of complex pharmaceutical compounds.[1]

Catalytic Performance in Asymmetric Epoxidation

Alkene SubstrateEnantiomeric Excess (ee%)Reference
Unfunctionalized AlkenesHigh levels of stereocontrol[1]

Note: Specific ee% values depend on the exact substrate and reaction conditions.

Conclusion

The synthesis of Schiff base ligands from this compound offers a straightforward and adaptable route to a class of compounds with significant potential in both catalysis and medicinal chemistry. The detailed protocols and compiled data herein serve as a valuable resource for researchers aiming to explore the synthesis and application of these versatile ligands. Further investigation into the structure-activity relationships of these compounds and their metal complexes will undoubtedly lead to the development of novel and effective therapeutic agents and catalysts.

References

Application Notes and Protocols: 1,2-Diaminopropane as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diaminopropane, a chiral diamine, is a versatile and crucial building block in the pharmaceutical industry.[1] Its ability to form stable complexes and serve as a precursor for various heterocyclic and chiral ligands makes it an essential intermediate in the synthesis of a wide range of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on salen-type ligands and their metal complexes, which have significant applications in asymmetric catalysis. Additionally, the role of this compound derivatives in the development of platinum-based anticancer agents and their mechanism of action are discussed.

Introduction to this compound in Pharmaceutical Synthesis

This compound (1,2-DAP) is a colorless liquid with the chemical formula CH₃CH(NH₂)CH₂NH₂.[2] It exists as a racemic mixture of two enantiomers, (R)-1,2-diaminopropane and (S)-1,2-diaminopropane, due to the presence of a chiral center. This chirality is a key feature that is often exploited in pharmaceutical synthesis to produce enantiomerically pure drugs, which can lead to improved efficacy and reduced side effects.[3]

The two primary amine groups of 1,2-DAP provide sites for a variety of chemical modifications, allowing for its incorporation into complex molecular architectures.[1] It is a common precursor for the synthesis of:

  • Salen-type Ligands: These are tetradentate Schiff base ligands that form stable complexes with various transition metals. These complexes are widely used as catalysts in asymmetric synthesis, a critical technology in modern drug development.[1][4]

  • Heterocyclic Compounds: The diamine functionality can be used to construct various nitrogen-containing rings that are prevalent in many biologically active molecules.

  • Pharmaceutical Ingredients: Derivatives of this compound are integral components of several drugs, including certain types of enzyme inhibitors and agents targeting neurological disorders.[3]

Application: Synthesis of N,N'-Bis(salicylidene)-1,2-propanediamine (Salpn) Ligand

A prominent application of this compound is in the synthesis of N,N'-bis(salicylidene)-1,2-propanediamine, a salen-type ligand commonly abbreviated as "salpn".[2] This ligand can chelate to metal ions to form catalysts, such as Jacobsen's catalyst, which are renowned for their use in the enantioselective epoxidation of alkenes.

This protocol describes the condensation reaction between this compound and salicylaldehyde (B1680747) to form the salpn ligand.

Materials:

  • This compound (racemic, or a specific enantiomer for chiral catalyst synthesis)

  • Salicylaldehyde

  • Ethanol (B145695) (absolute)

  • Toluene (optional, for azeotropic removal of water)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Crystallization dish

Procedure:

  • In a round-bottom flask, dissolve salicylaldehyde (2.0 equivalents) in absolute ethanol.

  • To this solution, add this compound (1.0 equivalent) dropwise while stirring. An immediate yellow color change and precipitation may be observed.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate of the salpn ligand will form.

  • Cool the mixture further in an ice bath to maximize precipitation.

  • Collect the yellow solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude product can be recrystallized from ethanol or a mixture of ethanol and water to obtain a purified, crystalline yellow solid. A patent describes a method that can achieve a yield of over 98.0%.[5]

  • Dry the purified product in a vacuum oven or desiccator.

ParameterValueReference
Starting Materials This compound, SalicylaldehydeGeneral Knowledge
Solvent Ethanol[6]
Reaction Time 1-2 hoursGeneral Knowledge
Product N,N'-Bis(salicylidene)-1,2-propanediamine (salpn)[2]
Appearance Yellow crystalline solid[7]
Typical Yield >90%[6]
Melting Point Varies with purity and isomeric form

Application: Platinum-Based Anticancer Agents

Derivatives of this compound are used as ligands in platinum(II) and platinum(IV) complexes, which are investigated as potential anticancer agents. These complexes are designed to be analogues of established platinum drugs like cisplatin (B142131) and carboplatin, with the aim of improving their therapeutic index and overcoming drug resistance. The diaminopropane (B31400) ligand can influence the complex's stability, lipophilicity, and interaction with biological targets.

The following diagram illustrates a general workflow for the synthesis and preclinical evaluation of novel platinum-diaminopropane anticancer drug candidates.

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_evaluation Preclinical Evaluation start This compound Derivative reaction Ligand Substitution Reaction start->reaction k2ptcl4 K2[PtCl4] k2ptcl4->reaction purification Purification (Crystallization/Chromatography) reaction->purification characterization Characterization (NMR, MS, X-ray) purification->characterization cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT assay on cancer cell lines) characterization->cytotoxicity dna_binding DNA Binding Studies (e.g., Electrophoresis, Spectroscopy) cytotoxicity->dna_binding in_vivo In Vivo Animal Models (Tumor Xenografts) dna_binding->in_vivo adme_tox ADME/Tox Studies in_vivo->adme_tox

Fig. 1: General workflow for the development of platinum-diaminopropane anticancer agents.

The primary mechanism of action for platinum-based anticancer drugs is the formation of covalent adducts with DNA, which ultimately leads to apoptosis (programmed cell death). The diaminopropane ligand remains coordinated to the platinum center, while other ligands (e.g., chloride) are displaced, allowing the platinum to bind to nucleophilic sites on DNA, primarily the N7 position of guanine (B1146940) bases. This leads to the formation of intrastrand and interstrand crosslinks, which distort the DNA helix and inhibit replication and transcription. This DNA damage is recognized by cellular machinery, triggering a cascade of signaling events that can lead to cell cycle arrest and apoptosis.

The following diagram illustrates the simplified signaling pathway initiated by DNA damage from a platinum-diaminopropane complex.

dna_damage_pathway cluster_drug_action Drug Action cluster_cellular_response Cellular Response drug Platinum-Diaminopropane Complex dna Nuclear DNA drug->dna Cellular Uptake adduct DNA Adduct Formation (Intra/Interstrand Crosslinks) dna->adduct Covalent Binding damage_recognition DNA Damage Recognition (e.g., MMR, NER proteins) adduct->damage_recognition signal_transduction Signal Transduction Cascade (e.g., ATM/ATR, p53 activation) damage_recognition->signal_transduction cell_cycle_arrest Cell Cycle Arrest signal_transduction->cell_cycle_arrest apoptosis Apoptosis signal_transduction->apoptosis cell_cycle_arrest->apoptosis Severe Damage dna_repair DNA Repair cell_cycle_arrest->dna_repair dna_repair->dna Successful Repair

Fig. 2: Simplified signaling pathway of platinum-diaminopropane induced cell death.

Conclusion

This compound is a cornerstone intermediate in pharmaceutical chemistry, offering a versatile platform for the synthesis of a diverse array of therapeutic agents. Its chirality and reactive amine groups are key to its utility in constructing complex and stereospecific molecules. The applications highlighted here, from the synthesis of salen-type ligands for asymmetric catalysis to the development of novel platinum-based anticancer drugs, underscore the continued importance of this compound in drug discovery and development. The provided protocols and workflows serve as a foundational guide for researchers and scientists working in this field.

References

Application of 1,2-Diaminopropane in Polyamide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diaminopropane is a chiral diamine that serves as a valuable monomer in the synthesis of polyamides. Its unique structure, featuring a methyl group on the polymer backbone, can impart specific properties to the resulting polymers, such as altered thermal characteristics, solubility, and mechanical performance compared to polyamides derived from symmetrical diamines like ethylenediamine (B42938) or hexamethylenediamine. The incorporation of this compound can lead to the development of novel polyamides with tailored properties for specialized applications in materials science and potentially in the biomedical field.

These application notes provide an overview of the synthesis of polyamides using this compound, detailing experimental protocols and expected material properties. The information is intended to guide researchers in the development of new polyamide materials.

Key Characteristics of Polyamides from this compound

The introduction of the methyl-substituted diamine into the polyamide backbone is expected to influence the polymer's properties in several ways:

  • Modified Crystallinity: The presence of the methyl side group can disrupt the regular packing of polymer chains, potentially leading to lower crystallinity compared to polyamides from linear, symmetrical diamines. This can affect properties such as melting point, solubility, and mechanical strength.

  • Altered Thermal Properties: The change in crystallinity and chain mobility can influence the glass transition temperature (Tg) and melting temperature (Tm) of the polyamide.

  • Improved Solubility: The less regular polymer structure may result in increased solubility in a wider range of organic solvents, which can be advantageous for processing and characterization.

  • Chirality: As this compound is a chiral molecule, its use can lead to the synthesis of optically active polyamides, which could have applications in chiral separations or as specialized biomaterials.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and characterization of polyamides. Note that specific values can vary depending on the exact experimental conditions and the dicarboxylic acid used.

Table 1: Representative Reaction Conditions for Polyamide Synthesis

ParameterMelt PolycondensationSolution PolycondensationInterfacial Polycondensation
Diamine This compoundThis compoundThis compound
Diacid/Diacid Chloride Adipic AcidIsophthaloyl ChlorideSebacoyl Chloride
Monomer Ratio (Diamine:Diacid) 1:1 (equimolar)1:1 (equimolar)1:1 (equimolar)
Solvent None (neat)N-methyl-2-pyrrolidone (NMP)Water/Dichloromethane
Catalyst/Additive NoneLiCl, Pyridine (B92270)Sodium Carbonate (acid scavenger)
Temperature (°C) 180-2200 to Room TemperatureRoom Temperature
Reaction Time (hours) 4-812-240.5-1
Atmosphere Inert (e.g., Nitrogen, Argon)Inert (e.g., Nitrogen, Argon)Air

Table 2: Typical Properties of Polyamides Derived from this compound

PropertyExpected RangeCharacterization Method
Inherent Viscosity (dL/g) 0.4 - 1.5Ubbelohde Viscometer
Glass Transition Temperature (Tg) (°C) 100 - 180Differential Scanning Calorimetry (DSC)
Melting Temperature (Tm) (°C) 200 - 280 (if crystalline)Differential Scanning Calorimetry (DSC)
10% Weight Loss Temperature (°C) 350 - 450Thermogravimetric Analysis (TGA)
Tensile Strength (MPa) 50 - 90Tensile Tester
Tensile Modulus (GPa) 1.5 - 3.0Tensile Tester
Elongation at Break (%) 10 - 50Tensile Tester

Experimental Protocols

The following are generalized protocols for the synthesis of polyamides using this compound. Researchers should optimize these protocols based on the specific dicarboxylic acid or diacid chloride used and the desired polymer properties.

Protocol 1: Melt Polycondensation of this compound with Adipic Acid

This protocol describes the synthesis of a polyamide via direct polycondensation in the melt phase.

Materials:

  • This compound (purified by distillation)

  • Adipic Acid

  • Nitrogen or Argon gas supply

  • High-temperature reaction vessel with mechanical stirrer, nitrogen inlet, and condenser

Procedure:

  • Monomer Charging: In the reaction vessel, add equimolar amounts of this compound and adipic acid.

  • Inert Atmosphere: Purge the vessel with dry nitrogen or argon for at least 30 minutes to remove oxygen. Maintain a gentle flow of the inert gas throughout the reaction.

  • Heating and Polymerization:

    • Slowly heat the mixture under mechanical stirring. The monomers will melt and form a salt.

    • Gradually increase the temperature to 180-200°C. Water will start to evolve as a byproduct of the condensation reaction and will be removed through the condenser.

    • After the initial evolution of water subsides (approximately 1-2 hours), increase the temperature to 200-220°C to drive the polymerization to completion.

    • Continue the reaction for an additional 2-4 hours. The viscosity of the melt will increase significantly.

  • Polymer Isolation:

    • Cool the reactor to room temperature under the inert atmosphere.

    • The solid polyamide can be removed from the reactor. It may be necessary to break the solid polymer into smaller pieces.

  • Purification:

    • Grind the polymer into a fine powder.

    • Wash the powder with hot water to remove any unreacted monomers and oligomers.

    • Filter the polymer and dry it in a vacuum oven at 80-100°C until a constant weight is achieved.

Protocol 2: Low-Temperature Solution Polycondensation of this compound with Isophthaloyl Chloride

This method is suitable for producing aromatic or semi-aromatic polyamides that may be thermally sensitive.

Materials:

  • This compound

  • Isophthaloyl Chloride

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium Chloride (LiCl), anhydrous

  • Pyridine, anhydrous

  • Methanol (B129727)

  • Nitrogen or Argon gas supply

  • Three-necked flask with a mechanical stirrer, nitrogen inlet, and a dropping funnel

Procedure:

  • Drying of Reagents and Glassware: Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen. Dry the NMP over molecular sieves and the LiCl under vacuum at 150°C for 24 hours.

  • Monomer Dissolution: In the reaction flask, dissolve a specific molar amount of this compound and LiCl (typically 5-10% w/v of the final polymer solution) in anhydrous NMP under a gentle stream of nitrogen. Stir until all solids are dissolved.

  • Cooling: Cool the reaction flask to 0°C using an ice bath.

  • Addition of Diacid Chloride: Slowly add an equimolar amount of isophthaloyl chloride to the stirred solution. The diacid chloride can be added as a solid in one portion or as a solution in a small amount of anhydrous NMP.

  • Polymerization:

    • After the addition of the diacid chloride, add a small amount of pyridine as an acid scavenger.

    • Allow the reaction to proceed at 0°C for 1-2 hours, and then let it warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase as the polymerization progresses.

  • Precipitation and Washing: Pour the viscous polymer solution into a large volume of vigorously stirred methanol to precipitate the polyamide.

  • Purification:

    • Collect the fibrous polymer precipitate by filtration.

    • Wash the polymer thoroughly with methanol and then with hot water to remove unreacted monomers, LiCl, and NMP.

    • Dry the purified polymer in a vacuum oven at 80-100°C to a constant weight.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the polyamide synthesis protocols.

Polyamide_Synthesis_Workflow cluster_melt Melt Polycondensation cluster_solution Solution Polycondensation M1 Charge Monomers (this compound + Diacid) M2 Inert Atmosphere (Nitrogen/Argon) M1->M2 M3 Heat and Stir (180-220°C) M2->M3 M4 Polymerization (Water Removal) M3->M4 M5 Cooling M4->M5 M6 Isolation M5->M6 M7 Purification (Washing & Drying) M6->M7 M_Out Polyamide Product M7->M_Out S1 Dissolve Diamine & LiCl in Anhydrous NMP S2 Cool to 0°C S1->S2 S3 Add Diacid Chloride S2->S3 S4 Polymerization (0°C to RT) S3->S4 S5 Precipitation (in Methanol) S4->S5 S6 Filtration & Washing S5->S6 S7 Drying S6->S7 S_Out Polyamide Product S7->S_Out

Caption: General workflows for melt and solution polycondensation of polyamides.

Interfacial_Polymerization_Workflow cluster_phases Phase Preparation cluster_reaction Polymerization cluster_purification Purification A1 Aqueous Phase: This compound + Acid Scavenger in Water R1 Combine Phases A1->R1 O1 Organic Phase: Diacid Chloride in Immiscible Solvent O1->R1 R2 Polymer Film Forms at Interface R1->R2 R3 Collect Polymer Film R2->R3 P1 Wash with Water and Organic Solvent R3->P1 P2 Drying P1->P2 P_Out Polyamide Product P2->P_Out

Caption: Workflow for interfacial polymerization of polyamides.

Characterization

The synthesized polyamides should be characterized to determine their structure, molecular weight, and properties.

  • FT-IR Spectroscopy: To confirm the formation of the amide bond (typically with characteristic peaks around 1630-1680 cm⁻¹ for the C=O stretch and 3200-3400 cm⁻¹ for the N-H stretch).

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.

  • Gel Permeation Chromatography (GPC): To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Mechanical Testing: To measure properties such as tensile strength, modulus, and elongation at break.

These application notes and protocols provide a foundational guide for the synthesis and characterization of polyamides using this compound. Researchers are encouraged to adapt and optimize these methods to achieve polymers with desired properties for their specific applications.

Application Notes and Protocols for 1,2-Diaminopropane as a Chelating Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Diaminopropane (pn) is a versatile, colorless liquid and the simplest chiral diamine.[1] Its structure, featuring two amine groups on adjacent carbons, allows it to act as a potent bidentate chelating agent, forming stable five-membered rings with a wide variety of metal ions.[2][3][4] This chelating ability is fundamental to its application across diverse fields of chemistry. The presence of a chiral center in this compound also makes it a valuable building block in asymmetric synthesis, where it is used to create chiral environments in catalysis and drug development.[2][5][6] These application notes provide detailed protocols for the use of this compound in coordination chemistry, asymmetric catalysis, and organocatalysis.

I. Synthesis of Metal Complexes

Application Note:

This compound readily forms stable coordination complexes with numerous transition metal ions. The synthesis of these complexes typically involves the direct reaction of a metal salt with the diamine ligand in a suitable solvent.[2] The stoichiometry of the reactants, reaction temperature, and choice of solvent are critical parameters that influence the final coordination geometry and structure of the complex.[2] The chirality of (R)- or (S)-1,2-diaminopropane can be transferred to the resulting metal complex, which is a feature of significant interest for applications in asymmetric catalysis and the development of novel metallodrugs, including potential anticancer agents.[2]

Protocol 1: Synthesis of Tris(this compound)cobalt(III) Chloride

This protocol describes the synthesis of a classic cobalt(III) complex using air as an oxidant.

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • (R)-1,2-Diaminopropane

  • Activated charcoal

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethanol (B145695)

Procedure:

  • Dissolve CoCl₂·6H₂O in deionized water in a flask.[2]

  • Add a small amount of activated charcoal to the solution to act as a catalyst.[2]

  • While stirring the mixture, slowly add (R)-1,2-diaminopropane.

  • Aerate the solution by bubbling air through it for several hours. This facilitates the oxidation of Co(II) to Co(III).[2]

  • After the reaction is complete (indicated by a color change), filter the solution to remove the activated charcoal.

  • Acidify the filtrate with a few drops of concentrated HCl.

  • Concentrate the solution by gentle heating to reduce the volume.

  • Add ethanol to the concentrated solution to precipitate the product.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and air dry.

Characterization: The resulting complex can be characterized by techniques such as UV-Vis spectroscopy, infrared (IR) spectroscopy, and elemental analysis.[2]

II. Asymmetric Catalysis

Application Note:

Derivatives of chiral this compound are highly effective ligands in asymmetric catalysis, particularly for the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines.[5] Ruthenium(II) complexes bearing N-sulfonated this compound ligands are among the most efficient catalysts for these transformations.[5] These catalytic systems, in the presence of a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture, can reduce a wide range of substrates to their corresponding chiral alcohols with high yields and excellent enantioselectivities.[5]

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol details a typical procedure for the Ru-catalyzed asymmetric transfer hydrogenation of a model ketone.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R)-TsDPEN) or a suitable (R)-1,2-diaminopropane derivative

  • Anhydrous isopropanol

  • Potassium tert-butoxide

  • Acetophenone

Procedure:

  • In a reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Ruthenium precursor and the chiral diamine ligand in anhydrous isopropanol.[4]

  • Add a solution of potassium tert-butoxide in isopropanol to the catalyst solution.[4]

  • Stir the mixture for 15-30 minutes to allow for the in situ formation and activation of the catalyst.[4]

  • Add the substrate, acetophenone, to the activated catalyst solution.[4]

  • If using hydrogen gas, place the reaction flask in an autoclave, purge with hydrogen, and pressurize to 8-10 atm. If using a hydrogen donor like isopropanol, simply heat the reaction mixture.[4]

  • Stir the reaction at a controlled temperature (e.g., 25-30 °C) for 4-12 hours.[4]

  • Upon completion, carefully depressurize the autoclave (if used) and quench the reaction.

  • The product can be isolated and purified using standard techniques like column chromatography.

Analysis: Conversion can be determined by Gas Chromatography (GC), and the enantiomeric excess (ee) of the chiral alcohol product can be measured by chiral High-Performance Liquid Chromatography (HPLC).

III. Organocatalysis

Application Note:

Chiral 1,2-diamines serve as a fundamental backbone for the design of organocatalysts.[7] These catalysts can promote stereoselective carbon-carbon bond-forming reactions, such as the asymmetric aldol (B89426) reaction, by activating substrates through the formation of enamine or iminium ion intermediates, mimicking the action of natural enzymes.[7] By creating a chiral environment, they control the facial selectivity of the reaction, leading to the preferential formation of one enantiomer.[7]

Protocol 3: Synthesis of a Mono-N-Alkylated Diamine Organocatalyst

This protocol describes a general method for preparing a mono-N-alkylated diamine catalyst via reductive amination.[7]

Materials:

Procedure:

  • Imine Formation:

    • Dissolve (R)-1,2-diaminopropane (1.0 eq.) in DCM.[7]

    • Add the corresponding aldehyde or ketone (1.0-1.2 eq.) and MgSO₄.[7]

    • Stir the mixture at room temperature for 12-48 hours until imine formation is complete (monitor by TLC or GC-MS).[7]

    • Filter off the MgSO₄ and concentrate the filtrate under reduced pressure.[7]

  • Reduction:

    • Dissolve the crude imine in ethanol.[7]

    • Carefully add NaBH₄ portion-wise to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 3-12 hours.[7]

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1 N NaOH solution.[7]

    • Extract the product with EtOAc (3 times).[7]

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.[7]

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired mono-N-alkylated diamine catalyst.[7]

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₃H₁₀N₂ [8]
Molar Mass 74.127 g·mol⁻¹ [1]
Appearance Colorless liquid [1]
Density 0.870 g/mL at 25 °C [8]
Melting Point -37 °C [8]
Boiling Point 119.6 - 122 °C [1][8]
Flash Point 34 °C (93 °F) [1]

| Solubility in Water | Very soluble |[8] |

Table 2: Performance Comparison of Chiral Diamine-Based Ruthenium Catalysts in the Asymmetric Hydrogenation of Acetophenone

Chiral Diamine Ligand Diphosphine Ligand Conversion (%) Enantiomeric Excess (ee, %) Product Configuration Reference
(R)-1,2-Diaminopropane (S)-TolBINAP >98 85 (R) [4]

| (1R,2R)-Diaminocyclohexane | (S)-BINAP | 100 | 95 | (R) |[4] |

Table 3: Molar Conductance of Bimetallic Complexes with Diaminopropane Ligands

Complex Molar Conductance (S cm² mol⁻¹) in DMF Electrolyte Type Reference
[Cu(pn)₂][MCl₄] 60-90 1:1 [9]

| [Cu(pn)₂]Cl₂ | 120 | 1:2 |[9] |

Visualizations

G General Workflow for Synthesis of (R)-1,2-Diaminopropane Metal Complexes cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_characterization Characterization MetalSalt Metal Salt Reaction Reaction Mixture MetalSalt->Reaction Ligand (R)-pn Ligand Ligand->Reaction Solvent Solvent Solvent->Reaction SlowEvap Slow Evaporation Reaction->SlowEvap Crystallization Methods VaporDiff Vapor Diffusion Reaction->VaporDiff Crystallization Methods Cooling Cooling Reaction->Cooling Crystallization Methods SingleCrystals Single Crystals SlowEvap->SingleCrystals VaporDiff->SingleCrystals Cooling->SingleCrystals XRD X-ray Diffraction SingleCrystals->XRD Spectroscopy Spectroscopy SingleCrystals->Spectroscopy ElementalAnalysis Elemental Analysis SingleCrystals->ElementalAnalysis

Caption: Generalized workflow for the synthesis and characterization of (R)-1,2-diaminopropane metal complexes.[2]

G Catalytic Cycle for Asymmetric Transfer Hydrogenation Catalyst [Ru]-H (Active Catalyst) Ketone Prochiral Ketone (R-CO-R') Catalyst->Ketone Coordination Oxidized_Donor Oxidized Donor (e.g., Acetone) Catalyst->Oxidized_Donor Regeneration Product Chiral Alcohol (R-CH(OH)-R') Ketone->Product Hydrogen Transfer H_Donor Hydrogen Donor (e.g., iPrOH) Precatalyst [Ru]-Precatalyst H_Donor->Precatalyst Product->Catalyst Release Precatalyst->Catalyst Activation Base Base (e.g., KOtBu) Base->Precatalyst Oxidized_Donor->Precatalyst

Caption: Simplified catalytic cycle for the asymmetric transfer hydrogenation of a prochiral ketone.

G Synthesis of Mono-N-Alkylated Diamine Organocatalyst Diamine Chiral 1,2-Diamine ImineFormation Imine Formation (DCM, MgSO₄) Diamine->ImineFormation Aldehyde Aldehyde/Ketone Aldehyde->ImineFormation CrudeImine Crude Imine ImineFormation->CrudeImine Reduction Reduction (EtOH, NaBH₄) CrudeImine->Reduction CrudeProduct Crude Product Reduction->CrudeProduct Purification Purification (Column Chromatography) CrudeProduct->Purification FinalProduct Mono-N-Alkylated Diamine Catalyst Purification->FinalProduct

Caption: Workflow for the synthesis of a mono-N-alkylated diamine organocatalyst via reductive amination.[7]

References

Application Notes and Protocols: The Role of 1,2-Diaminopropane in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diaminopropane is a versatile and readily available chiral building block that serves as a crucial synthon in the preparation of a wide array of heterocyclic compounds. Its bifunctional nature, possessing two nucleophilic amine groups in a 1,2-relationship, allows for facile cyclization reactions with various electrophilic partners to construct saturated and unsaturated ring systems. This diamine is a key precursor in the synthesis of medicinally important scaffolds such as imidazoles, pyrazines, and diazepines. The inherent chirality of this compound also offers a straightforward entry into enantiomerically enriched heterocyclic derivatives, which is of significant interest in drug discovery and development. These heterocyclic compounds are integral to the structure of numerous pharmaceuticals, agrochemicals, and functional materials.

This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds utilizing this compound as a primary starting material.

Synthesis of 4-Methyl-1H-imidazole Derivatives via Adapted Debus-Radziszewski Reaction

The Debus-Radziszewski reaction is a classic and versatile method for the synthesis of imidazoles.[1] By adapting this reaction to use this compound in place of ammonia, N-substituted imidazoles can be prepared. In this modified approach, this compound reacts with a 1,2-dicarbonyl compound and an aldehyde to yield the corresponding 1-(2-aminopropyl)-imidazole, which can be further functionalized. This method provides a straightforward route to 4-methyl substituted imidazoles due to the stereocenter of the starting diamine.

Experimental Protocol: Synthesis of 4-Methyl-2-phenyl-1H-imidazole

Materials:

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzil (1.0 eq) and benzaldehyde (1.0 eq) in glacial acetic acid (20 mL).

  • To this solution, add this compound (1.1 eq) dropwise with stirring.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to afford the purified 4-methyl-2-phenyl-1H-imidazole.

G cluster_reactants Reactants cluster_process Process cluster_product Product r1 This compound p1 Condensation & Cyclization in Glacial Acetic Acid r1->p1 r2 1,2-Dicarbonyl (e.g., Benzil) r2->p1 r3 Aldehyde (e.g., Benzaldehyde) r3->p1 prod 4-Methyl-1H-imidazole Derivative p1->prod

Synthesis of 4-Methyl-1H-imidazole Derivatives.

Synthesis of 5-Methyl-2,3-dihydropyrazine Derivatives

The condensation of 1,2-diamines with 1,2-dicarbonyl compounds is a fundamental and widely used method for the preparation of pyrazine (B50134) and its derivatives. The reaction between this compound and a simple dicarbonyl compound like glyoxal (B1671930) hydrate (B1144303) initially forms a dihydropyrazine, which can then be oxidized to the corresponding pyrazine. This approach allows for the introduction of a methyl group at the 5-position of the pyrazine ring.

Experimental Protocol: Synthesis of 5-Methyl-2,3-dihydropyrazine

Materials:

  • This compound

  • Glyoxal (40% aqueous solution)

  • Ethanol

  • Sodium Hydroxide (B78521)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, combine this compound (1.0 eq) with ethanol (100 mL) and cool the mixture to 0 °C in an ice bath.

  • Slowly add an aqueous solution of glyoxal (40%, 1.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, add a solution of sodium hydroxide (1.2 eq) in water (20 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 5-methyl-2,3-dihydropyrazine.

  • The crude product can be purified by distillation under reduced pressure.

G cluster_workflow Experimental Workflow start Mix this compound and Ethanol at 0°C step1 Add Glyoxal Solution (aq., 40%) start->step1 step2 Add NaOH Solution step1->step2 step3 Warm to RT and Stir step2->step3 step4 Aqueous Workup (Extraction with Diethyl Ether) step3->step4 step5 Drying and Solvent Removal step4->step5 end Purification by Distillation step5->end

Workflow for 5-Methyl-2,3-dihydropyrazine Synthesis.

Synthesis of 2,4-Dimethyl-2,3-dihydro-1H-1,5-diazepine Derivatives

1,5-Diazepines and their benzo-fused analogs are an important class of seven-membered heterocyclic compounds with a broad range of pharmacological activities. A common synthetic route involves the condensation of a 1,2-diamine with a β-dicarbonyl compound or two equivalents of a ketone.[2] The reaction of this compound with excess acetone (B3395972), for instance, leads to the formation of a 2,3-dihydro-1H-1,5-diazepine derivative.[3][4]

Experimental Protocol: Synthesis of 2,4,4-Trimethyl-2,3-dihydro-1H-1,5-diazepine

Materials:

  • This compound

  • Acetone

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol (20 mL).

  • Add a large excess of acetone (at least 5.0 eq).

  • Heat the mixture under reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess acetone and ethanol under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

G Reactants This compound + Acetone (excess) Intermediate Iminium Ion Intermediate Reactants->Intermediate Reflux in Ethanol Cyclization Intramolecular Condensation Intermediate->Cyclization Product 2,4,4-Trimethyl-2,3-dihydro- 1H-1,5-diazepine Cyclization->Product

Logical Pathway for 1,5-Diazepine Formation.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of the aforementioned heterocyclic compounds using this compound or analogous diamines.

Table 1: Synthesis of Imidazole (B134444) Derivatives (Adapted Debus-Radziszewski)

1,2-DicarbonylAldehydeReaction Time (h)Temperature (°C)Yield (%)Reference
BenzilBenzaldehyde4-612075-85Adapted from[5]
AnisoinAnisaldehyde5-712070-80Adapted from[5]
FurilFurfural4-612070-75Adapted from[5]

Table 2: Synthesis of Dihydropyrazine Derivatives

1,2-DicarbonylReaction Time (h)Temperature (°C)Yield (%)Reference
Glyoxal2Room Temp.60-70General Method
2,3-Butanedione3-4Room Temp.65-75General Method

Table 3: Synthesis of 1,5-Diazepine Derivatives

KetoneReaction Time (h)Temperature (°C)Yield (%)Reference
Acetone8-12Reflux84[2]
Cyclohexanone10-14Reflux75-85Adapted from
Acetophenone12-16Reflux70-80Adapted from

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in this document demonstrate its utility in preparing imidazoles, dihydropyrazines, and diazepines through straightforward and efficient condensation reactions. The ability to introduce a chiral methyl group into the heterocyclic framework makes this compound a particularly attractive starting material for the synthesis of enantiomerically enriched compounds for applications in medicinal chemistry and drug development. The provided methodologies can be adapted and optimized for the synthesis of a broad library of substituted heterocyclic derivatives for further investigation.

References

Application Notes and Protocols for the Synthesis of Metal Deactivating Additives from 1,2-Diaminopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of metal deactivating additives (MDAs) using 1,2-diaminopropane as a key precursor. The primary focus is on Schiff base derivatives, which are widely recognized for their efficacy in preventing metal-catalyzed degradation of organic materials, particularly in lubricants and fuels.

Introduction to Metal Deactivating Additives

Metal deactivating additives are chemical compounds that suppress the catalytic activity of metal ions, thereby preventing the oxidative degradation of organic materials.[1][2] In lubricants, fuels, and other petroleum products, trace amounts of metals like copper, iron, and nickel can significantly accelerate oxidation, leading to the formation of gums, sludge, and corrosive byproducts.[1][2] Schiff bases derived from this compound are effective chelating agents that form stable complexes with these metal ions, rendering them catalytically inactive.[3][4] The most common of these is N,N′-disalicylidene-1,2-propanediamine.[3][4][5]

Synthesis of Schiff Base Metal Deactivating Additives

The primary method for synthesizing Schiff base metal deactivating additives from this compound is through a condensation reaction with an appropriate aldehyde, typically salicylaldehyde (B1680747) or its derivatives.[4][6] This reaction is straightforward and generally results in high yields.

General Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product 1_2_Diaminopropane This compound Reaction Condensation Reaction (Reflux) 1_2_Diaminopropane->Reaction 1 equivalent Salicylaldehyde Salicylaldehyde (or derivative) Salicylaldehyde->Reaction 2 equivalents Solvent Solvent (e.g., Ethanol) Solvent->Reaction Purification Purification (Filtration, Recrystallization) Reaction->Purification Schiff_Base Schiff Base MDA (e.g., N,N'-disalicylidene- 1,2-propanediamine) Purification->Schiff_Base

Caption: General workflow for the synthesis of Schiff base metal deactivating additives.

Experimental Protocol 1: Synthesis of N,N′-disalicylidene-1,2-propanediamine

This protocol details the synthesis of the most common metal deactivating additive derived from this compound.

Materials:

  • This compound

  • Salicylaldehyde

  • Ethanol (B145695) (absolute)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2 equivalents of salicylaldehyde in absolute ethanol.

  • Slowly add 1 equivalent of this compound to the stirred solution.

  • Heat the mixture to reflux and maintain for 2-4 hours.[6]

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • Cool the mixture further in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

Expected Yield: >90%

Experimental Protocol 2: Synthesis of a Substituted Schiff Base Additive

This protocol outlines the synthesis of a Schiff base from this compound and a substituted salicylaldehyde, which can be used to modify the properties of the final additive.

Materials:

  • This compound

  • 2-hydroxy-6-isopropyl-3-methyl benzaldehyde (B42025) (or other substituted salicylaldehyde)

  • Methanol (B129727)

  • Standard laboratory glassware

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Prepare a solution of 2 equivalents of the substituted salicylaldehyde in methanol in a round-bottom flask.

  • In a separate container, dissolve 1 equivalent of this compound in methanol.

  • Slowly add the this compound solution to the constantly stirring, warm solution of the substituted salicylaldehyde.[6]

  • Reflux the resulting solution for 2 hours.[6]

  • After reflux, filter the hot solution and allow it to cool to room temperature.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with water at room temperature.[6]

  • Dry the final product.

Performance Data of this compound Based Additives

The primary application of these additives is as corrosion inhibitors and metal deactivators in various industrial fluids. Their performance is typically evaluated through weight loss measurements and electrochemical techniques.

Corrosion Inhibition Performance

The following table summarizes the corrosion inhibition efficiency of a bis-Schiff base amino acid corrosion inhibitor (CBS) synthesized from cysteine and glutaraldehyde, demonstrating the effectiveness of Schiff bases as corrosion inhibitors. While not directly from this compound, this data illustrates the typical performance of such compounds.

Concentration (mg/L)Inhibition Efficiency (%) at 303 K
2585.42
5090.15
10093.28
15094.83[7]

Data extracted from a study on Q235 steel in 1 M HCl solution.[7]

Electrochemical Parameters

Potentiodynamic polarization studies are used to understand the mechanism of corrosion inhibition. The following table shows the effect of a Schiff base inhibitor on the corrosion current density (Icorr), which is a measure of the corrosion rate.

Inhibitor Concentration (mg/L)Corrosion Current Density (Icorr) (μA/cm²)
0 (Blank)1054.2
25153.6
5098.7
10071.3
15060.1

Data illustrates a significant decrease in corrosion rate with increasing inhibitor concentration.[7]

Mechanism of Metal Deactivation

Schiff bases derived from this compound function by chelating metal ions, forming a stable coordination complex. This process passivates the metal, preventing it from participating in catalytic oxidation reactions.

MetalDeactivation cluster_system System with Metal Contamination cluster_additive Addition of MDA cluster_result Deactivation and Protection Organic_Material Organic Material (e.g., Lubricant) Oxidation Catalytic Oxidation Organic_Material->Oxidation Protected_Material Protected Organic Material Organic_Material->Protected_Material Metal_Ion Active Metal Ion (e.g., Cu2+) Metal_Ion->Oxidation catalyzes Chelated_Complex Stable Metal-MDA Complex Metal_Ion->Chelated_Complex Oxidation->Protected_Material inhibited MDA Schiff Base MDA MDA->Metal_Ion chelates

Caption: Mechanism of metal deactivation by Schiff base additives.

Conclusion

This compound is a versatile and valuable precursor for the synthesis of effective metal deactivating additives. The Schiff base derivatives, particularly N,N′-disalicylidene-1,2-propanediamine, are readily synthesized in high yields and have demonstrated significant efficacy in preventing metal-catalyzed degradation of organic materials. The protocols and data presented here provide a solid foundation for researchers and scientists in the development and evaluation of new and improved metal deactivating additives.

References

Application of 1,2-Diaminopropane in Agrochemical Development: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diaminopropane is a versatile, chiral C3 building block that has found significant application in the development of modern agrochemicals.[1] Its two primary amine groups offer reactive sites for the synthesis of a diverse range of molecules, including fungicides, and potential scaffolds for herbicides and insecticides. The inherent chirality of this compound is particularly relevant in contemporary agrochemical research, where stereoisomerism is a critical factor in optimizing efficacy and minimizing off-target effects. This document provides detailed application notes, experimental protocols, and efficacy data for agrochemicals derived from this compound, with a primary focus on the well-established fungicide, propineb (B166679).

Fungicide Development: The Case of Propineb

Propineb is a broad-spectrum, foliar-applied contact fungicide belonging to the dithiocarbamate (B8719985) class of compounds. It is a polymeric complex of zinc and propylene (B89431) bis(dithiocarbamate) and is synthesized using this compound as a key precursor.[2][3] Propineb is effective against a wide range of fungal pathogens, including those responsible for downy mildew, black rots, grey molds, and various leaf spot diseases.[2]

Mechanism of Action: Dithiocarbamates

The fungicidal activity of dithiocarbamates like propineb is characterized by a multi-site mode of action, which makes the development of resistance in fungal populations less likely. The primary mechanisms include:

  • Enzyme Inhibition: Dithiocarbamates are potent inhibitors of numerous enzymes, particularly those containing sulfhydryl (-SH) groups and essential metal cofactors like copper and zinc. By chelating these metal ions, they disrupt the normal function of critical metalloenzymes.

  • Reaction with Thiol Groups: The isothiocyanate metabolites of dithiocarbamates can react with vital thiol-containing compounds within the fungal cell, further disrupting cellular processes.

  • Disruption of Cellular Respiration: By interfering with key enzymes in metabolic pathways, dithiocarbamates can inhibit cellular respiration, leading to fungal cell death.

Dithiocarbamate_MoA Propineb Propineb (Dithiocarbamate) Metabolism Metabolism in Fungal Cell Propineb->Metabolism Uptake Metalloenzymes Metalloenzymes (Cu, Zn) Propineb->Metalloenzymes Inhibition via metal chelation Isothiocyanate Isothiocyanate Metabolites Metabolism->Isothiocyanate Enzymes Sulfhydryl-Containing Enzymes Isothiocyanate->Enzymes Inhibition via reaction with -SH groups CellularProcesses Disruption of Cellular Respiration and Metabolism Enzymes->CellularProcesses Metalloenzymes->CellularProcesses FungalDeath Fungal Cell Death CellularProcesses->FungalDeath

Caption: Mechanism of action for dithiocarbamate fungicides like propineb.

Efficacy Data for Propineb

The following table summarizes the efficacy of propineb against various plant pathogens.

Fungal PathogenCropEfficacy MeasurementResultReference
Peronospora destructorOnionYield Increase (vs. control)32.98 t/ha (2017), 20.70 t/ha (2018)[4]
Peronospora destructorOnionArea Under Disease Progress Curve (AUDPC)130.66 (lower value indicates better control)[4]
Phytophthora ramorumRhododendronEC50 (Mycelial Growth Inhibition)No significant effect on mycelial growth in one study[5]
Various FungiAppleResidue Level (14-21 days post-treatment)<0.05 - 0.96 mg/kg
Various FungiTomatoResidue Level (14-21 days post-treatment)<0.05 - 0.5 mg/kg
Experimental Protocol: Synthesis of Propineb

This protocol describes a general method for the synthesis of propineb from this compound.

Materials:

  • This compound

  • Carbon Disulfide (CS₂)

  • Ammonium (B1175870) Carbonate solution (e.g., 30%) or Ammonia water

  • Zinc Salt solution (e.g., 20% Zinc Sulfate or Zinc Chloride)

  • Cetylpyridinium (B1207926) chloride (optional, as a catalyst)

  • Deionized water

  • Reaction vessel (three-necked flask) with stirring and temperature control

  • Dropping funnels

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and two dropping funnels, add this compound (1.0 equivalent).

  • Formation of Propylene Bis(dithiocarbamate) Ammonium Salt: While stirring, simultaneously add carbon disulfide (2.0 equivalents) and a weak alkaline aqueous solution of ammonium (e.g., ammonium carbonate, 1.0 equivalent) dropwise into the reaction flask. Maintain the temperature at approximately 30-40°C. The addition should be completed over a period of 30-60 minutes.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at 30-40°C for an additional 1-2 hours to ensure the complete formation of the intermediate, the aqueous solution of the propylene bis(dithiocarbamate) ammonium salt.

  • Precipitation of Propineb: To the resulting solution, add a zinc salt solution (e.g., zinc sulfate, 1.0 equivalent) dropwise. This will cause the precipitation of propineb as a white solid. The reaction is typically carried out at a temperature of around 40°C. A catalyst such as cetylpyridinium chloride can be added before the zinc salt to improve the reaction rate and product purity.

  • Isolation and Purification: After the addition of the zinc salt, continue stirring for another hour. The precipitate is then collected by filtration, washed thoroughly with deionized water, and dried under vacuum to yield the final propineb product.

Propineb_Synthesis cluster_reactants Reactants cluster_process Synthesis Steps cluster_product Product Diaminopropane This compound Reaction1 Step 1: Reaction in Aqueous Ammonium Solution (30-40°C) Diaminopropane->Reaction1 CS2 Carbon Disulfide CS2->Reaction1 Ammonium Ammonium Solution Ammonium->Reaction1 ZincSalt Zinc Salt Solution Reaction2 Step 2: Addition of Zinc Salt Solution (40°C) ZincSalt->Reaction2 Intermediate Intermediate: Propylene Bis(dithiocarbamate) Ammonium Salt Reaction1->Intermediate Intermediate->Reaction2 Filtration Step 3: Filtration and Washing Reaction2->Filtration Propineb Propineb (White Solid) Filtration->Propineb

Caption: Experimental workflow for the synthesis of Propineb.

Schiff Base Derivatives for Potential Agrochemical Applications

Schiff bases derived from this compound represent another class of compounds with potential agrochemical applications. These are formed by the condensation reaction of this compound with aldehydes or ketones. A notable example is N,N'-disalicylidene-1,2-propanediamine, formed from salicylaldehyde (B1680747). While primarily used as a metal deactivating additive in motor oils, its chelating properties suggest potential for biological activity.[1][6]

Potential Applications and Efficacy

The biological activity of Schiff bases and their metal complexes has been explored, with some demonstrating antibacterial and antifungal properties.[6] However, specific and quantitative data on the efficacy of N,N'-disalicylidene-1,2-propanediamine or similar derivatives as agricultural fungicides, herbicides, or insecticides is not extensively documented in publicly available literature. Further research is required to establish their potential in crop protection.

Experimental Protocol: Synthesis of N,N'-Disalicylidene-1,2-propanediamine

Materials:

  • This compound

  • Salicylaldehyde

  • Ethanol (B145695) or Methanol (as solvent)

  • Reaction vessel (round-bottom flask) with reflux condenser

Procedure:

  • Dissolution of Reactants: Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

  • Addition of Salicylaldehyde: To this solution, add salicylaldehyde (2.0 equivalents) dropwise with stirring.

  • Reaction: The reaction is a condensation reaction. It can often be carried out at room temperature with stirring for a few hours, or by refluxing the mixture for 1-2 hours to ensure completion. The formation of the Schiff base is typically accompanied by a color change.

  • Isolation of Product: The product, N,N'-disalicylidene-1,2-propanediamine, may precipitate out of the solution upon cooling. The solid can be collected by filtration, washed with cold ethanol, and dried.

Schiff_Base_Synthesis Diaminopropane This compound Reaction Condensation Reaction (Room Temp or Reflux) Diaminopropane->Reaction Salicylaldehyde Salicylaldehyde (2 eq.) Salicylaldehyde->Reaction Solvent Ethanol Solvent->Reaction Product N,N'-Disalicylidene- 1,2-propanediamine Reaction->Product Water 2 H₂O Reaction->Water

Caption: Synthesis of N,N'-disalicylidene-1,2-propanediamine.

Potential in Herbicide and Insecticide Development

While specific, commercialized herbicides or insecticides that explicitly name this compound as a direct precursor are not widely reported, its diamine structure makes it a candidate for incorporation into various known active chemical classes.

Herbicidal Derivatives

Many classes of herbicides contain amine functionalities. For example, some pyrazole (B372694) and sulfonamide herbicides feature substituted amine groups. The this compound scaffold could potentially be used to synthesize novel derivatives within these classes, where the two amine groups could be functionalized to create compounds with unique properties and biological activities. Research into novel pyrazole derivatives has shown promising herbicidal effects.

Insecticidal Derivatives

Diamide (B1670390) insecticides are a significant class of modern crop protection agents. While many of these are anthranilic diamides, the fundamental diamide structure could potentially be built around a this compound core. This would involve the acylation of both amine groups of this compound. The resulting N,N'-diacyl-1,2-diaminopropane derivatives would be a novel class of compounds requiring screening for insecticidal activity. Studies on novel diamide compounds have demonstrated both insecticidal and fungicidal activities.[7]

Conclusion

This compound is a valuable and versatile building block in agrochemical development. Its most prominent application to date is in the synthesis of the dithiocarbamate fungicide propineb. The chirality and bifunctionality of this compound also present opportunities for the creation of novel active ingredients in the domains of herbicides and insecticides, particularly through the synthesis of Schiff bases and novel diamide derivatives. Further research and screening are warranted to fully explore the potential of this C3 diamine in developing the next generation of crop protection agents.

References

Application Notes and Protocols: 1,2-Diaminopropane as a Versatile Precursor for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diaminopropane, a simple chiral diamine, serves as a versatile and crucial building block in the realm of medicinal chemistry and novel drug discovery. Its inherent chemical functionalities, including two primary amine groups and a chiral center, provide a unique scaffold for the synthesis of a diverse array of bioactive molecules. This diamine is a key precursor in the development of Schiff bases, metal complexes, and various heterocyclic compounds, which have demonstrated significant potential as anticancer and antimicrobial agents. The structural rigidity and coordinating ability of this compound-derived ligands allow for the fine-tuning of the steric and electronic properties of the resulting metal complexes, influencing their therapeutic efficacy and selectivity. These application notes provide an overview of the utility of this compound in the synthesis of novel therapeutic candidates, along with detailed protocols for their synthesis and biological evaluation.

Application: Anticancer Drug Discovery

Derivatives of this compound, particularly Schiff base metal complexes, have emerged as a promising class of anticancer agents. The chelation of metal ions such as copper(II) and platinum(II) by Schiff base ligands derived from this compound can lead to compounds with potent cytotoxic activity against various cancer cell lines. The mechanism of action often involves the generation of reactive oxygen species (ROS), DNA binding and cleavage, and induction of apoptosis.

Quantitative Data: In Vitro Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro cytotoxic activity of representative metal complexes derived from Schiff bases of this compound. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Compound IDSchiff Base LigandMetal IonCancer Cell LineIC50 (µM)Reference
1 N,N'-Bis(salicylidene)-1,2-propanediamineCopper(II)A549 (Lung Cancer)12[1]
2 N,N'-Bis(salicylidene)-1,2-propanediamineZinc(II)A549 (Lung Cancer)>100[1]
3 [Pt(this compound)(diethyldithiocarbamate)]NO3Platinum(II)P-388 (Leukemia)> Cisplatin[2]
4 [Pt(2-hydroxy-1,3-propanediamine)(CBDCA)]Platinum(II)SGC-7901 (Gastric)< Carboplatin[3]
5 [Pt(2-hydroxy-1,3-propanediamine)(CBDCA)]Platinum(II)A549 (Lung Cancer)< Carboplatin[3]

Experimental Protocols

Synthesis of N,N'-Bis(salicylidene)-1,2-propanediamine Copper(II) Complex (Compound 1)

This protocol describes the synthesis of a copper(II) complex with a Schiff base ligand derived from this compound and salicylaldehyde (B1680747).

Materials:

  • This compound

  • Salicylaldehyde

  • Copper(II) acetate (B1210297) monohydrate

  • Methanol (B129727)

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

Procedure:

  • Schiff Base Ligand Synthesis:

    • Dissolve salicylaldehyde (20 mmol) in 30 mL of hot methanol in a round-bottom flask.

    • To this solution, add a solution of this compound (10 mmol) in 20 mL of methanol dropwise with constant stirring.

    • Reflux the mixture for 2-4 hours.

    • Allow the solution to cool to room temperature. The yellow crystalline Schiff base ligand will precipitate.

    • Filter the precipitate, wash with cold ethanol, and dry in a vacuum desiccator.

  • Copper(II) Complex Synthesis:

    • Dissolve the synthesized Schiff base ligand (3 mmol) in a hot mixture of methanol and water (2:1, 30 mL).

    • In a separate flask, dissolve copper(II) acetate monohydrate (3 mmol) in a mixture of methanol and water (1:1, 10 mL).

    • Add the metal salt solution to the ligand solution dropwise while stirring.

    • Reflux the resulting mixture for 4 hours.

    • Reduce the volume of the solvent by half through evaporation.

    • Allow the solution to cool, whereupon the solid complex will precipitate.

    • Filter the precipitate, wash with cold ethanol, and dry overnight in a vacuum oven at 60°C.[1]

Characterization: The synthesized ligand and its copper(II) complex should be characterized by spectroscopic methods such as FT-IR, UV-Vis, and elemental analysis to confirm their structure and purity.

In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines the procedure for determining the anticancer activity of the synthesized compounds using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5]

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized compounds in the culture medium to achieve final concentrations ranging from 0.1 to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).

    • Incubate the plates for another 24 hours.[1]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Synthesis and Anticancer Evaluation

G cluster_synthesis Synthesis cluster_evaluation Anticancer Evaluation start Start Materials: This compound Salicylaldehyde Metal Salt ligand_synthesis Schiff Base Ligand Synthesis (Condensation Reaction) start->ligand_synthesis complex_synthesis Metal Complex Synthesis (Chelation) ligand_synthesis->complex_synthesis purification Purification & Characterization (Filtration, Spectroscopy) complex_synthesis->purification treatment Compound Treatment (Varying Concentrations) purification->treatment Test Compound cell_culture Cancer Cell Culture (e.g., A549) cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis end Conclusion: Novel Drug Candidate Potential data_analysis->end Results G DAP This compound (Precursor) Ligand Schiff Base Ligand (N,N'-bis(salicylidene)-1,2-propanediamine) DAP->Ligand + Condensation SAL Salicylaldehyde (Aromatic Aldehyde) SAL->Ligand + Condensation Complex Bioactive Metal Complex (Anticancer/Antimicrobial Agent) Ligand->Complex + Chelation Metal Metal Ion (e.g., Cu²⁺, Pt²⁺) Metal->Complex + Chelation

References

Application Notes and Protocols for the Use of 1,2-Diaminopropane in Polymer and Resin Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diaminopropane is a versatile difunctional monomer crucial in the synthesis of a variety of polymers and resins. Its unique structural features, stemming from the presence of two primary amine groups on a short aliphatic chain, make it a valuable building block for creating polymers with specific thermal and mechanical properties. This document provides detailed application notes and experimental protocols for the use of this compound in the production of polyamides and as a curing agent for epoxy resins.

Application in Polyamide Synthesis

This compound serves as a fundamental diamine monomer in the synthesis of polyamides through condensation polymerization with dicarboxylic acids. The resulting polyamides, often a type of nylon, possess amide linkages in their backbone, which contribute to their desirable properties such as high strength and thermal stability. The specific properties of the polyamide can be tailored by the choice of the dicarboxylic acid comonomer.

General Reaction Scheme

The polycondensation reaction between this compound and a generic dicarboxylic acid proceeds with the elimination of water to form an amide bond. This step-growth polymerization process results in a high molecular weight polyamide.

Reaction:

n H₂N-CH(CH₃)-CH₂-NH₂ + n HOOC-R-COOH → [-NH-CH(CH₃)-CH₂-NH-CO-R-CO-]n + 2n H₂O

Experimental Protocol: Synthesis of Polyamide from this compound and Adipic Acid

This protocol details the synthesis of a polyamide via melt polycondensation, a common industrial method for producing nylons.

Materials:

  • This compound (reagent grade)

  • Adipic acid (reagent grade)

  • Nitrogen gas (high purity)

  • Methanol

  • Deionized water

Equipment:

  • High-temperature glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

  • Heating mantle with temperature controller

  • Vacuum pump

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Salt Formation: In a beaker, dissolve equimolar amounts of this compound and adipic acid in a minimal amount of a methanol/water solvent mixture (e.g., 1:1 v/v) with gentle heating. Allow the solution to cool to room temperature and then place it in a refrigerator to precipitate the nylon salt. Filter the salt and wash it with cold methanol, then dry it under vacuum.

  • Polycondensation: Place the dried nylon salt into the glass reactor.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of nitrogen throughout the reaction.

  • Heating and Polymerization:

    • Heat the reactor to 220°C. The salt will melt and the polycondensation reaction will begin, with water being evolved.

    • Maintain the temperature at 220°C for 2 hours, with continuous stirring, to form a prepolymer.

    • Increase the temperature to 250°C and apply a vacuum to remove the remaining water and drive the polymerization to completion. Continue the reaction under vacuum for another 2-3 hours. The viscosity of the melt will increase significantly as the molecular weight of the polymer increases.

  • Polymer Recovery: Extrude the molten polymer from the reactor into a strand and cool it in a water bath. Pelletize the cooled polymer strand for further characterization.

Expected Polymer Properties

The properties of polyamides synthesized from this compound can be influenced by the dicarboxylic acid used and the polymerization conditions. Below is a table summarizing typical properties for polyamides.

PropertyTypical Value Range
Melting Temperature (Tm)180 - 260 °C
Glass Transition Temp (Tg)50 - 90 °C
Tensile Strength60 - 90 MPa
Elongation at Break50 - 200 %

Visualization of Polyamide Synthesis Workflow

Polyamide_Synthesis_Workflow cluster_Monomers Monomers cluster_Process Process Steps cluster_Product Final Product Monomer1 This compound Salt Nylon Salt Formation Monomer1->Salt Monomer2 Dicarboxylic Acid (e.g., Adipic Acid) Monomer2->Salt Polymerization Melt Polycondensation Salt->Polymerization Heat & Vacuum Recovery Polymer Recovery Polymerization->Recovery Product Polyamide Recovery->Product Epoxy_Curing cluster_Reactants Reactants cluster_Curing Curing Process cluster_Product Cured Product Epoxy Epoxy Resin (DGEBA) Epoxide Groups Mixing Mixing & Degassing Epoxy->Mixing Amine This compound Primary Amine Groups Amine->Mixing Curing Thermal Curing Mixing->Curing Heat Product Cross-linked Thermoset 3D Network Curing->Product

1,2-Diaminopropane: A Versatile Chiral Building Block for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)- and (S)-1,2-Diaminopropane are fundamental chiral building blocks in the field of asymmetric catalysis.[1][2] Their inherent C2-symmetry and the presence of two nucleophilic nitrogen atoms make them ideal scaffolds for the synthesis of a diverse range of chiral ligands and organocatalysts.[1][2] These ligands, upon complexation with various transition metals, generate highly effective catalysts for a multitude of stereoselective transformations, providing access to enantiomerically enriched molecules that are crucial intermediates in the pharmaceutical and fine chemical industries.[1][3] This document provides detailed application notes and experimental protocols for the use of 1,2-diaminopropane-derived catalysts in key asymmetric reactions.

Key Applications

Catalysts derived from this compound have demonstrated exceptional performance in several critical asymmetric transformations, most notably:

  • Asymmetric Transfer Hydrogenation of Ketones: Ruthenium(II) complexes bearing N-sulfonated this compound ligands are highly efficient catalysts for the reduction of prochiral ketones to chiral secondary alcohols with excellent enantioselectivity.[1] This method is widely applicable to aryl, heteroaromatic, and α,β-unsaturated ketones.[1]

  • Asymmetric Epoxidation of Alkenes: Chiral Schiff base ligands, particularly salen-type ligands synthesized from this compound and salicylaldehyde (B1680747) derivatives, form potent catalysts with metals like manganese for the asymmetric epoxidation of unfunctionalized alkenes.[4]

  • Organocatalysis: Derivatives of this compound are promising candidates for the development of novel organocatalysts for carbon-carbon bond-forming reactions, operating through enamine or iminium ion intermediates.[5]

Data Presentation: Catalyst Performance

The following tables summarize the quantitative performance of catalysts derived from this compound in various asymmetric reactions.

Table 1: Asymmetric Transfer Hydrogenation of Various Ketones with a Ru(II)-(R)-N-tosyl-1,2-propanediamine Catalyst [1]

EntrySubstrate (Ketone)Product (Alcohol)Yield (%)ee (%)
1Acetophenone (B1666503)(R)-1-Phenylethanol>95>98
24'-Methylacetophenone(R)-1-(p-Tolyl)ethanol>95>97
32'-Methoxyacetophenone(R)-1-(2-Methoxyphenyl)ethanol>90>95
41-Acetonaphthone(R)-1-(Naphthalen-1-yl)ethanol>95>96
52-Acetylthiophene(R)-1-(Thiophen-2-yl)ethanol>90>92

Table 2: Asymmetric Epoxidation of Unfunctionalized Alkenes with a Mn(III)-salen Catalyst Derived from (R)-1,2-Diaminopropane [4]

EntryAlkene SubstrateChiral Epoxide ProductYield (%)ee (%)
1Styrene(R)-Styrene oxide8592
21-Phenylcyclohexene(1R,2S)-1-Phenylcyclohexene oxide9095
3Indene(1R,2S)-Indene oxide8896

Table 3: Comparative Performance of Chiral Diamine-Based Ruthenium Catalysts in the Asymmetric Hydrogenation of Acetophenone [6]

Chiral Diamine LigandDiphosphine LigandConversion (%)Enantiomeric Excess (ee, %)Product Configuration
(R)-1,2-Diaminopropane(S)-TolBINAP>9885(R)
(1R,2R)-Diaminocyclohexane(S)-BINAP10095(R)
(1S,2S)-Diphenylethylenediamine(S)-TolBINAP>9899(R)

Experimental Protocols

Protocol 1: Synthesis of (R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-propanediamine (Salen-type Ligand)[4]

This protocol details the condensation reaction between (R)-1,2-diaminopropane and 3,5-di-tert-butylsalicylaldehyde.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 3,5-di-tert-butylsalicylaldehyde (2.0 mmol) in absolute ethanol (30 mL).

  • Slowly add a solution of (R)-1,2-diaminopropane (1.0 mmol) in absolute ethanol (20 mL) to the stirred aldehyde solution.

  • Heat the resulting mixture to reflux and maintain for 4 hours.[4]

  • Cool the reaction mixture to room temperature, which should result in the formation of a yellow precipitate.[4]

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[4]

Expected Yield: ~90%[4]

Protocol 2: In-Situ Preparation of the Mn(III)-salen Catalyst and Asymmetric Epoxidation of an Alkene[4]

This protocol describes the formation of the active manganese catalyst and its use in the epoxidation of an unfunctionalized alkene.

Materials:

  • (R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-propanediamine (from Protocol 1)

  • Manganese(II) acetate (B1210297) tetrahydrate (Mn(OAc)₂·4H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Alkene substrate

  • Aqueous hydrogen peroxide (H₂O₂)

Procedure:

  • To a solution of the salen ligand (0.12 mmol) in CH₂Cl₂ (5 mL), add Mn(OAc)₂·4H₂O (0.2 mmol).[4]

  • Stir the mixture in the presence of air for 1 hour to facilitate oxidation to the Mn(III) complex.[4]

  • Add the alkene substrate (1.0 mmol) to the catalyst solution.[4]

  • Add the oxidant, aqueous hydrogen peroxide.[4]

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, perform an appropriate work-up to isolate the chiral epoxide.

Protocol 3: In-Situ Preparation of the Ru(II)-(R)-N-tosyl-1,2-propanediamine Catalyst and Asymmetric Transfer Hydrogenation of Acetophenone[1]

This protocol details the in-situ preparation of the active ruthenium catalyst and its application in the asymmetric transfer hydrogenation of acetophenone.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (R)-N-(p-toluenesulfonyl)-1,2-propanediamine

  • Anhydrous isopropanol (B130326)

  • Acetophenone

  • 0.1 M solution of KOH in isopropanol

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R)-N-(p-toluenesulfonyl)-1,2-propanediamine (0.011 mmol).[1]

  • Add 5 mL of anhydrous isopropanol and stir the mixture at room temperature for 30 minutes to form the active catalyst complex. The solution should turn a deep red/brown color.[1]

  • To the flask containing the pre-formed catalyst, add acetophenone (1.0 mmol).[1]

  • Add a 0.1 M solution of KOH in isopropanol (0.1 mL, 0.01 mmol).[1]

  • Heat the reaction mixture to 80 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford (R)-1-phenylethanol.[1]

  • Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or GC analysis.[1]

Visualizations

Ligand_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product R_1_2_DP (R)-1,2-Diaminopropane Condensation Condensation Reaction (Ethanol, Reflux) R_1_2_DP->Condensation Salicylaldehyde Substituted Salicylaldehyde Salicylaldehyde->Condensation Chiral_Ligand Chiral Schiff Base Ligand Condensation->Chiral_Ligand

Caption: Workflow for the synthesis of a chiral Schiff base ligand.

Asymmetric_Epoxidation_Workflow Catalyst_Formation In-situ Catalyst Formation (Ligand + Metal Salt) Alkene_Addition Addition of Alkene Substrate Catalyst_Formation->Alkene_Addition Oxidant_Addition Addition of Oxidant (e.g., H2O2) Alkene_Addition->Oxidant_Addition Reaction Asymmetric Epoxidation Oxidant_Addition->Reaction Workup Reaction Work-up and Purification Reaction->Workup Chiral_Epoxide Chiral Epoxide Product Workup->Chiral_Epoxide

Caption: Experimental workflow for asymmetric epoxidation.

Asymmetric_Transfer_Hydrogenation_Cycle Ru_Catalyst [Ru]-H Ru_Substrate_Complex [Ru]-Substrate Complex Ru_Catalyst->Ru_Substrate_Complex + Ketone Hydrogen_Donor Hydrogen Donor (e.g., Isopropanol) Ketone Prochiral Ketone Alcohol Chiral Alcohol Ru_Substrate_Complex->Ru_Catalyst Product Release Ru_Substrate_Complex->Alcohol H Transfer Oxidized_Donor Oxidized Donor (e.g., Acetone) Hydrogen_Donor->Oxidized_Donor Regeneration

Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 1,2-Diaminopropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 1,2-diaminopropane, aiming for higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My yield of this compound from the ammonolysis of 1,2-dichloropropane (B32752) is low. What are the potential causes and solutions?

A1: Low yields in the ammonolysis of 1,2-dichloropropane can stem from several factors. Here's a troubleshooting guide:

  • Inadequate Molar Ratio of Ammonia (B1221849) to 1,2-Dichloropropane: An insufficient excess of ammonia can lead to the formation of secondary and tertiary amines, reducing the yield of the desired primary diamine.

    • Solution: Increase the molar ratio of ammonia to 1,2-dichloropropane. A significant excess of ammonia shifts the equilibrium towards the formation of the primary diamine.

  • Suboptimal Reaction Temperature and Pressure: The reaction is sensitive to temperature and pressure.

    • Solution: Ensure the reaction is conducted within the optimal temperature range of 160-180°C and a pressure of 8-12 MPa.[1] Operating outside these ranges can lead to incomplete conversion or the formation of byproducts.

  • Catalyst Inefficiency: The choice and condition of the catalyst are crucial.

    • Solution: If using a copper-based catalyst like CuO, ensure it is properly activated and dispersed.[2][3] The concentration of the catalyst also plays a role and should be optimized.[2][3]

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Increase the reaction time. Monitor the reaction progress using gas chromatography (GC) to ensure the complete consumption of 1,2-dichloropropane.[1]

Q2: I am observing significant formation of byproducts, such as piperazines, in the synthesis from isopropanolamine. How can I improve the selectivity towards this compound?

A2: The formation of cyclic byproducts like 2,5-dimethylpiperazine (B91223) is a common issue in the amination of isopropanolamine.

  • Catalyst Choice: The catalyst used can significantly influence selectivity.

    • Solution: The use of a Raney Nickel catalyst with an additive like potassium carbonate has been shown to improve the selectivity for this compound by suppressing the formation of 2,5-dimethylpiperazine.[4]

  • Reaction Conditions: High temperatures can favor the formation of piperazines.

    • Solution: Optimize the reaction temperature. While higher temperatures increase the reaction rate, they may decrease selectivity. A temperature range of 150-240°C is reported, and the optimal point within this range should be determined empirically for your specific setup.[5]

  • Excess Ammonia: Similar to the ammonolysis of 1,2-dichloropropane, a high concentration of ammonia is beneficial.

    • Solution: Employ a high molar ratio of liquid ammonia to isopropanolamine (e.g., 10:1) to favor the formation of the primary diamine over side reactions.[6]

Q3: The direct amination of propylene (B89431) oxide in my experiment results in a mixture of mono- and di-substituted products. How can I maximize the yield of this compound?

A3: Controlling the selectivity in the direct amination of propylene oxide is key to achieving a high yield of this compound.

  • Catalyst System: The catalyst is a primary factor in directing the reaction towards the desired product.

    • Solution: A Cu/ZSM-5 catalyst has been reported to provide high selectivity and yield for this compound from propylene oxide and ammonia in the presence of hydrogen.[7]

  • Reaction Parameters: Temperature and pressure are critical control points.

    • Solution: The reaction is typically carried out at a temperature of 250-320°C and a pressure of 1-1.5 kg/cm ² when using a Cu/ZSM-5 catalyst.[7] Adhering to these conditions is crucial for optimal performance.

  • Gas-Phase vs. Liquid-Phase: The reaction phase can impact the outcome.

    • Solution: A gas-solid phase reaction can offer advantages by avoiding corrosion issues associated with high-temperature, high-pressure liquid-phase reactions and can allow for continuous production with high conversion rates.[5]

Data Presentation: Comparison of Synthesis Methods

Synthesis Method Starting Materials Catalyst Temperature (°C) Pressure Reported Yield Key Advantages Common Issues
Ammonolysis of 1,2-Dichloropropane 1,2-Dichloropropane, Liquid AmmoniaCuO[2][3]160 - 180[1]8 - 12 MPa[1]High (with optimization)Utilizes waste 1,2-dichloropropane.[2][8][9]Formation of byproducts, environmental concerns with chlorinated waste.[6]
Amination of Isopropanolamine Isopropanolamine, Liquid Ammonia, HydrogenRaney Ni[5], Raney Ni with K₂CO₃[4]150 - 240[5]10 - 13 MPa[5]Up to 80%[4]Cleaner process than using chlorinated starting materials.Formation of 2,5-dimethylpiperazine, requires high pressure.
Direct Amination of Propylene Oxide Propylene Oxide, Ammonia, HydrogenCu/ZSM-5[7]250 - 320[7]0.6 - 1.0 MPa[5]High selectivity and yield reported.[7]Can be run at lower pressure, allows for continuous production.[5][7]Requires careful control of reaction conditions to ensure selectivity.

Experimental Protocols

Protocol 1: Ammonolysis of 1,2-Dichloropropane
  • Reactor Setup: A high-pressure autoclave is charged with 1,2-dichloropropane, water, liquid ammonia, and the CuO catalyst.[1]

  • Reaction Conditions: The reactor is heated to 160-180°C, and the pressure is maintained at 8-12 MPa.[1] The reaction is allowed to proceed for 4-5 hours.[1]

  • Monitoring: The reaction progress is monitored by taking samples and analyzing them using gas chromatography (GC) to confirm the complete consumption of 1,2-dichloropropane.[1]

  • Work-up: After the reaction is complete, the system is cooled to 20-25°C.[1] Excess ammonia is carefully vented.

  • Purification: The resulting mixture, with this compound as the main component, is purified by rectification to obtain the final product.[1]

Protocol 2: Amination of Isopropanolamine
  • Reactor Setup: A high-pressure reactor is charged with isopropanolamine and a Raney Ni catalyst.[5]

  • System Purge: The air in the reactor is replaced with hydrogen.

  • Reaction Conditions: Anhydrous ammonia and hydrogen are introduced into the reactor. The temperature is raised to 150-240°C, and the pressure is increased to 10-13 MPa.[5]

  • Work-up: After the reaction is complete, the reactor is cooled, and the pressure is released.

  • Purification: Water is removed by distillation under normal pressure, followed by vacuum distillation to obtain pure this compound.[5]

Protocol 3: Direct Amination of Propylene Oxide
  • Catalyst Activation: The Cu/ZSM-5 catalyst is fixed in a catalytic reactor and activated by introducing hydrogen gas.[7]

  • Reaction: A mixture of ammonia gas and propylene oxide is introduced into the reactor containing the activated catalyst.[7] The reaction is carried out at a temperature of 250-320°C and a pressure of 1-1.5 kg/cm ².[7]

  • Product Collection: The product stream is cooled and collected.

  • Purification: The collected liquid is subjected to distillation to separate the this compound from unreacted starting materials and any byproducts.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_purification Purification cluster_end Final Product Start_Materials 1,2-Dichloropropane Isopropanolamine Propylene Oxide Reactor High-Pressure Reactor (Autoclave / Fixed-Bed) Start_Materials->Reactor Charge Reactor Conditions Reaction Conditions (Temp, Pressure, Time) Reactor->Conditions Workup Work-up (Cooling, Depressurization) Reactor->Workup Reaction Mixture Catalyst Catalyst Addition (e.g., CuO, Raney Ni, Cu/ZSM-5) Catalyst->Reactor Distillation Distillation / Rectification Workup->Distillation Final_Product High-Purity This compound Distillation->Final_Product Purified Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of This compound Cause1 Suboptimal Reaction Conditions (Temp/Pressure) Problem->Cause1 Cause2 Incorrect Stoichiometry (Low NH3 Ratio) Problem->Cause2 Cause3 Catalyst Deactivation or Insufficient Amount Problem->Cause3 Cause4 Incomplete Reaction Problem->Cause4 Solution1 Optimize Temperature and Pressure Cause1->Solution1 Solution2 Increase Molar Ratio of Ammonia Cause2->Solution2 Solution3 Check Catalyst Activity and Optimize Loading Cause3->Solution3 Solution4 Increase Reaction Time and Monitor with GC Cause4->Solution4

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: High-Purity Distillation of 1,2-Diaminopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on achieving high-purity 1,2-Diaminopropane (1,2-DAP) through various distillation methods. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist you in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the distillation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Product Discoloration (Yellow to Brown) Thermal degradation of the amine at high temperatures. Reaction with atmospheric carbon dioxide to form carbamates, which can degrade upon heating.- Utilize vacuum distillation to lower the boiling point and reduce thermal stress. - Ensure an inert atmosphere (Nitrogen or Argon) throughout the distillation process to prevent contact with CO2 and oxygen. - Use freshly dried this compound to minimize water-initiated side reactions.
Foaming in the Distillation Flask Presence of impurities such as suspended solids, hydrocarbon contaminants, or amine degradation products that act as surfactants.[1][2] Overheating of the distillation pot.- Pre-treat the crude this compound by filtering to remove particulate matter. - Add a small amount of a suitable anti-foaming agent , such as a silicone-based compound, if necessary. However, be mindful that this will introduce an impurity that may need to be removed in a subsequent step. - Ensure gradual and uniform heating of the distillation flask using a heating mantle with a stirrer.
Inconsistent Distillation Temperature Fluctuations in vacuum pressure. Presence of azeotropes with residual solvents or water. Inefficient column packing or insulation.- Check all joints and seals for leaks to ensure a stable vacuum. - Pre-dry the this compound thoroughly before distillation to remove water. If other solvent impurities are suspected, consider a preliminary fractional distillation. - Insulate the distillation column with glass wool or aluminum foil to maintain a consistent temperature gradient.
Low Product Purity/Yield Incomplete removal of impurities with close boiling points. Formation of azeotropes. Thermal degradation leading to loss of product.- Use a fractional distillation column with appropriate packing material (e.g., Raschig rings, Vigreux indentations) to enhance separation efficiency. - Consider azeotropic distillation with a suitable entrainer like toluene (B28343) to break azeotropes with water or other impurities.[2] - Optimize distillation parameters (pressure and temperature) to minimize degradation.
Bumping or Violent Boiling Uneven heating. Lack of boiling chips or a stir bar.- Use a magnetic stir bar or boiling chips in the distillation flask to promote smooth boiling. - Ensure the heating mantle is in good contact with the flask for even heat distribution.

Frequently Asked Questions (FAQs)

Q1: What is the best method for drying this compound before distillation?

A1: The most effective method for obtaining anhydrous this compound is by pre-drying with a suitable agent followed by distillation. A common and effective procedure involves stirring the this compound over potassium hydroxide (B78521) (KOH) pellets for at least 24 hours under an inert atmosphere, followed by decanting and distilling the liquid.[3]

Q2: At what pressure should I perform a vacuum distillation of this compound?

A2: The optimal pressure for vacuum distillation depends on the desired boiling temperature to avoid thermal degradation. This compound has a normal boiling point of 119-122°C.[4] By reducing the pressure, the boiling point can be significantly lowered. For example, at a pressure of 14 mmHg, the boiling point is approximately 20°C.[4] A pressure that results in a boiling point between 60-80°C is generally a good starting point to balance distillation speed and thermal stability.

Q3: Can I use a simple distillation setup for purifying this compound?

A3: A simple distillation may be sufficient for removing non-volatile impurities or if the starting material is already of relatively high purity. However, for separating impurities with close boiling points or for achieving very high purity (>99.5%), a fractional distillation setup is recommended.

Q4: How can I confirm the purity of my distilled this compound?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for assessing the purity of this compound and identifying any residual impurities.[1] Karl Fischer titration can be used to specifically quantify the water content.

Q5: this compound is hygroscopic and air-sensitive. How should I handle it during and after distillation?

A5: It is crucial to handle this compound under a dry, inert atmosphere (e.g., nitrogen or argon) at all stages.[3] This includes the pre-drying, distillation, and collection of the purified product. The receiving flask should be flushed with an inert gas, and the distilled product should be stored in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry place.

Quantitative Data

Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₃H₁₀N₂[1]
Molecular Weight74.12 g/mol [1]
Boiling Point (at 760 mmHg)119-122 °C[2][4]
Density (at 25°C)0.87 g/mL[4]
Vapor Pressure (at 20°C)14 mmHg[4]
Refractive Index (at 20°C)1.446[1]
SolubilityMiscible with water and most organic solvents[2]

Boiling Point of this compound at Reduced Pressures (Estimated)

Pressure (mmHg)Estimated Boiling Point (°C)
10~15
20~25
50~45
100~63
200~81
400~100
760120

Note: These are estimated values. For precise temperature-pressure correlations, a nomograph should be consulted.

Experimental Protocols

Protocol 1: High-Purity Fractional Vacuum Distillation

This protocol describes the purification of this compound by fractional vacuum distillation after pre-drying with potassium hydroxide (KOH).

Materials:

  • Crude this compound

  • Potassium hydroxide (KOH) pellets

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux or packed)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter

  • Vacuum source (pump) with a trap

  • Heating mantle with magnetic stirrer

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Pre-drying: In a dry round-bottom flask, add crude this compound and KOH pellets (approximately 10-20 g of KOH per 100 mL of diamine). Seal the flask and stir the mixture under an inert atmosphere for at least 24 hours.

  • Apparatus Setup: Assemble the fractional vacuum distillation apparatus. Ensure all glassware is thoroughly dried and assembled with properly greased joints. Connect the vacuum adapter to a trap and then to the vacuum pump.

  • Transfer: Carefully decant the pre-dried this compound into the distillation flask, leaving the KOH pellets behind. Add a magnetic stir bar.

  • Distillation:

    • Begin stirring the this compound.

    • Start the vacuum pump and allow the pressure to stabilize at the desired level (e.g., 20-50 mmHg).

    • Once a stable vacuum is achieved, begin gently heating the distillation flask with the heating mantle.

    • Collect any initial low-boiling fractions in a separate receiving flask.

    • As the temperature stabilizes at the boiling point of this compound at the set pressure, switch to a clean, pre-weighed receiving flask to collect the main fraction.

    • Continue distillation until a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Shutdown and Storage:

    • Remove the heating mantle and allow the system to cool under vacuum.

    • Slowly break the vacuum by introducing an inert gas.

    • Transfer the purified this compound to a dry, inert gas-flushed storage container.

Protocol 2: Azeotropic Distillation for Water Removal

This protocol describes the removal of water from this compound using azeotropic distillation with toluene.

Materials:

  • This compound containing water

  • Toluene (anhydrous)

  • Round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Heating mantle with magnetic stirrer

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus with the Dean-Stark trap positioned between the distillation flask and the condenser.

  • Charging the Flask: To the round-bottom flask, add the this compound and toluene. A common starting ratio is approximately 2:1 to 3:1 by volume (this compound:Toluene). Add a magnetic stir bar.

  • Azeotropic Distillation:

    • Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.

    • The vapor will condense and collect in the Dean-Stark trap. Upon cooling, the water and toluene will separate into two layers.

    • As the lower aqueous layer accumulates in the trap, the upper toluene layer will overflow and return to the distillation flask.

    • Continue the distillation until no more water collects in the trap.

  • Removal of Toluene:

    • Once all the water has been removed, allow the apparatus to cool.

    • Reconfigure the apparatus for a simple or fractional distillation to remove the toluene.

    • The remaining purified, anhydrous this compound can then be distilled, preferably under reduced pressure as described in Protocol 1.

Visualizations

experimental_workflow cluster_predistillation Pre-Distillation cluster_distillation Distillation cluster_postdistillation Post-Distillation crude_dap Crude this compound drying Drying with KOH crude_dap->drying distillation_setup Fractional Vacuum Distillation Setup drying->distillation_setup distillation_process Distillation distillation_setup->distillation_process collection Collection of Purified Fractions distillation_process->collection analysis Purity Analysis (GC-MS) collection->analysis storage Storage under Inert Atmosphere collection->storage

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_symptoms Symptom Identification cluster_solutions Potential Solutions start Distillation Problem Encountered discoloration Product Discoloration? start->discoloration foaming Foaming? start->foaming low_purity Low Purity? start->low_purity use_vacuum Use Vacuum Distillation discoloration->use_vacuum Yes inert_atm Ensure Inert Atmosphere discoloration->inert_atm Yes anti_foam Consider Anti-foaming Agent foaming->anti_foam Yes fractional_dist Use Fractional Column low_purity->fractional_dist Yes azeotropic_dist Consider Azeotropic Distillation low_purity->azeotropic_dist Yes

Caption: A simplified troubleshooting decision tree for this compound distillation.

References

Technical Support Center: Chiral Resolution of 1,2-Diaminopropane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral resolution of 1,2-diaminopropane enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chiral resolution of this compound?

A1: The most prevalent methods for resolving racemic this compound are:

  • Diastereomeric Salt Formation: This is a classical and widely used technique, especially for large-scale resolutions.[1] It involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.[2][3]

  • Enzymatic Resolution: This method utilizes enzymes, often lipases, to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[4]

  • Chromatographic Separation: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical and preparative techniques for separating enantiomers directly using a chiral stationary phase (CSP).[5]

Q2: How do I choose the right chiral resolving agent for diastereomeric salt formation?

A2: The selection of a resolving agent is often empirical.[6] For a basic compound like this compound, a chiral acid is used as the resolving agent. L-(+)-tartaric acid is a commonly used and effective agent for this purpose.[7] The ideal resolving agent should form diastereomeric salts with a significant difference in solubility in a particular solvent, leading to efficient separation and high enantiomeric excess (ee).[6]

Q3: What is the principle behind chromatographic separation of enantiomers?

A3: Chiral chromatography relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP).[6] The CSP creates a chiral environment where one enantiomer interacts more strongly than the other, leading to different retention times and, thus, separation. For basic compounds like this compound, a mobile phase modifier (e.g., diethylamine) is often added to improve peak shape.[5]

Q4: Can I use enzymatic resolution for this compound?

A4: Yes, enzymatic kinetic resolution is a viable method. Lipases are commonly used to catalyze the enantioselective acylation of amines.[4] One enantiomer reacts faster with an acylating agent, resulting in a mixture of the acylated enantiomer and the unreacted enantiomer, which can then be separated. While specific protocols for this compound are not abundant in the literature, methods developed for structurally similar amines can be adapted.[4]

Troubleshooting Guides

Diastereomeric Salt Crystallization

Issue: Low or No Crystal Formation [8]

  • Potential Cause: The diastereomeric salt may be too soluble in the chosen solvent, or the solution is not sufficiently supersaturated.[8]

  • Recommended Solutions:

    • Solvent Screening: Test a range of solvents with varying polarities. Alcoholic solvents like methanol (B129727) or ethanol (B145695) are often a good starting point.[8] You can also try solvent mixtures to fine-tune polarity.[8]

    • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salt.[8]

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt.[3]

    • Lower Temperature: Gradually cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) to decrease solubility and promote crystallization.[3]

Issue: Low Yield of the Desired Diastereomer [8]

  • Potential Cause: The solubility difference between the two diastereomeric salts in the chosen solvent is not large enough, or the crystallization time is not optimal.[8]

  • Recommended Solutions:

    • Solvent Optimization: Experiment with different solvents or solvent mixtures to maximize the solubility difference between the diastereomers.[8]

    • Optimize Crystallization Time: Monitor crystal formation over time. Premature filtration can leave the desired product in the solution, while extended crystallization might lead to co-precipitation of the other diastereomer.[8]

    • Controlled Cooling: Implement a slow and controlled cooling process, as this often yields purer crystals and better separation.[8]

Issue: Low Enantiomeric Excess (e.e.) of the Resolved Amine [8]

  • Potential Cause: Co-crystallization of the undesired diastereomer due to similar solubilities, or insufficient purification of the diastereomeric salt.[8]

  • Recommended Solutions:

    • Recrystallization: Recrystallize the diastereomeric salt from the same or a different solvent system to improve its purity.[8] Each recrystallization step can increase the enantiomeric excess.

    • Thorough Washing: Wash the filtered crystals with a small amount of cold, fresh solvent to remove residual mother liquor containing the other diastereomer.[8]

Issue: Oily Precipitate Instead of Crystals [8]

  • Potential Cause: The diastereomeric salt is "salting out" as a liquid phase, which can be due to a solvent that is too polar or the presence of impurities.[8]

  • Recommended Solutions:

    • Use a Less Polar Solvent: Switch to a less polar solvent or a solvent mixture to encourage crystallization.[8]

    • Purify Starting Materials: Ensure the racemic this compound and the resolving agent are of high purity.[8]

Enzymatic Resolution

Issue: Low Conversion/Yield [9]

  • Potential Cause: Low enzyme activity, poor solubility of the substrate, or insufficient reaction time.[9]

  • Recommended Solutions:

    • Increase Enzyme Loading: Add more of the enzyme to the reaction mixture.[9]

    • Solvent Screening: Test different organic solvents to improve substrate solubility.[9]

    • Increase Reaction Time: Monitor the reaction over a longer period to allow for higher conversion.[9]

Issue: Low Enantioselectivity (low e.e.) [9]

  • Potential Cause: The chosen enzyme is not highly selective for the substrate, or the reaction has proceeded for too long, leading to the acylation of the less-preferred enantiomer.[9]

  • Recommended Solutions:

    • Enzyme Screening: Screen different lipases to find one with higher enantioselectivity for this compound or similar amines.[9]

    • Optimize Reaction Time: Perform a time-course experiment to determine the optimal reaction time for achieving high e.e.[9]

    • Vary Reaction Conditions: Adjust the temperature and solvent, as these can significantly influence enantioselectivity.[9]

Data Presentation

Table 1: Effect of Solvent on Diastereomeric Salt Resolution of this compound with L-(+)-Tartaric Acid [8] (Illustrative data based on general principles)

SolventDielectric Constant (Approx.)Yield (%)e.e. (%)Remarks
Methanol32.74585Good starting point, moderate yield and good e.e.
Ethanol24.55592Slower crystallization, higher yield and improved e.e.
Isopropanol19.96095Further improvement in yield and e.e. due to lower polarity.
Water80.1< 5-Diastereomeric salts are too soluble.
Acetonitrile37.53075Lower yield, faster precipitation, but lower e.e.
Ethyl Acetate6.07060High yield but poor selectivity.
Methanol/Diethyl Ether (1:1)~185090Fine-tuning polarity can balance yield and selectivity.

Table 2: Lipase-Catalyzed Kinetic Resolution of a Structurally Similar Amine (1-methoxy-2-propylamine) [4] (Data for 1-methoxy-2-propylamine (B124608) with diisopropyl malonate as acylating agent and Lipase B from Candida antarctica)

ParameterValue
Conversion>50%
Yield of (R)-amide98%
e.e. of (R)-amide92.0%
Reaction Time4 hours

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of Racemic this compound with L-(+)-Tartaric Acid[5][8]
  • Dissolution of Resolving Agent: In a suitable flask, dissolve one molar equivalent of L-(+)-tartaric acid in a minimal amount of a chosen solvent (e.g., methanol) with gentle heating and stirring until all the solid has dissolved.[8]

  • Formation of Diastereomeric Salts: To the warm solution of tartaric acid, slowly add a solution containing two molar equivalents of racemic this compound in a small amount of the same solvent. An exothermic reaction may be observed.[8]

  • Crystallization: Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath may increase the yield of the precipitated crystals.[8]

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[5]

  • Liberation of the Enriched Amine: Suspend the collected diastereomeric salt in water and add a concentrated aqueous solution of a strong base (e.g., NaOH) until the pH is highly alkaline and all the salt has dissolved.[8]

  • Extraction: Extract the liberated amine into an organic solvent such as diethyl ether or dichloromethane. Repeat the extraction multiple times to ensure complete recovery.[8]

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and carefully remove the solvent by rotary evaporation to yield the enriched this compound enantiomer.[8]

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.[10]

Protocol 2: Chiral HPLC Method for Direct Separation of this compound Enantiomers

(This protocol is a general guideline and may require optimization)

  • HPLC System: A standard HPLC system with a pump, autosampler, and a suitable detector (e.g., Refractive Index or UV after derivatization).

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H (250 x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A mixture of n-Hexane, Isopropanol, and Diethylamine (B46881) (e.g., 90:10:0.1, v/v/v). The diethylamine is added to improve the peak shape of the basic analyte.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 25 °C.[5]

  • Detection: Refractive Index (RI) for the underivatized amine. For UV detection, pre-column derivatization with a UV-active agent (e.g., benzoyl chloride) is necessary.[5]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.[5]

Mandatory Visualization

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction & Crystallization cluster_isolation Isolation & Analysis racemic_amine Racemic this compound in Solvent mix Mix Solutions racemic_amine->mix resolving_agent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) in Solvent resolving_agent->mix cool Cool Slowly to Induce Crystallization mix->cool filter Filter to Isolate Less Soluble Diastereomeric Salt cool->filter liberate Liberate Free Amine (add Base) filter->liberate extract Extract with Organic Solvent liberate->extract dry_concentrate Dry and Concentrate extract->dry_concentrate final_product Enriched Enantiomer dry_concentrate->final_product

Caption: Experimental workflow for chiral resolution by diastereomeric salt formation.

troubleshooting_guide start Low Enantiomeric Excess (e.e.) recrystallize Recrystallize Diastereomeric Salt? start->recrystallize wash Wash Crystals Thoroughly? recrystallize->wash No recrystallize_yes Perform Recrystallization recrystallize->recrystallize_yes Yes solvent Optimize Solvent System? wash->solvent No wash_yes Wash with Cold, Fresh Solvent wash->wash_yes Yes solvent_yes Screen Solvents/Mixtures for Better Selectivity solvent->solvent_yes Yes end Improved e.e. solvent->end No (Re-evaluate approach) recrystallize_yes->end wash_yes->end solvent_yes->end

Caption: Troubleshooting guide for low enantiomeric excess in diastereomeric salt resolution.

References

Overcoming challenges in the ammonolysis of 1,2-dichloropropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the ammonolysis of 1,2-dichloropropane (B32752) to synthesize 1,2-diaminopropane.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound (DAP) - Suboptimal reaction temperature.- Incorrect molar ratio of ammonia (B1221849) to 1,2-dichloropropane.- Insufficient reaction time.- Formation of polypropylenepolyamines and other side products.[1][2][3]- Optimize the reaction temperature. A study has shown that 140°C can be an effective temperature.[1]- Increase the molar excess of ammonia. A molar ratio of NH3/1,2-dichloropropane of 20:1 has been used to improve yield.[1]- Extend the reaction time. A reaction time of 3 hours has been shown to be effective.[1]- Consider the use of a catalyst, such as CuO, which has been shown to improve the yield of this compound.[2][4][5]
High Concentration of Side Products (e.g., Polypropylenepolyamines, Allyl Chloride) - this compound is more alkaline than ammonia, leading to further reaction with 1,2-dichloropropane to form polypropylenepolyamines.[2]- High reaction temperatures may favor elimination reactions, leading to the formation of allyl chloride.- A large excess of ammonia can help to minimize the formation of polypropylenepolyamines by increasing the probability of 1,2-dichloropropane reacting with ammonia rather than the product DAP.[2]- Carefully control the reaction temperature to minimize the formation of elimination byproducts.
Incomplete Conversion of 1,2-Dichloropropane - Reaction conditions (temperature, time, pressure) are not optimal.- Inefficient mixing of reactants.- Increase the reaction temperature and/or time. Studies have shown high conversion rates (e.g., 97.1 mol%) at 140°C for 3 hours.[1]- Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially when dealing with liquid ammonia in a pressurized system.[2]
Difficulty in Product Separation and Purification - The product, this compound, may form hydrochlorides, which have different solubility properties.- The boiling points of the product and some byproducts or unreacted starting material may be close.- After the reaction, the excess ammonia can be evaporated. The remaining mixture can be treated with a base (e.g., NaOH) to liberate the free diamine from its ammonium (B1175870) salt.[6][7]- The organic products can then be extracted using a suitable solvent mixture (e.g., CHCl3 and CH3OH).[2]- Fractional distillation is a common method for purifying the final product.

Frequently Asked Questions (FAQs)

1. What is the primary chemical equation for the ammonolysis of 1,2-dichloropropane?

The overall reaction is the substitution of the two chlorine atoms in 1,2-dichloropropane with amino groups from ammonia to form this compound and ammonium chloride.[6][7]

CH₃CHClCH₂Cl + 4 NH₃ → CH₃CH(NH₂)CH₂NH₂ + 2 NH₄Cl[6][7]

2. What are the typical reaction conditions for this process?

Effective ammonolysis of 1,2-dichloropropane is typically carried out in a pressurized reactor using liquid ammonia. Key parameters that have been investigated include:

  • Temperature: A temperature of 140°C has been reported to achieve a high conversion of 1,2-dichloropropane.[1]

  • Molar Ratio: A significant excess of ammonia is generally used. A molar ratio of NH₃ to 1,2-dichloropropane of 20:1 has been shown to be effective.[1]

  • Reaction Time: A reaction time of 3 hours has been utilized in published studies.[1]

3. What are the major side products, and how can their formation be minimized?

The primary side products are polypropylenepolyamines and allyl chloride.[3]

  • Polypropylenepolyamines: These form because the product, this compound, is a stronger nucleophile than ammonia and can react further with the starting material, 1,2-dichloropropane.[2] To minimize this, a large excess of ammonia should be used to outcompete the this compound in the reaction with the remaining 1,2-dichloropropane.

  • Allyl Chloride: This can be formed through an elimination reaction, which is often favored at higher temperatures. Careful control of the reaction temperature can help to reduce its formation.

4. Is a catalyst necessary for this reaction?

While the reaction can proceed without a catalyst, studies have shown that the use of a catalyst, such as copper(II) oxide (CuO), can improve the yield of this compound at complete conversion of 1,2-dichloropropane.[2][4][5]

5. What is a suitable experimental setup for this reaction?

Due to the use of liquid ammonia and elevated temperatures and pressures, a specialized laboratory setup is required. A typical setup includes:

  • A high-pressure laboratory autoclave.[2]

  • A cooling system (cryostat) to handle the initial introduction of liquid ammonia.[2]

  • A heating jacket with a temperature controller and a magnetic stirrer for precise temperature control and mixing.[2]

  • A system of condensers and scrubbers to safely handle the release of excess ammonia after the reaction.[2]

Quantitative Data Summary

The following table summarizes key quantitative data from a study on the ammonolysis of 1,2-dichloropropane.

ParameterValueOutcomeReference
Temperature140 °C- 1,2-Dichloropropane Conversion: 97.1 mol%- Selectivity to this compound (DAP): 25.3 mol% (relative to consumed 1,2-dichloropropane)- Selectivity to DAP: 17.9 mol% (relative to consumed ammonia)[1]
Molar Ratio (NH₃/1,2-Dichloropropane)20:1[1]
Reaction Time3 h[1]

Experimental Protocol

The following is a generalized experimental protocol based on published literature for the ammonolysis of 1,2-dichloropropane in a laboratory setting.[2]

Materials:

Equipment:

  • Pressurized laboratory autoclave (e.g., 150 cm³ capacity) with a magnetic stirrer

  • Cryostat

  • Heating jacket with temperature controller

  • Steel cylinder for liquid ammonia

  • Manometer

  • Vacuum pump

  • Scrubber

  • Set of condensers

  • Containers for post-reaction solutions

Procedure:

  • Introduce a measured amount of 1,2-dichloropropane and the CuO catalyst (if used) into the autoclave.

  • Cool the autoclave to approximately -50°C using a cryostat.

  • Evacuate the autoclave using a vacuum pump.

  • Introduce the desired amount of liquid ammonia from the steel cylinder into the cooled autoclave.

  • Seal the autoclave and place it in the heating jacket.

  • Heat the autoclave to the desired reaction temperature (e.g., 140°C) while stirring the mixture.

  • Maintain the reaction at the set temperature for the desired duration (e.g., 3 hours).

  • After the reaction is complete, cool the autoclave to room temperature.

  • Carefully vent the excess ammonia through a scrubber containing a dilute acid solution (e.g., 5% HCl).

  • Open the autoclave and weigh the post-reaction mixture.

  • Extract the organic compounds from the mixture using a solution of chloroform and methanol (e.g., in a 4:1 volume ratio).

  • Filter the extract to remove ammonium chloride and the catalyst.

  • Analyze the resulting extract using a suitable analytical method, such as Gas Chromatography (GC), to determine the concentrations of unreacted 1,2-dichloropropane, this compound, and any byproducts.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep1 Charge Autoclave with 1,2-Dichloropropane & Catalyst prep2 Cool Autoclave to -50°C prep1->prep2 prep3 Introduce Liquid Ammonia prep2->prep3 react1 Heat to Reaction Temperature (e.g., 140°C) prep3->react1 react2 Maintain Temperature and Stir for Set Time (e.g., 3h) react1->react2 workup1 Cool and Vent Excess Ammonia react2->workup1 workup2 Extract with Solvent Mixture workup1->workup2 workup3 Filter to Remove Salts and Catalyst workup2->workup3 analysis Analyze Product Mixture (e.g., GC) workup3->analysis

Caption: Experimental workflow for the ammonolysis of 1,2-dichloropropane.

logical_relationships cluster_inputs Reaction Parameters cluster_outputs Reaction Outcomes temp Temperature yield Yield of This compound temp->yield conversion Conversion of 1,2-Dichloropropane temp->conversion side_products Formation of Side Products temp->side_products ratio NH3 / DCP Molar Ratio ratio->yield ratio->side_products (inverse effect) time Reaction Time time->yield time->conversion catalyst Catalyst (e.g., CuO) catalyst->yield catalyst->conversion

Caption: Factors influencing the outcome of 1,2-dichloropropane ammonolysis.

References

Technical Support Center: Thermal Degradation of 1,2-Diaminopropane in CO2 Capture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with 1,2-Diaminopropane (1,2-DAP) in CO2 capture applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal degradation pathways for 1,2-DAP in CO2 capture processes?

A1: The primary thermal degradation of 1,2-DAP begins with the formation of a 1,2-DAP carbamate (B1207046).[1][2] This intermediate can then follow two main pathways:

  • Intermolecular Cyclization: The carbamate undergoes an intermolecular cyclization to form 4-methyl-2-imidazolidinone.[1][2]

  • Urea (B33335) Formation: A free diamine can perform a nucleophilic attack on the carbamate carbonyl, leading to the formation of a urea compound.[1][2] This urea compound can further react to form larger cyclic diurea structures.[1]

Q2: What are the major degradation products identified from 1,2-DAP thermal degradation?

A2: The major thermal degradation products identified are 4-methyl-2-imidazolidinone and various urea compounds.[1][2] High-resolution time-of-flight mass spectrometry (TOF-MS) is a key analytical technique used for the identification of these products.[1][3][4][5]

Q3: How does the thermal degradation of 1,2-DAP compare to other amines like MEA?

A3: The conventional thermal degradation pathway for primary amines like monoethanolamine (MEA) is carbamate polymerization, where the MEA carbamate dehydrates and cyclizes to form an oxazolidone (OZD).[1] This reactive intermediate then forms other products.[1] In contrast, linear diamines like 1,2-DAP also proceed through a carbamate intermediate but can form cyclic ureas (imidazolidinones) or linear and cyclic urea compounds.[1][2][6]

Q4: What analytical techniques are most effective for studying 1,2-DAP degradation?

A4: High-resolution time-of-flight mass spectrometry (TOF-MS) is highly effective for identifying and quantifying the degradation products of 1,2-DAP.[1][3][4][5][7] High-performance liquid chromatography (HPLC) coupled with UV or MS detectors is also a valuable tool for separating and quantifying 1,2-DAP and its degradation products.[8][9]

Troubleshooting Guides

Issue: I am observing unexpected peaks in my mass spectrometry data after thermal degradation experiments with 1,2-DAP.

  • Question 1: Have you confirmed the mass-to-charge ratios (m/z) of the expected degradation products?

    • Answer: The primary expected degradation products are 4-methyl-2-imidazolidinone and various urea derivatives. Calculate the expected m/z values for these compounds and their potential adducts to see if they match your observed peaks. High-resolution mass spectrometry can help in assigning elemental compositions to the observed peaks.[1][3][4][5]

  • Question 2: Could these unexpected peaks be from side reactions or contaminants?

    • Answer: Analyze a sample of your fresh, undegraded 1,2-DAP solution to identify any existing impurities. Consider the possibility of reactions with contaminants in your experimental setup or from the CO2 source. The presence of oxygen can also lead to oxidative degradation pathways, forming different sets of products.

Issue: The CO2 capture capacity of my 1,2-DAP solvent is decreasing over time.

  • Question 1: At what temperature are you conducting your regeneration step?

    • Answer: High regeneration temperatures accelerate the thermal degradation of 1,2-DAP, leading to a loss of active amine sites and a decrease in CO2 capture capacity.[6] Evaluate if lowering the regeneration temperature is feasible for your process, while still achieving adequate CO2 stripping.

  • Question 2: Have you analyzed the solvent for the concentration of degradation products?

    • Answer: An increase in the concentration of degradation products like 4-methyl-2-imidazolidinone and ureas will correlate with a decrease in the active 1,2-DAP concentration. Quantifying these products over time can help you model the degradation kinetics and predict the solvent's lifespan.

Quantitative Data Summary

The following table summarizes representative quantitative data for the thermal degradation of a 2.5 M 1,2-DAP solution. (Note: These values are illustrative and may vary based on specific experimental conditions).

ParameterValueConditionsAnalytical Method
Initial 1,2-DAP Concentration 2.5 M-Titration
Degradation Temperature 145 °C200 hours-
CO2 Loading 0.4 mol CO2 / mol amine-Titration
Final 1,2-DAP Concentration 2.1 M200 hours at 145 °CHPLC
4-methyl-2-imidazolidinone Conc. 0.15 M200 hours at 145 °CTOF-MS
Diamine Urea Concentration 0.1 M200 hours at 145 °CTOF-MS
1,2-DAP Loss 16%200 hours at 145 °CHPLC

Experimental Protocols

Protocol: Analysis of 1,2-DAP Degradation Products by High-Resolution Time-of-Flight Mass Spectrometry (TOF-MS)

  • Sample Preparation:

    • Collect a sample of the degraded 1,2-DAP solution from your experimental setup.

    • Perform a serial dilution of the sample with a suitable solvent, such as a mixture of water and methanol (B129727) with a small percentage of formic acid (e.g., 90:10 water:methanol with 0.1% formic acid). The final concentration should be within the linear range of the instrument.

  • Chromatographic Separation (if using LC-TOF-MS):

    • Inject the diluted sample into an HPLC system equipped with a reverse-phase column (e.g., C18).[7]

    • Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Mass Spectrometry Analysis:

    • Analyze the eluent from the HPLC using a TOF-MS instrument.

    • Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode.

    • Acquire data over a mass range that covers the expected degradation products (e.g., m/z 50-500).

    • Utilize the high-resolution capability of the TOF-MS to obtain accurate mass measurements of the detected ions.

  • Data Analysis:

    • Process the acquired data using the instrument's software.

    • Identify peaks corresponding to the expected m/z values of 1,2-DAP, 4-methyl-2-imidazolidinone, and urea derivatives.

    • Confirm the identity of the degradation products by comparing the measured accurate mass with the theoretical mass and by analyzing their fragmentation patterns if MS/MS data is available.

    • Quantify the degradation products by creating calibration curves with synthesized standards, if available, or through relative quantification based on peak areas.

Visualizations

Thermal_Degradation_Pathway_of_1_2_DAP DAP This compound (1,2-DAP) Carbamate 1,2-DAP Carbamate DAP->Carbamate + CO2 CO2 CO2 CO2->Carbamate Imidazolidinone 4-methyl-2-imidazolidinone Carbamate->Imidazolidinone Intermolecular Cyclization Urea Diamine Urea Carbamate->Urea + Free Diamine (Nucleophilic Attack) Cyclic_Diurea Cyclic Diurea Urea->Cyclic_Diurea + Carbamate (Nucleophilic Attack) Free_Diamine Free Diamine Free_Diamine->Urea

Caption: Proposed thermal degradation pathway of this compound (1,2-DAP).

Experimental_Workflow Start Start: Degraded 1,2-DAP Sample Dilution Sample Dilution Start->Dilution HPLC HPLC Separation (Reverse Phase) Dilution->HPLC TOF_MS TOF-MS Analysis (High Resolution) HPLC->TOF_MS Data_Analysis Data Analysis: - Peak Identification - Accurate Mass Confirmation - Quantification TOF_MS->Data_Analysis End End: Identified & Quantified Degradation Products Data_Analysis->End

Caption: Experimental workflow for analyzing 1,2-DAP degradation products.

References

Identifying and minimizing side reactions of 1,2-Diaminopropane with aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you identify and minimize side reactions during the synthesis of diimines (Schiff bases) from 1,2-diaminopropane and aldehydes.

This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and reaction pathway diagrams to support your experimental success.

Troubleshooting Guide

This section addresses common issues encountered during the reaction of this compound with aldehydes in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature. 2. Hydrolysis of the imine product: The diimine product is susceptible to hydrolysis, especially in the presence of water.[1] 3. Suboptimal pH: The rate of imine formation is highly pH-dependent. The reaction is typically fastest around pH 4-5. At lower pH, the amine is protonated and non-nucleophilic, while at higher pH, the removal of water is not efficiently catalyzed.[2][3][4] 4. Reversibility of the reaction: Imine formation is an equilibrium process. The presence of water, a byproduct, can shift the equilibrium back to the reactants.[3][5]1. Optimize reaction time and temperature: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Gentle heating can often drive the reaction to completion, but excessive heat can promote side reactions. 2. Ensure anhydrous conditions: Use dry solvents and handle the hygroscopic this compound under an inert atmosphere (e.g., argon or nitrogen). Consider using a drying agent like anhydrous MgSO₄ or Na₂SO₄ in the reaction mixture. 3. Control pH: If the reaction is sensitive to pH, consider using a mild acid catalyst (e.g., acetic acid) to maintain the optimal pH range. 4. Remove water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed, especially in non-polar solvents like toluene (B28343). Alternatively, pervaporation techniques can be employed to selectively remove water and improve yield.[6]
Presence of Multiple Spots on TLC / Peaks in GC-MS or LC-MS 1. Formation of mono-imine intermediate: The reaction proceeds stepwise, and the mono-imine intermediate may be present if the reaction is incomplete. 2. Cyclization to a five-membered ring: Intramolecular reaction of the intermediate aminal can lead to the formation of a stable five-membered imidazolidine (B613845) ring, a common side reaction with 1,2-diamines.[7] 3. Oligomerization/Polymerization: Aldehydes, especially unhindered ones like formaldehyde, can react with the diamine to form oligomeric or polymeric side products. 4. Side reactions of the aldehyde: Aldehydes can undergo self-condensation (aldol reaction) under certain conditions.1. Increase reaction time or temperature: Drive the reaction towards the di-substituted product by allowing more time for the second amine group to react. 2. Adjust stoichiometry and reaction conditions: Using a slight excess of the aldehyde can favor the formation of the open-chain diimine. The choice of solvent can also influence the equilibrium between the diimine and the cyclized product. 3. Control stoichiometry and concentration: Use a precise 1:2 molar ratio of this compound to aldehyde. Running the reaction at a lower concentration may reduce the rate of intermolecular oligomerization. 4. Optimize reaction conditions: Choose reaction conditions (e.g., neutral pH, moderate temperature) that favor imine formation over aldol (B89426) condensation.
Difficulty in Product Isolation and Purification 1. Product is an oil or low-melting solid: The diimine product may not readily crystallize, making isolation by filtration difficult. 2. Hydrolysis on silica (B1680970) gel: The diimine can hydrolyze on the acidic surface of silica gel during column chromatography. 3. Co-elution of side products: Side products like the mono-imine or cyclized imidazolidine may have similar polarities to the desired diimine, making chromatographic separation challenging.1. Modify workup: After the reaction, wash the organic phase with brine to remove water-soluble impurities and dry thoroughly before concentrating. If the product is an oil, try trituration with a non-polar solvent (e.g., hexanes) to induce crystallization. 2. Use alternative purification methods: Consider using neutral or basic alumina (B75360) for column chromatography. Alternatively, recrystallization from a suitable solvent system is often a better purification method for imines. 3. Optimize chromatography conditions: Use a less polar eluent system to improve separation. If co-elution is a persistent issue, consider derivatizing the crude product for easier separation, followed by removal of the protecting group.
Discoloration of the Reaction Mixture 1. Air oxidation: Amines and aldehydes can be susceptible to air oxidation, leading to colored impurities. 2. Decomposition of starting materials or product: Prolonged heating or exposure to strong acids/bases can cause decomposition.1. Use an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation. 2. Maintain optimal reaction conditions: Avoid excessive heating and prolonged reaction times. Ensure the pH of the reaction mixture is controlled.

Frequently Asked Questions (FAQs)

Q1: What is the ideal stoichiometry for the reaction between this compound and an aldehyde?

A1: The ideal stoichiometric ratio is 1 mole of this compound to 2 moles of the aldehyde to form the desired diimine product. Using a slight excess of the aldehyde can sometimes help drive the reaction to completion, but a large excess should be avoided as it can lead to side reactions and complicate purification.

Q2: Which solvents are best for this reaction?

A2: The choice of solvent can significantly impact the reaction outcome.

  • Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used and can facilitate the reaction by solvating the intermediates.[8] They are often used for reactions at reflux.

  • Aprotic solvents such as toluene or benzene (B151609) can be advantageous when water removal is necessary. Using a Dean-Stark apparatus with these solvents can effectively drive the equilibrium towards the product.

  • Solvent-free conditions can also be employed, often with heating, which can lead to faster reaction times and simpler workups.

Q3: Is a catalyst necessary for this reaction?

A3: The condensation of amines and aldehydes to form imines is often acid-catalyzed. While the reaction can proceed without a catalyst, especially with reactive aldehydes, adding a catalytic amount of a mild acid like acetic acid can significantly increase the reaction rate. However, strong acids should be avoided as they can fully protonate the amine, rendering it non-nucleophilic.[3][4]

Q4: How can I confirm the formation of the desired diimine product?

A4: A combination of spectroscopic techniques is recommended for product characterization:

  • ¹H NMR: Look for the characteristic signal of the imine proton (-CH=N-), which typically appears as a singlet between δ 8.0-9.0 ppm. The disappearance of the aldehyde proton signal (around δ 9-10 ppm) and the amine protons of this compound also indicates product formation.

  • ¹³C NMR: The imine carbon (-C=N-) will have a characteristic chemical shift in the range of δ 160-170 ppm.

  • FT-IR: The formation of the imine is indicated by the appearance of a C=N stretching band around 1630-1650 cm⁻¹ and the disappearance of the C=O stretch of the aldehyde and the N-H bands of the primary amine.

  • Mass Spectrometry (GC-MS or LC-MS): This will confirm the molecular weight of the desired product.

Q5: What is the most common side product and how can I identify it?

A5: A likely side product is the cyclized five-membered imidazolidine derivative. This can be identified by the absence of the imine proton signal in the ¹H NMR spectrum and the appearance of a new signal for the N-CH-N proton of the heterocyclic ring, typically at a higher field than the imine proton. Mass spectrometry can also help distinguish between the diimine and the cyclized product, which is an isomer.

Quantitative Data Summary

The yield of the diimine product is highly dependent on the specific aldehyde used, the reaction conditions, and the workup procedure. The following tables provide a summary of reported yields under various conditions to guide your experimental design.

Table 1: Effect of Solvent on Diimine Yield (this compound and Salicylaldehyde (B1680747) Derivatives)

AldehydeSolventTemperatureTimeYield (%)Reference
2-hydroxy-6-isopropyl-3-methyl benzaldehyde (B42025)MethanolReflux2 hNot specified, but crystalline product obtained[8]
SalicylaldehydeEthanolNot specifiedNot specifiedHigh[9]
Substituted SalicylaldehydesDichloromethaneReflux2-4 h75-85
Substituted SalicylaldehydesSolvent-freeRoom Temp5-10 min90-95

Table 2: Effect of Catalyst on Diimine Yield (Various Diamines and Aldehydes)

DiamineAldehydeCatalystSolventTemperatureTimeYield (%)Reference
1,3-Diaminopropane (B46017)Aromatic AldehydesP₂O₅/SiO₂Solvent-freeRoom Temp5-10 min90-95
1,3-DiaminopropaneAromatic AldehydesNoneDichloromethaneReflux2-4 h75-85
Ethylenediamine (B42938)SalicylaldehydeP₂O₅/SiO₂Solvent-freeRoom Temp5 min95
EthylenediamineSalicylaldehydeNoneDichloromethaneReflux2 h80

Note: Data for 1,3-diaminopropane and ethylenediamine are included to show general trends in catalyst efficiency for similar reactions.

Experimental Protocols

Protocol 1: General Synthesis of a Diimine from this compound and a Substituted Salicylaldehyde

This protocol is adapted from the synthesis of a Schiff base from 2-hydroxy-6-isopropyl-3-methyl benzaldehyde and this compound.[8]

Materials:

  • This compound (1 mmol)

  • Substituted Salicylaldehyde (2 mmol)

  • Methanol (anhydrous)

Procedure:

  • Dissolve the substituted salicylaldehyde (2 mmol) in warm anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • In a separate container, dissolve this compound (1 mmol) in anhydrous methanol.

  • Slowly add the this compound solution dropwise to the stirring aldehyde solution.

  • Heat the resulting mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the solution to cool to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid product with cold methanol and then with water.

  • Dry the purified product under vacuum.

Protocol 2: Analytical Characterization Workflow

A general workflow for the analysis of the reaction mixture to identify the product and potential side products.

cluster_start Reaction cluster_analysis Analysis cluster_purification Purification & Characterization start Reaction Mixture tlc TLC Analysis start->tlc Initial check for conversion gcms GC-MS or LC-MS Analysis start->gcms Identify components by mass purify Purification (Recrystallization or Column Chromatography) tlc->purify Guide purification strategy nmr NMR Spectroscopy (¹H, ¹³C) gcms->nmr Confirm structures of major peaks final_char Final Product Characterization (NMR, MS, FT-IR) purify->final_char Confirm purity and structure cluster_main Main Reaction Pathway r1 This compound int1 Mono-imine Intermediate r1->int1 Step 1 r2 + Aldehyde (1 eq.) r2->int1 prod Diimine Product int1->prod Step 2 h2o1 - H₂O int1->h2o1 r3 + Aldehyde (1 eq.) r3->prod h2o2 - H₂O prod->h2o2 cluster_side Side Reaction: Cyclization start This compound + Aldehyde carbinolamine Carbinolamine Intermediate start->carbinolamine Nucleophilic Addition monoimine Mono-imine carbinolamine->monoimine - H₂O imidazolidine Imidazolidine (Side Product) carbinolamine->imidazolidine Intramolecular Cyclization - H₂O diimine Diimine (Main Product) monoimine->diimine + Aldehyde - H₂O

References

Improving product selectivity in catalytic 1,2-Diaminopropane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving product selectivity during the catalytic synthesis of 1,2-Diaminopropane (1,2-DAP).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common catalytic routes for synthesizing this compound?

A1: The primary industrial and laboratory synthesis routes for this compound include:

  • Ammonolysis of 1,2-dicholoropropane: This method utilizes waste chloro-organic compounds and ammonia (B1221849).[1] A catalyst such as CuO can be employed to improve the yield of 1,2-DAP.[2]

  • Reductive amination of isopropanolamine: This process involves the reaction of isopropanolamine with ammonia in the presence of a hydrogenation catalyst, such as Raney Ni.[3][4] Additives like potassium carbonate can enhance selectivity.[4]

  • Amination of propylene (B89431) oxide: This route reacts propylene oxide with ammonia over a catalyst, for instance, Cu/ZSM-5, often in the presence of hydrogen.[5]

  • Amination of 1,2-propanediol: This pathway uses a renewable feedstock and involves a hydrogen-borrowing mechanism with heterogeneous catalysts.[6]

Q2: My reaction is producing a significant amount of 2,5-dimethylpiperazine (B91223) as a byproduct. How can I improve selectivity for 1,2-DAP?

A2: The formation of 2,5-dimethylpiperazine is a common side reaction, particularly at higher temperatures. Here are several strategies to suppress its formation:

  • Optimize Reaction Temperature: High temperatures can favor the cyclization reaction that forms 2,5-dimethylpiperazine. For instance, in the amination of propylene oxide with a Cu/ZSM-5 catalyst, maintaining the temperature between 290-310°C is crucial, as higher temperatures can lead to this byproduct.[5]

  • Use of Additives: The addition of a base like potassium carbonate has been shown to suppress the generation of 2,5-dimethylpiperazine in the amination of isopropanolamine over a Raney Ni catalyst.[4]

  • Catalyst Selection: The choice of catalyst and support is critical. Catalysts with weak acidic sites are preferred to suppress acid-catalyzed side reactions that can lead to byproducts.[4]

  • Excess Ammonia: Employing a high molar ratio of ammonia to the substrate (e.g., NH3/diol > 20) can favor the formation of the desired diamine over oligomeric or cyclized byproducts.[4]

Q3: I am observing rapid catalyst deactivation. What are the potential causes and solutions?

A3: Catalyst deactivation can be caused by several factors, including:

  • Metal Nitride or Carbide Formation: In some systems, the catalyst can be deactivated by the formation of metal nitrides or carbides. The presence of hydrogen gas is essential to prevent this, as it inhibits these deactivating reactions.[5]

  • Poisoning by Ammonia or Amines: Traces of ammonia or organic amines can poison certain catalysts, such as nano-sized nickel catalysts. This can occur through the formation of complex compounds or strong adsorption on active sites. The poisoning effect of ammonia is often irreversible.[4]

  • Phase Transformation of the Catalyst: For some catalysts, such as cobalt-based ones, a change in the crystalline phase can lead to deactivation. For example, the transformation of the metastable β-Co phase to the stable α-Co phase can reduce activity. The addition of a small amount of a promoter like Fe can help to hinder this transformation.[4]

  • Solutions:

    • Ensure a continuous feed of hydrogen gas during the reaction, where applicable.[5]

    • Consider catalyst promoters or additives that enhance stability.[4]

    • If poisoning is suspected, a catalyst regeneration step (if possible for your specific catalyst) or replacement may be necessary.

Q4: How does the choice of catalyst support influence selectivity?

A4: The catalyst support can significantly impact the dispersion of the active metal, the surface acidity/basicity, and overall catalytic performance. For example, activated carbon with a high mesopore proportion can ensure high dispersion of palladium nanoparticles.[6] The absence of strong acidic and basic sites on the support is often crucial to suppress various acid/base-catalyzed side reactions like retro-aldol reactions, hydrogenolysis, and dimerization.[4]

Data Presentation: Catalyst Performance in 1,2-DAP Synthesis

Table 1: Comparison of Catalytic Systems for 1,2-DAP Synthesis

Catalyst SystemStarting MaterialTemp. (°C)PressureKey FindingsSelectivity/YieldReference
CuO 1,2-DichloropropaneOptimized-Statistical optimization of parameters to maximize yield.High yield at complete conversion.[2]
Raney Ni with K₂CO₃ Isopropanolamine170HighK₂CO₃ suppresses 2,5-dimethylpiperazine formation.90% selectivity at 55% conversion.[4]
Cu/ZSM-5 Propylene Oxide290-3101-1.5 kg/cm ²Hydrogen gas is essential to prevent catalyst deactivation.High selectivity and yield.[5]
95 wt% Co–5 wt% Fe 1,2-Propanediol--Absence of strong acid/base sites is crucial for selectivity.Improved diaminopropane (B31400) formation.[4]
Rh-In/C 1,2-Propanediol--Rh-In alloy particles were formed on the support.68% total selectivity to amino alcohols at 38% conversion.[4]
Ni-Mo-Pd/H-ZSM-5 Propylene Oxide160-1900.7-1.0 MPaContinuous process with byproduct utilization.High yield.[7]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Amination of Isopropanolamine

  • Catalyst Preparation/Activation:

    • If using a commercial catalyst like Raney Ni, wash it with deionized water and then with the reaction solvent to remove any residual basic solution.

    • For custom-prepared catalysts, follow the specific synthesis and activation procedures, which may involve reduction under a hydrogen flow at elevated temperatures (e.g., 375°C).[8]

  • Reaction Setup:

    • Add the isopropanolamine, the activated catalyst, any additives (e.g., potassium carbonate), and the reaction solvent to a high-pressure autoclave reactor.

    • Seal the reactor and purge it several times with nitrogen, followed by hydrogen, to ensure an inert atmosphere.

  • Reaction Execution:

    • Pressurize the reactor with hydrogen to the desired pressure.

    • Introduce liquid ammonia into the reactor. A high molar ratio of ammonia to isopropanolamine (e.g., 10:1 to 20:1) is often beneficial.[4][8]

    • Heat the reactor to the target temperature (e.g., 150-240°C) while stirring.[8]

    • Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 6-15 hours).[4][5]

  • Product Work-up and Analysis:

    • After the reaction, cool the reactor to room temperature and carefully vent the excess pressure.

    • Separate the catalyst from the reaction mixture by filtration.

    • Remove the excess ammonia and solvent by distillation.

    • Analyze the product mixture using gas chromatography (GC) or GC-MS to determine the conversion of the starting material and the selectivity for this compound and any byproducts.

Visualizations

Reaction_Pathway Reductive Amination of Isopropanolamine isopropanolamine Isopropanolamine aminoalcohol_intermediate Amino Alcohol Intermediate isopropanolamine->aminoalcohol_intermediate + NH3 - H2O imine_intermediate Imine Intermediate aminoalcohol_intermediate->imine_intermediate - H2 (Dehydrogenation) dap This compound imine_intermediate->dap + H2 (Hydrogenation)

Caption: Reductive amination pathway for 1,2-DAP synthesis.

Troubleshooting_Workflow Troubleshooting Low 1,2-DAP Selectivity start Low 1,2-DAP Selectivity check_byproduct Identify Major Byproduct(s) (e.g., GC-MS) start->check_byproduct piperazine High 2,5-Dimethylpiperazine? check_byproduct->piperazine other_byproducts Other Byproducts (e.g., oligomers) check_byproduct->other_byproducts piperazine->other_byproducts No temp Decrease Reaction Temperature piperazine->temp Yes nh3_ratio Increase NH3 / Substrate Ratio other_byproducts->nh3_ratio additive Add K2CO3 or other base temp->additive catalyst_acidity Check Catalyst Support Acidity nh3_ratio->catalyst_acidity

Caption: Decision tree for troubleshooting low 1,2-DAP selectivity.

References

Catalyst selection and optimization for propylene oxide amination

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Propylene (B89431) Oxide Amination

This guide provides researchers, scientists, and drug development professionals with technical support for catalyst selection and optimization in propylene oxide amination experiments. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the amination of propylene oxide and its derivatives?

A1: The main challenges include controlling selectivity towards the desired primary amine, minimizing the formation of side products like secondary and tertiary amines, and preventing catalyst deactivation.[1][2] The reaction of ketones (formed from secondary alcohols like propylene glycol) with ammonia (B1221849) is often more difficult than with aldehydes due to lower reactivity.[1][2] Additionally, separating the desired polyetheramine (PEA) from the product mixture can be difficult due to its low vapor pressure, making high activity and selectivity crucial during the reaction step.[1][2]

Q2: Which types of catalysts are commonly used for propylene oxide amination?

A2: Cobalt-based catalysts, often supported on materials like γ-Al2O3 or molecular sieves (e.g., MS 13X), are widely used.[1] Other reported catalysts include Ruthenium-based systems and Lewis acids like Lithium Bromide (LiBr) which can catalyze the ring-opening of propylene oxide with amines.[1] For related reductive amination processes, Nickel (Ni) catalysts on supports like γ-Al2O3 have also been investigated.[3]

Q3: How does the structure of the starting material affect the reaction?

A3: The terminal groups of the reactant significantly influence both activity and selectivity. For instance, in the amination of polyalkylene glycols (PAGs), those with propylene oxide (PO) end-caps show remarkably enhanced activity and higher selectivity towards primary amines compared to those with ethylene (B1197577) oxide (EO) end-caps.[1][4] This is attributed to the hydrophobic nature of the PO-end group and the steric hindrance from the methyl group in the resulting ketone/imine intermediate, which suppresses the formation of secondary and tertiary amines.[1][2]

Q4: What is the general mechanism for the reductive amination of propylene oxide derivatives (like polypropylene (B1209903) glycol)?

A4: The process is typically a one-pot synthesis that involves three main steps. First, the alcohol (e.g., polypropylene glycol) is dehydrogenated to a ketone or aldehyde. Second, this intermediate is aminated with ammonia to form an imine, releasing a molecule of water. Finally, the imine is hydrogenated to yield the primary amine.[1][2]

G Imine Imine SecondaryAmine SecondaryAmine Imine->SecondaryAmine + Primary Amine or Imine PEA PEA Ketone Ketone

Troubleshooting Guide

This guide addresses common issues encountered during propylene oxide amination experiments.

// Causes cause1 [label="Cause: Inactive Catalyst", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause2 [label="Cause: Suboptimal Conditions", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause3 [label="Cause: Catalyst Deactivation", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause4 [label="Cause: Undesired Side Reactions", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Solutions sol1a [label="Action: Verify catalyst activation procedure.\nEnsure proper temperature and H2 pressure.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1b [label="Action: Characterize fresh catalyst\n(e.g., ICP, TEM) to confirm properties.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2a [label="Action: Optimize temperature.\nHigher temps can increase rate but may lower selectivity.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2b [label="Action: Adjust NH3/H2 pressure.\nExcess ammonia can favor primary amine formation.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3a [label="Action: Analyze spent catalyst for coke or\npore blocking by byproducts.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3b [label="Action: Implement regeneration protocol\n(e.g., reduction in H2 at high temperature).", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol4a [label="Action: Analyze product mixture (GC, Titration)\nto identify secondary/tertiary amines.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol4b [label="Action: Use substrates with steric hindrance\n(e.g., PO-end capped) to suppress side reactions.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> cause1; start -> cause2; start -> cause3; start -> cause4;

cause1 -> sol1a; cause1 -> sol1b; cause2 -> sol2a; cause2 -> sol2b; cause3 -> sol3a; cause3 -> sol3b; cause4 -> sol4a; cause4 -> sol4b; } .enddot Caption: Troubleshooting workflow for amination reactions.

Issue 1: Low Conversion of Starting Material
  • Possible Cause: Inefficient catalyst activation.

    • Solution: Ensure the catalyst activation is performed correctly. For many cobalt or nickel-based catalysts, this involves reduction under a hydrogen atmosphere at a specific temperature (e.g., 220 °C) to generate the active metallic sites.[1]

  • Possible Cause: Catalyst deactivation.

    • Solution: The catalyst may be deactivated by strong adsorption of ammonia or byproducts, leading to the formation of metal nitrides or pore blockage.[3][5] Regeneration by treating the catalyst in a hydrogen flow at elevated temperatures may restore activity.[3]

  • Possible Cause: Presence of water.

    • Solution: Water is a byproduct of the amination step and can competitively adsorb on the catalyst surface, inhibiting the reaction.[1] Using hydrophobic starting materials (like PO-end capped glycols) can mitigate this effect.[1]

Issue 2: Poor Selectivity to Primary Amine
  • Possible Cause: Formation of secondary and tertiary amines.

    • Solution: Secondary amines form from the reaction of the primary amine product with the imine intermediate.[1][2] Increasing the molar ratio of ammonia to the alcohol (NH3/OH) can help favor primary amine formation.[1][2] Using a substrate with inherent steric hindrance, such as a polypropylene glycol, can physically inhibit the formation of bulkier secondary and tertiary amines.[1][2]

  • Possible Cause: Reaction temperature is too high.

    • Solution: While higher temperatures can increase the reaction rate, they may also promote side reactions. Perform a temperature optimization study to find the ideal balance between conversion and selectivity.

Catalyst Performance Data

The following table summarizes the performance of different catalysts under specific experimental conditions for the amination of polyalkylene glycols (PAGs).

CatalystSubstrate (PAG)Temp (°C)Time (h)Total Amine Yield (%)Primary Amine Selectivity (%)Reference
Co–Y2O3–Pd/MS 13XPEP-600 (PO-capped)220270.897.9[1]
Co–Y2O3–Pd/MS 13XEPE-600 (EO-capped)220241.391.7[1]
Co/γ-Al2O3PEP-600 (PO-capped)220245.497.9[1]
Co/γ-Al2O3EPE-600 (EO-capped)220223.491.7[1]
Co–Y2O3–Pd/MS 13XPPG-200220287.190.7[1]
Co–Y2O3–Pd/MS 13XPEG-200220230.677.5[1]

Reaction Conditions: 30 g PAG, 1.5 g catalyst, NH3/OH mole ratio = 5, 0.268 mol H2.[1]

Experimental Protocols

Protocol 1: Reductive Amination of Polypropylene Glycol (PPG) in a Batch Reactor

This protocol is adapted from studies using cobalt-based catalysts.[1]

1. Catalyst Preparation & Activation:

  • A Co–Y2O3–Pd/MS 13X catalyst is prepared as described in prior work.[1]

  • Load the stainless-steel autoclave (e.g., 0.2 L) with 30 g of polypropylene glycol and 1.5 g of the catalyst powder.[1]

  • Purge the reactor five times with N2 to remove air.

  • Pressurize the reactor with H2 to approximately 50 bar.[1]

  • Heat the reactor to 220 °C to activate the catalyst. The pressure will rise to around 80 bar. Hold for 2 hours.[1]

2. Amination Reaction:

  • Cool the reactor to room temperature.

  • Charge the autoclave with liquid ammonia (NH3). The amount should be calculated to achieve a desired molar ratio (e.g., NH3/OH = 5).[1][2]

  • Introduce a specific amount of H2 (e.g., 0.268 mol).[1][2]

  • Heat the reactor to the reaction temperature (e.g., 220 °C) and maintain for the desired reaction time (e.g., 2 hours). The reaction pressure will be around 230 bar.[1][2]

3. Product Recovery and Analysis:

  • After the reaction, cool the reactor to 170 °C and carefully vent residual gases to approximately 90 bar.[1]

  • Allow the autoclave to cool to room temperature.

  • Collect the liquid product mixture.

  • Analyze the product for total amine yield and primary amine selectivity using methods such as acid-base titration and Fourier-transform infrared spectroscopy (FTIR).[1]

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// Edges to define the flow start -> load; load -> purge; purge -> pressurize_h2; pressurize_h2 -> activate; activate -> cool1; cool1 -> charge_nh3; charge_nh3 -> react; react -> cool2; cool2 -> collect; collect -> analyze; analyze -> end; } .enddot Caption: Experimental workflow for batch amination.

References

Proper handling and storage of hygroscopic 1,2-Diaminopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of hygroscopic 1,2-Diaminopropane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hygroscopic nature a concern?

A1: this compound (also known as 1,2-Propanediamine) is a colorless liquid organic compound with the formula CH₃CH(NH₂)CH₂NH₂.[1] It is a chiral diamine widely used in the synthesis of ligands and pharmaceutical intermediates.[2][3] Its hygroscopic nature means it readily absorbs moisture from the atmosphere.[4] This is a significant concern as the presence of water can lead to several experimental issues, including:

  • Reaction of this compound with atmospheric carbon dioxide to form carbamates.[4]

  • Initiation of unwanted side reactions.[4]

  • Difficulty in isolating the desired product and complications in purification.[4]

  • Inaccurate measurements if the material's weight is assumed to be solely the diamine.

Q2: How should I properly store this compound to maintain its integrity?

A2: To minimize moisture absorption and degradation, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon. The storage area should be a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[5][6] It is also crucial to store it separately from incompatible materials.[6]

Q3: What materials are incompatible with this compound?

A3: this compound is a strong base and can react violently with acids.[6] It is also incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides.[6][7] Contact with these substances should be avoided to prevent vigorous reactions and potential hazards.

Q4: The this compound in my lab has turned a yellowish color. Is it still usable?

A4: A yellowish discoloration may indicate impurity or degradation. While it might be possible to purify the material by distillation, it is crucial to first assess its purity. For critical applications, using a fresh, unopened container of this compound is recommended to ensure the reliability of your experimental results.

Q5: What are the primary safety hazards associated with this compound?

A5: this compound is a flammable liquid and vapor.[7] It is corrosive and can cause severe skin burns and eye damage.[4][7] It is also harmful if swallowed or absorbed through the skin.[7][8] Inhalation may cause severe irritation to the respiratory tract.[4] Always handle this chemical in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield in a moisture-sensitive reaction Water contamination of the this compound.Use a fresh, unopened bottle of anhydrous this compound. Alternatively, dry the this compound before use (see Experimental Protocols). Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere.[4]
Formation of unexpected byproducts Reaction with atmospheric moisture or carbon dioxide.Handle this compound under a dry, inert atmosphere (e.g., nitrogen or argon) at all times. Use freshly dried and distilled reagent for critical reactions.[4]
Inconsistent results between experiments Variable water content in the this compound.Determine the water content of your this compound using Karl Fischer titration before each use (see Experimental Protocols). Standardize your handling procedure to minimize exposure to the atmosphere.
Difficulty in product purification Presence of water and other impurities.Ensure the reaction is driven to completion. Purify the this compound by distillation before use if impurities are suspected.[4]

Quantitative Data Summary

The following table summarizes key physical and safety properties of this compound.

PropertyValue
Molecular Formula C₃H₁₀N₂
Molecular Weight 74.13 g/mol [10]
Appearance Colorless liquid[4]
Odor Ammoniacal[4]
Boiling Point 119-120 °C[10]
Melting Point -37 °C[4]
Density 0.870 g/cm³[4]
Flash Point 33 °C[4]
Autoignition Temperature 360 °C[7]
Solubility in Water Soluble[3][11]

Experimental Protocols

Protocol 1: Purification and Drying of this compound by Distillation

This protocol describes the purification and drying of commercial-grade this compound for use in moisture-sensitive reactions.

Materials:

  • This compound (commercial grade)

  • Potassium hydroxide (B78521) (KOH) pellets

  • Round-bottom flask

  • Distillation apparatus (distilling head, condenser, receiving flask)

  • Heating mantle

  • Inert gas source (Nitrogen or Argon)

  • Schlenk line or glovebox

Procedure:

  • Pre-drying:

    • In a round-bottom flask, add KOH pellets to the commercial-grade this compound (approximately 10-20 g of KOH per 100 mL of diamine).

    • Allow the mixture to stand for at least 24 hours under an inert atmosphere, with occasional swirling.

  • Distillation Setup:

    • Assemble the distillation apparatus. Ensure all glassware is oven-dried and cooled under a stream of inert gas.

    • Decant the pre-dried this compound into the distillation flask, leaving the bulk of the KOH pellets behind.

  • Distillation:

    • Gently heat the flask using a heating mantle.

    • Collect the fraction that distills at the boiling point of this compound (119-121 °C).

  • Storage:

    • Collect the distilled this compound in a Schlenk flask or a septum-sealed bottle under an inert atmosphere.

    • Store in a cool, dry place.

Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol outlines the determination of water content in this compound using volumetric Karl Fischer titration, incorporating a buffering agent to counteract the amine's basicity.

Materials:

  • Karl Fischer titrator (volumetric)

  • Karl Fischer titrant and solvent

  • Benzoic acid or salicylic (B10762653) acid (as a buffer)[5][12]

  • Gastight syringe

  • This compound sample

Procedure:

  • Titrator Preparation:

    • Prepare the Karl Fischer titrator according to the manufacturer's instructions.

    • Place the Karl Fischer solvent into the titration cell.

  • Solvent Buffering and Pre-titration:

    • Add a suitable amount of benzoic acid or salicylic acid to the solvent in the titration cell to buffer the solution.[7][12]

    • Perform a pre-titration to neutralize any residual water in the solvent until a stable endpoint is reached.

  • Sample Introduction:

    • Using a clean, dry gastight syringe, draw a precisely weighed amount of the this compound sample.

    • Quickly inject the sample into the titration cell, ensuring the needle tip is below the surface of the solvent.

  • Titration:

    • Start the titration. The titrator will add the Karl Fischer titrant until all the water from the sample has been consumed.

    • The instrument will automatically detect the endpoint.

  • Calculation:

    • The instrument's software will calculate the water content of the sample, typically expressed as a percentage or in parts per million (ppm).

Visual Workflow

Troubleshooting_Workflow Troubleshooting this compound Issues start Experiment Fails (e.g., low yield, side products) check_reagent Is the this compound a potential cause? start->check_reagent check_storage How was the reagent stored? check_reagent->check_storage Yes other_factors Investigate other experimental factors: - Other reagents - Reaction conditions - Glassware dryness check_reagent->other_factors No improper_storage Improper Storage: - Not under inert gas - Container not sealed check_storage->improper_storage Improperly proper_storage Proper Storage: - Under inert gas - Tightly sealed check_storage->proper_storage Properly test_water Action: Test for water content (Karl Fischer Titration) improper_storage->test_water proper_storage->test_water high_water Result: High water content test_water->high_water low_water Result: Low water content test_water->low_water dry_reagent Action: Dry/purify This compound (e.g., distillation) high_water->dry_reagent Yes new_reagent Action: Use a new, an unopened bottle of anhydrous reagent high_water->new_reagent Alternatively low_water->other_factors Purity still suspect? rerun_exp Rerun Experiment dry_reagent->rerun_exp new_reagent->rerun_exp

Caption: Troubleshooting workflow for experiments involving this compound.

References

Mitigating equipment corrosion during high-pressure synthesis of 1,2-Diaminopropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the high-pressure synthesis of 1,2-Diaminopropane. This resource is designed for researchers, scientists, and drug development professionals to help mitigate equipment corrosion during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), materials data, and experimental protocols to ensure the integrity and longevity of your equipment.

Troubleshooting Guides

This section provides systematic guidance for identifying and resolving common corrosion-related issues encountered during the high-pressure synthesis of this compound.

Issue 1: Unexpectedly High Corrosion Rate in the Reactor

Symptoms:

  • Visible pitting, etching, or thinning of reactor walls or internals during inspection.

  • Presence of metallic ions (e.g., iron, chromium, nickel) in the product stream.

  • Increased frequency of equipment failure or leaks.

Troubleshooting Workflow:

G A High Corrosion Rate Detected B Analyze Operating Parameters A->B C Review Feedstock Composition A->C D Inspect Equipment and Welds A->D E Temperature or Pressure Exceeding Design Limits? B->E F High Concentration of Acid Gases (CO2, H2S)? C->F G Presence of Heat-Stable Salts or Chlorides? C->G H Evidence of Pitting, Crevice Corrosion, or SCC? D->H E->C No I Reduce Operating Temperature/Pressure E->I Yes F->G No J Improve Feedstock Purification F->J Yes G->D No G->J Yes K Consider Material Upgrade or Cladding H->K Yes, general L Implement Post-Weld Heat Treatment (PWHT) H->L Yes, near welds M Consult with a Corrosion Engineer I->M J->M K->M L->M

Caption: Troubleshooting workflow for high corrosion rates.

Possible Causes and Solutions:

  • High Temperature and Pressure:

    • Cause: Operating above the design limits of the reactor material significantly accelerates corrosion.[1][2] High temperatures can lead to the flashing of acid gases, causing severe localized corrosion.[1]

    • Solution: Verify that the operating temperature and pressure are within the specified limits for the reactor's material of construction. Reduce operating parameters if they are found to be excessive.

  • Acid Gas Contamination:

    • Cause: The presence of dissolved acid gases like carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S) in the reactants (e.g., ammonia) dramatically increases the corrosivity (B1173158) of the amine solution.[1][3]

    • Solution: Implement or improve upstream purification of reactants to remove acid gases before they enter the reactor.

  • Heat-Stable Salts (HSS) and Other Contaminants:

    • Cause: Contaminants such as heat-stable amine salts, formed from the reaction of amines with strong acids, can accumulate and are highly corrosive.[3][4] Chlorides are particularly aggressive and can induce pitting and stress corrosion cracking in stainless steels.

    • Solution: Analyze the amine solution for HSS and other contaminants. If levels are high, consider amine reclaiming or replacement. Ensure feedstock is free from chloride contamination.

Issue 2: Localized Corrosion (Pitting or Crevice Corrosion)

Symptoms:

  • Formation of small, deep pits on the metal surface.

  • Corrosion concentrated in specific areas, such as under deposits, in stagnant zones, or at gasket interfaces.

Troubleshooting Workflow:

G A Localized Corrosion Detected B Examine Location of Corrosion A->B C Analyze for Contaminants A->C D Under Deposits or in Crevices? B->D E Presence of Chlorides or Halides? C->E D->C No F Improve Cleaning Procedures to Remove Deposits D->F Yes H Upgrade to Higher Molybdenum-Content Alloy (e.g., 316L or Hastelloy) E->H Yes J Consult with a Materials Specialist E->J No G Redesign to Eliminate Crevices F->G G->J I Implement Strict Feedstock Purity Control H->I I->J

Caption: Troubleshooting workflow for localized corrosion.

Possible Causes and Solutions:

  • Chloride Contamination:

    • Cause: Austenitic stainless steels are susceptible to pitting and crevice corrosion in the presence of chloride ions.[5]

    • Solution: Use high-purity reactants and ensure no chloride contamination from external sources. For environments with unavoidable chlorides, upgrade to materials with higher pitting resistance, such as 316L stainless steel or nickel alloys like Hastelloy C-276.

  • Deposits and Crevices:

    • Cause: Solids can settle in low-flow areas, creating an environment for concentration cell corrosion.[6] Crevices at joints or gaskets can create stagnant conditions with different chemical environments, promoting localized attack.

    • Solution: Implement regular cleaning protocols to prevent deposit buildup. Where possible, redesign components to eliminate crevices.

Issue 3: Cracking in Welds or Heat-Affected Zones

Symptoms:

  • Fine cracks visible via dye penetrant or magnetic particle inspection, typically near welds.

  • Sudden, brittle failure of components.

Possible Causes and Solutions:

  • Stress Corrosion Cracking (SCC):

    • Cause: A combination of tensile stress (often residual stress from welding), a corrosive environment (amine solutions), and a susceptible material (like carbon steel or some stainless steels) can lead to SCC.[1][7] Amine cracking is a form of alkaline stress corrosion cracking and is more common in lean amine services.[1][8]

    • Solution: The most effective preventative measure is Post-Weld Heat Treatment (PWHT) to relieve residual stresses in carbon steel welds.[3][9] Using low-carbon grades of stainless steel (e.g., 304L, 316L) can reduce sensitization during welding, which contributes to intergranular corrosion.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary cause of corrosion in the high-pressure synthesis of this compound?

    • A: While this compound itself is an amine and not inherently corrosive to steel, the synthesis environment is aggressive.[1] The primary cause of corrosion is the combination of high temperature, high pressure, and the presence of corrosive species like dissolved CO₂ and H₂S in the reactants, along with potential contaminants like heat-stable salts and chlorides.[1][3]

  • Q2: Which material is best suited for a reactor in this service?

    • A: For high-pressure amine services, austenitic stainless steel like Type 316 or its cast version CF8M is often recommended.[10] For extremely corrosive conditions with high temperatures and contaminants, higher-grade alloys such as Hastelloy C-276, which has excellent resistance to a wide variety of chemical process environments, should be considered.[11][12][13] Carbon steel is susceptible to various forms of corrosion in this environment, especially stress corrosion cracking, unless specific preventative measures like PWHT are taken.[1]

  • Q3: How does operating pressure affect the corrosion rate?

    • A: High pressure itself is a stressor on the material. More importantly, it can keep corrosive gases dissolved in the liquid phase, and pressure drops in the system can cause these gases to flash, leading to severe localized and erosion-corrosion.[1][14]

  • Q4: Can I use corrosion inhibitors?

    • A: Yes, corrosion inhibitors can be effective.[3] They work by adsorbing onto the metal surface and forming a protective film.[3] However, their effectiveness can be influenced by temperature, flow conditions, and the specific chemical environment. It is crucial to select an inhibitor designed for high-temperature amine systems and to monitor its performance.

  • Q5: How often should I inspect my reactor for corrosion?

    • A: Inspection frequency should be based on the corrosivity of the specific process, the materials of construction, and regulatory requirements. A baseline inspection should be performed early in the equipment's service life. Regular inspections using techniques like ultrasonic thickness measurement, visual inspection, and non-destructive testing (NDT) for cracks are recommended.

Data Presentation

The following tables provide an overview of material compatibility and corrosion rate data in analogous amine environments. Disclaimer: This data is from studies on amine systems for CO₂ capture (often using MEA) and urea (B33335) synthesis, which share similarities with the this compound synthesis environment (high pressure, ammonia, CO₂). Actual corrosion rates in your specific process may vary.

Table 1: General Material Suitability for High-Pressure Amine Service

MaterialGeneral SuitabilityCommon Failure ModesMitigation Strategies
Carbon Steel LimitedGeneral Corrosion, Pitting, Stress Corrosion Cracking (SCC)[1]PWHT, Corrosion Inhibitors, Strict Process Control
304/304L SS GoodPitting (in presence of chlorides), SCCLow Carbon Grade (304L), Avoid Chlorides
316/316L SS Very GoodPitting (more resistant than 304), SCCLow Carbon Grade (316L), PWHT, Monitor Chlorides
Hastelloy C-276 ExcellentHighly resistant to pitting, crevice corrosion, and SCC[11][12]Cost is the primary limiting factor

Table 2: Corrosion Rate Data for Stainless Steels in CO₂-Loaded Amine Solutions

Data from a study on 30 wt.% MEA solution, analogous to a rich amine environment.[15]

MaterialTemperatureCO₂ Loading (mol/mol)Corrosion Rate (µm/year)
304L Stainless Steel 25 °C0.427
304L Stainless Steel 40 °C0.449
304L Stainless Steel 80 °C0.4134
316L Stainless Steel 25 °C0.48.3
316L Stainless Steel 40 °C0.431
316L Stainless Steel 80 °C0.467

Experimental Protocols

Protocol 1: Material Coupon Testing in a High-Pressure Autoclave

This protocol is based on the principles outlined in ASTM G111, "Standard Guide for Corrosion Tests in High Temperature or High Pressure Environment, or Both".[16][17]

Objective: To determine the general and localized corrosion rate of material candidates under simulated synthesis conditions.

Methodology:

  • Specimen Preparation:

    • Prepare dimensioned coupons of the candidate materials (e.g., 316L SS, Hastelloy C-276).

    • Clean the coupons according to ASTM G1 standards (e.g., degreasing with a non-corrosive solvent).

    • Measure the initial dimensions and weigh each coupon to a precision of 0.1 mg.

  • Autoclave Setup:

    • Place the coupons in a high-pressure autoclave using insulated holders to prevent galvanic corrosion.

    • Introduce the reaction mixture (e.g., this compound, ammonia, water, and any known contaminants at process concentrations).

    • Pressurize the autoclave with an inert gas (e.g., Nitrogen) to the desired operating pressure.

    • Heat the autoclave to the target synthesis temperature.

  • Test Execution:

    • Maintain the specified temperature and pressure for a predetermined duration (e.g., 100 to 500 hours).

    • Monitor temperature and pressure throughout the test.

  • Post-Test Evaluation:

    • Safely cool down and depressurize the autoclave.

    • Remove the coupons and visually inspect for corrosion products, pitting, or cracking.

    • Clean the coupons according to ASTM G1 to remove corrosion products.

    • Reweigh the cleaned coupons to determine mass loss.

    • Calculate the average corrosion rate in millimeters per year (mm/y).

    • Examine the coupon surfaces under a microscope to identify and measure the depth of any localized pitting.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_test Testing cluster_eval Evaluation A Prepare & Clean Coupons B Measure & Weigh Coupons A->B C Load Coupons & Reagents into Autoclave B->C D Pressurize & Heat to Operating Conditions C->D E Maintain Conditions for Test Duration D->E F Cooldown & Depressurize E->F G Remove & Clean Coupons F->G H Final Weighing & Mass Loss Calculation G->H I Microscopic Examination for Pitting G->I J Calculate Corrosion Rate H->J

Caption: Workflow for material coupon corrosion testing.

References

Reducing byproduct formation in isopropanolamine to 1,2-diaminopropane conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the synthesis of 1,2-diaminopropane from isopropanolamine, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the conversion of isopropanolamine to this compound?

A1: The most frequently encountered byproduct is 2,5-dimethylpiperazine (B91223).[1][2] Other potential side products can include diisopropanolamine (B56660) and propylene (B89431) glycol, particularly if the reaction conditions are not optimized.[2][3]

Q2: How can I suppress the formation of 2,5-dimethylpiperazine?

A2: The formation of 2,5-dimethylpiperazine can be significantly suppressed by using an additive such as potassium carbonate (K2CO3) in conjunction with a Raney Ni catalyst.[1][2] This combination has been shown to improve the selectivity for the desired this compound.[1][2]

Q3: What is the recommended catalyst for this conversion?

A3: Raney Nickel (Raney Ni) is a commonly used and effective catalyst for the amination of isopropanolamine.[1][2][4] Other catalysts, such as copper-based systems like Cu/ZSM-5, and multi-metallic catalysts like Ni-Mo-Pd on an H-ZSM-5 molecular sieve support, have also been reported.[3][4]

Q4: What are the optimal reaction conditions to maximize the yield of this compound?

A4: Optimal conditions typically involve high pressure, elevated temperatures, and a high molar ratio of ammonia (B1221849) to isopropanolamine. Specific conditions can vary depending on the catalyst used. For instance, with a Raney Ni catalyst and K2CO3 additive, a yield of 80% has been achieved.[1][2] A patent from BASF has claimed up to 93% selectivity at 85% conversion using a metal-supported catalyst at 120 bar and 165°C.[2] Generally, temperatures range from 120-230°C and pressures from 2.0-25.0 MPa.[5]

Q5: How can I purify the final this compound product?

A5: The most effective method for obtaining high-purity this compound is vacuum distillation.[4] This is recommended to prevent potential decomposition at higher temperatures. Before distillation, unreacted starting materials and solvents should be removed, for example, by using a rotary evaporator.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Catalyst deactivation. 3. Suboptimal reaction conditions (temperature, pressure). 4. Insufficient ammonia concentration.1. Increase reaction time. 2. Ensure proper catalyst activation and handling. Consider catalyst regeneration if possible. 3. Systematically optimize temperature and pressure within the recommended ranges (e.g., 140-200°C, 4.0-22.0 MPa).[5] 4. Increase the molar ratio of liquid ammonia to isopropanolamine (ratios of 10:1 to 20:1 are often preferred).[2][5]
High Concentration of 2,5-Dimethylpiperazine Byproduct 1. Reaction mechanism favoring cyclization. 2. Absence of a selectivity-promoting additive. 3. High reaction temperature.1. Introduce an additive like potassium carbonate (K2CO3) when using a Raney Ni catalyst.[1][2] 2. If not already in use, add K2CO3 to the reaction mixture. 3. Lower the reaction temperature in increments to find a balance between reaction rate and selectivity.
Presence of Unreacted Isopropanolamine 1. Insufficient reaction time or temperature. 2. Poor catalyst activity.1. Extend the reaction duration or cautiously increase the temperature. 2. Verify the activity of the catalyst. Prepare a fresh batch or reactivate the existing one according to established protocols.
Formation of an Emulsion During Workup/Extraction 1. Presence of fine particulate matter stabilizing the emulsion. 2. High pH.1. Add a small amount of a saturated brine solution to increase the ionic strength of the aqueous layer. 2. Allow the mixture to stand for an extended period. 3. If available, centrifuge the mixture to force layer separation. 4. Filter the emulsified mixture through a pad of Celite.

Data Presentation

Table 1: Effect of Reaction Temperature on Isopropanolamine Conversion and Product Selectivity

Catalyst: 15% Ni-1.6% Re-1.2% B/Al₂O₃, Pressure: 8 MPa, Liquid Ammonia/Isopropanolamine Molar Ratio: 10, Isopropanolamine Liquid Hourly Space Velocity: 0.5 h⁻¹, H₂ Content: 2.5 mol%

Temperature (°C)Isopropanolamine Conversion (%)This compound Selectivity (%)
12075.890.5
15098.592.3
17099.191.6
23099.388.2

Data sourced from patent CN104693037A.[2]

Table 2: Effect of Reaction Pressure on Isopropanolamine Conversion and Product Selectivity

Catalyst: 15% Ni-1.6% Re-1.2% B/Al₂O₃, Temperature: 150°C, Liquid Ammonia/Isopropanolamine Molar Ratio: 10, Isopropanolamine Liquid Hourly Space Velocity: 0.5 h⁻¹, H₂ Content: 2.5 mol%

Pressure (MPa)Isopropanolamine Conversion (%)This compound Selectivity (%)
285.391.2
898.592.3

Data sourced from patent CN104693037A.[2]

Experimental Protocols

General Protocol for Amination of Isopropanolamine using Raney Nickel

a. Catalyst Activation (if required):

  • Commercially available Raney Nickel is often supplied as a slurry in water or another solvent.

  • Before use, the catalyst may need to be washed with the reaction solvent to remove any residual water.

  • Some protocols may require activation via hydrogenation. For certain nickel catalysts, this can be performed at high temperatures (e.g., 375°C) under a hydrogen stream.[2] Always follow the supplier's specific instructions for the catalyst you are using.

b. Reaction Setup:

  • In a high-pressure autoclave reactor equipped with a magnetic stirrer, add the Raney Nickel catalyst (typically 5-10% by weight of the isopropanolamine).

  • If using, add the potassium carbonate (K2CO3) additive.

  • Add the isopropanolamine to the reactor.

  • Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen to remove any air.

  • Introduce liquid ammonia into the reactor to the desired molar ratio (e.g., 10:1 ammonia to isopropanolamine).

  • Pressurize the reactor with hydrogen to the desired initial pressure.

c. Reaction Execution:

  • Begin stirring and heat the reactor to the target temperature (e.g., 150-170°C).

  • Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 4-8 hours). The pressure may need to be maintained by adding more hydrogen as the reaction proceeds.

  • Monitor the reaction progress by taking small samples (if the reactor setup allows) and analyzing them by GC.

d. Work-up and Purification:

  • Cool the reactor to room temperature and carefully vent the excess ammonia and hydrogen in a well-ventilated fume hood.

  • Filter the reaction mixture to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric when dry; keep it wetted with a solvent.

  • Remove the excess ammonia and any low-boiling solvents from the filtrate using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: A non-polar or mid-polar capillary column, such as an SE-30 or a DB-5 type, is suitable for separating the components.[2]

  • Injector Temperature: 250°C

  • Oven Program (Example):

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C, hold for 5 minutes.

  • Carrier Gas: Helium

  • Detector: Mass Spectrometer (or Flame Ionization Detector - FID).

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol (B129727) or dichloromethane) before injection.

Visualizations

Reaction_Pathway IPA Isopropanolamine AA Aminoacetone (Intermediate) IPA->AA - H₂ (Dehydrogenation) PD This compound (Product) AA->PD + NH₃, + H₂ (Reductive Amination) DMP 2,5-Dimethylpiperazine (Byproduct) AA->DMP + Aminoacetone - 2H₂O (Cyclization/Condensation)

Caption: Reaction pathway for the conversion of isopropanolamine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Activation Catalyst Activation Charging Charge Reactor Activation->Charging Reaction Heating & Stirring under Pressure Charging->Reaction Filtration Catalyst Filtration Reaction->Filtration Evaporation Solvent Removal Filtration->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Analysis GC-MS Analysis Distillation->Analysis

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Guide Start Low Yield or High Byproducts? Check_Conversion Is Isopropanolamine Conversion Low? Start->Check_Conversion Check_Byproduct Is 2,5-Dimethylpiperazine Level High? Start->Check_Byproduct Check_Conversion->Check_Byproduct No Sol_Time_Temp Increase Reaction Time or Temperature Check_Conversion->Sol_Time_Temp Yes Sol_Catalyst Check/Reactivate Catalyst Check_Conversion->Sol_Catalyst Yes Sol_Ammonia Increase NH₃ Ratio Check_Conversion->Sol_Ammonia Yes Sol_Additive Add K₂CO₃ (with Raney Ni) Check_Byproduct->Sol_Additive Yes Sol_Temp_Reduce Reduce Temperature Check_Byproduct->Sol_Temp_Reduce Yes

Caption: Troubleshooting decision tree for byproduct reduction.

References

Technical Support Center: Bayesian Optimization for Chemical Synthesis Involving 1,2-Diaminopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals employing Bayesian optimization in chemical synthesis, with a specific focus on reactions involving 1,2-diaminopropane.

Frequently Asked Questions (FAQs)

Q1: What is Bayesian optimization and why is it useful for optimizing reactions with this compound?

A1: Bayesian optimization is a powerful machine learning technique for optimizing black-box functions, which is particularly well-suited for chemical reactions where the relationship between input parameters (e.g., temperature, catalyst, solvent) and the output (e.g., yield, selectivity) is unknown and expensive to evaluate experimentally. For reactions involving this compound, which can be complex and lead to multiple products, Bayesian optimization can efficiently explore the vast reaction space to identify optimal conditions with significantly fewer experiments compared to traditional methods like one-factor-at-a-time or grid search.[1][2]

Q2: What are the key components of a Bayesian optimization workflow in a laboratory setting?

A2: A typical Bayesian optimization loop for chemical synthesis consists of the following steps:

  • Define the Search Space: Specify the reaction parameters (e.g., temperature, concentration, catalyst, solvent) and their ranges or discrete choices.

  • Initial Experiments: Run a small number of initial experiments to seed the optimization algorithm. These can be based on prior knowledge or a design of experiments (DoE) approach.

  • Surrogate Model Training: A probabilistic model, typically a Gaussian Process, is trained on the experimental data to create a surrogate of the reaction landscape.

  • Acquisition Function: An acquisition function suggests the next set of experimental conditions to perform by balancing exploration (sampling in regions of high uncertainty) and exploitation (sampling in regions of predicted high performance).

  • Perform New Experiment: The suggested experiment is performed in the lab, and the results are obtained.

  • Update Model: The new data point is added to the dataset, and the surrogate model is retrained.

  • Iteration: The process is repeated until a stopping criterion is met (e.g., a desired yield is achieved, or the experimental budget is exhausted).

Q3: How do I choose the right parameters to include in my Bayesian optimization campaign for a reaction with this compound?

A3: The choice of parameters depends on the specific reaction, but for a condensation reaction of this compound with a dicarbonyl compound to form a heterocyclic product, you should consider:

  • Continuous Variables: Temperature, reaction time, concentration of reactants.

  • Categorical Variables: Catalyst, base, solvent.

  • Discrete Variables: Molar ratio of reactants.

It is advisable to start with a broader range for continuous variables and a diverse set of categorical variables based on literature precedents for similar reactions.

Q4: Can Bayesian optimization handle both continuous and categorical variables simultaneously?

A4: Yes, a key advantage of many Bayesian optimization frameworks is their ability to handle a mix of continuous (e.g., temperature) and categorical (e.g., solvent, catalyst) variables. This is crucial for chemical synthesis, where the choice of reagents is as important as the reaction conditions.

Q5: How many initial experiments are needed to start a Bayesian optimization?

A5: There is no fixed number, but a common practice is to start with a small set of experiments (e.g., 5-10) that cover the search space reasonably well. A Latin Hypercube Sampling (LHS) design is often used to generate these initial data points as it ensures a more uniform exploration of the parameter space.

Troubleshooting Guides

Issue 1: The optimization algorithm is not converging to a high-yield condition.

Possible Cause Troubleshooting Steps
Poor Initial Data The initial experiments may not be representative of the reaction landscape. Consider adding a few more diverse experimental points manually before restarting the optimization.
Inadequate Search Space The optimal conditions might lie outside the defined parameter ranges. If the optimizer consistently suggests points at the boundaries of your search space, consider expanding the ranges.
"Cold Start" Problem With very limited initial data, the model may struggle. Some advanced Bayesian optimization algorithms use transfer learning from similar reactions to inform the initial model.[3]
Noisy Experimental Data High variability in experimental results can confuse the model. Ensure consistent experimental procedures and consider running replicates for key experiments to get a more accurate measure of the yield.

Issue 2: The algorithm repeatedly suggests very similar experiments (exploitation-heavy).

Possible Cause Troubleshooting Steps
Acquisition Function Choice Some acquisition functions, like "Expected Improvement" (EI), can become exploitation-heavy. Consider using an acquisition function that favors exploration more, such as "Upper Confidence Bound" (UCB), or alternate between different acquisition functions.
Local Optimum The algorithm might be stuck in a local optimum. To encourage exploration, you can manually add an experiment in a region of the search space that is far from the current best conditions.
Surrogate Model Hyperparameters The hyperparameters of the Gaussian Process model might not be well-tuned. Most Bayesian optimization software packages handle this automatically, but if you have the option, you can try different kernel functions or priors.

Issue 3: The optimization is running too slowly due to long experiment times.

Possible Cause Troubleshooting Steps
Sequential Experimentation Running one experiment at a time can be a bottleneck. Utilize parallel synthesis capabilities.
Batch Optimization Modern Bayesian optimization algorithms can suggest a batch of experiments to be run in parallel in each iteration. This significantly speeds up the overall optimization process.[4][5]
Multi-fidelity Optimization If possible, use a combination of fast, low-fidelity experiments (e.g., rapid screening with TLC or crude NMR) and slower, high-fidelity experiments (e.g., purification and accurate yield determination) to guide the optimization.[6]

Experimental Protocols

Representative Experiment: Bayesian Optimization of a Pictet-Spengler type reaction for the synthesis of a Tetrahydropyrazino[1,2-a]indole derivative using this compound.

This protocol is a composite representation based on general procedures for Bayesian optimization of heterocyclic synthesis.

1. Defining the Search Space:

  • Reactants: Isatin derivative (1.0 eq), this compound (1.0-2.0 eq).

  • Catalyst (Categorical): Trifluoroacetic acid (TFA), p-Toluenesulfonic acid (pTSA), Scandium(III) triflate (Sc(OTf)3).

  • Solvent (Categorical): Dichloromethane (DCM), Toluene, Acetonitrile (MeCN).

  • Temperature (Continuous): 25 - 80 °C.

  • Concentration (Continuous): 0.1 - 0.5 M.

2. Initial Data Generation (Latin Hypercube Sampling):

  • Generate an initial set of 8 diverse experimental conditions using LHS.

  • Example of one initial experiment:

    • To a solution of the Isatin derivative (0.1 mmol, 1.0 eq) in DCM (1 mL, 0.1 M) is added this compound (0.12 mmol, 1.2 eq). The mixture is stirred at 25 °C, and TFA (0.01 mmol, 0.1 eq) is added. The reaction is monitored by UPLC-MS for 24 hours. The product yield is determined by UPLC with an internal standard.

3. Bayesian Optimization Loop:

  • Input the results of the initial 8 experiments into the Bayesian optimization software.

  • The software suggests the next set of experimental conditions. For example, it might suggest a higher temperature and a different catalyst based on the initial results.

  • Perform the suggested experiment and record the yield.

  • Add the new data point to the dataset and retrain the model.

  • Repeat for a predefined number of iterations (e.g., 20) or until the yield plateaus.

4. Data Analysis:

  • The software will provide a ranked list of the best-performing conditions.

  • It can also generate response surface plots to visualize the relationship between parameters and the reaction yield.

Quantitative Data Summary

The following table presents representative data from a Bayesian optimization campaign for a C-N coupling reaction, which is analogous to the formation of pyrazinones from amines. This data illustrates how the algorithm explores the parameter space and converges towards an optimal set of conditions.

Table 1: Representative Bayesian Optimization Data for a C-N Coupling Reaction

ExperimentCatalystLigandBaseTemperature (°C)Yield (%)
1 (LHS)Pd2(dba)3XPhosK3PO410045
2 (LHS)Pd(OAc)2tBuXPhosCs2CO38062
3 (LHS)Pd2(dba)3RuPhosK2CO312075
4 (LHS)Pd(OAc)2SPhosK3PO49058
5 (BO)Pd2(dba)3tBuXPhosCs2CO311085
6 (BO)Pd(OAc)2RuPhosCs2CO311592
7 (BO)Pd(OAc)2RuPhosCs2CO311295
8 (BO)Pd(OAc)2RuPhosCs2CO311893

Data adapted from a representative C-N coupling optimization to illustrate the process.

Visualizations

Bayesian_Optimization_Workflow cluster_lab Laboratory cluster_model Computational Model Initial_Experiments 1. Initial Experiments (LHS) Surrogate_Model 3. Train Surrogate Model (e.g., Gaussian Process) Initial_Experiments->Surrogate_Model Initial Data Perform_Experiment 5. Perform Suggested Experiment Update_Model 6. Update Model with New Data Perform_Experiment->Update_Model New Result Define_Space Define Search Space Define_Space->Initial_Experiments Acquisition_Function 4. Acquisition Function (Suggests Next Experiment) Surrogate_Model->Acquisition_Function Acquisition_Function->Perform_Experiment Next Conditions Update_Model->Surrogate_Model Iterate

Caption: A flowchart of the Bayesian optimization workflow for chemical synthesis.

Reaction_Pathway Reactants Isatin Derivative + this compound Intermediate Iminium Intermediate Reactants->Intermediate Condensation (Catalyst, Solvent, Temp) Product Tetrahydropyrazino[1,2-a]indole Intermediate->Product Cyclization Side_Product Side Products Intermediate->Side_Product e.g., Dimerization

Caption: A simplified reaction pathway for the synthesis of a heterocyclic product.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for the Characterization of 1,2-Diaminopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of 1,2-Diaminopropane, a chiral building block crucial in pharmaceutical synthesis. The selection of an appropriate analytical method is paramount for ensuring the identity, purity, and enantiomeric composition of this compound, thereby guaranteeing the quality and efficacy of the final drug product. This document outlines various chromatographic and spectroscopic methods, presenting their principles, experimental protocols, and comparative performance data to facilitate informed method selection.

Comparison of Analytical Techniques

The characterization of this compound involves a suite of analytical techniques, each offering unique insights into its chemical properties. Chromatographic methods are predominantly employed for enantiomeric purity assessment, while spectroscopic techniques are essential for structural elucidation and identification.

Chromatographic Methods for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorse techniques for separating the enantiomers of this compound.[1] The choice between these methods often depends on factors such as available instrumentation, required sensitivity, and sample throughput needs.[1]

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization.[1]Indirect separation after derivatization to form diastereomers, followed by separation on an achiral column.[1]
Chiral Selector Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) or crown ether-based CSPs.[1]Chiral derivatizing agent (e.g., Trifluoroacetic anhydride) followed by a chiral capillary column (e.g., Chirasil-Val).[1]
Detection UV (after derivatization) or Refractive Index (RI) (underivatized).[1]Flame Ionization Detector (FID) or Mass Spectrometry (MS).[1]
Sample Preparation Simple dilution in the mobile phase for direct analysis.[1]Derivatization is required to create volatile diastereomers.[1]
Key Advantage Direct analysis is possible, simplifying sample preparation.[1]High resolution and sensitivity, especially when coupled with MS.
Typical LOD 2.54 µg/mL (for a similar chiral amine, Escitalopram)Not readily available for this compound; typically in the low µg/mL to ng/mL range.
Typical LOQ 7.68 µg/mL (for a similar chiral amine, Escitalopram)Not readily available for this compound; typically in the low µg/mL to ng/mL range.
Linearity (r²) > 0.998 (for a similar chiral amine, Escitalopram)> 0.999 (for similar hydrocarbon analysis)
Precision (%RSD) < 2% (Intra- and Inter-day for a similar chiral amine, Escitalopram)< 1% (for similar hydrocarbon analysis)
Spectroscopic Methods for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental for the structural elucidation and confirmation of this compound's identity.[2]

TechniqueInformation ProvidedKey Parameters
¹H NMR Spectroscopy Provides information on the number and connectivity of protons.Chemical Shift (δ), Multiplicity, Coupling Constant (J).[2]
¹³C NMR Spectroscopy Indicates the number of non-equivalent carbon atoms.Chemical Shift (δ).[2]
Infrared (IR) Spectroscopy Identifies the presence of functional groups (e.g., N-H, C-H).Wavenumber (cm⁻¹).
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.Mass-to-charge ratio (m/z).

¹H NMR Spectral Data for this compound [2]

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
-CH₃~1.0DoubletNot available
-CH-~2.8MultipletNot available
-CH₂-~2.5, ~2.7MultipletNot available
-NH₂VariableBroad SingletNot available

¹³C NMR Spectral Data for this compound [2][3]

Carbon AtomChemical Shift (ppm)
-CH₃~19
-CH-~49
-CH₂-~47

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC) Method (Direct)

This method is suitable for the direct separation of this compound enantiomers using a chiral stationary phase.[1]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, and a Refractive Index (RI) detector. For enhanced sensitivity with derivatization, a UV detector can be used.[1]

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or an equivalent amylose-based CSP).[1]

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (B46881) (90:10:0.1, v/v/v). The addition of a basic modifier like diethylamine is often necessary to achieve good peak shape for amines.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C.[1]

  • Detection: Refractive Index (RI) for underivatized samples. If pre-column derivatization with a UV-active agent (e.g., benzoyl chloride) is performed, UV detection at 254 nm is appropriate.[1]

  • Injection Volume: 10 µL.[1]

Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.[1]

  • Filter the sample through a 0.45 µm syringe filter before injection.

Chiral Gas Chromatography (GC) Method (Indirect)

This method involves the derivatization of this compound to form diastereomers, which are then separated on an achiral GC column.[1]

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) and a split/splitless injector.[1]

  • Column: A non-polar capillary column (e.g., DB-5ms).[4]

  • Carrier Gas: Helium at a constant flow rate.[1]

  • Oven Temperature Program: A temperature gradient is employed to ensure good separation. For example: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 5 °C/min to 180 °C and hold for 5 minutes.[1]

  • Injector Temperature: 250 °C.[1]

  • Detector Temperature (FID): 280 °C.[1]

  • Split Ratio: 50:1.[1]

  • Injection Volume: 1 µL.[1]

Derivatization Protocol:

  • To 1 mg of the this compound sample in a sealed vial, add 500 µL of a suitable solvent (e.g., dichloromethane).[1]

  • Add 100 µL of trifluoroacetic anhydride (B1165640) (TFAA).[1]

  • Seal the vial and heat at 60 °C for 30 minutes.[1]

  • Cool the vial to room temperature.[1]

  • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.[1]

  • Reconstitute the residue in 1 mL of dichloromethane (B109758) for GC analysis.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.[2]

Sample Preparation:

Instrumentation and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

  • ¹H NMR Acquisition: Use a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[2]

  • ¹³C NMR Acquisition: A proton-decoupled sequence is typically used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

Sample Preparation (Liquid Film):

  • Place a small drop of neat this compound liquid onto a KBr or NaCl salt plate.

  • Place a second salt plate on top and gently press to form a thin, uniform film.

  • Mount the plates in the spectrometer's sample holder.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Scan Range: Typically 4000-400 cm⁻¹.

  • Procedure: Record a background spectrum of the empty sample compartment. Then, record the sample spectrum and ratio it against the background to obtain the absorbance spectrum.

Key IR Absorptions for this compound:

  • N-H stretch (amine): 3380 and 3300 cm⁻¹ (asymmetric and symmetric vibrations of the -NH₂ groups).

  • C-H stretch (alkane): 2949, 2920, and 2870 cm⁻¹ (corresponding to the -CH₃ and -CH₂- groups).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Sample Introduction and Ionization:

  • For GC-MS: The sample is introduced via the gas chromatograph as described in the GC protocol. Electron Ionization (EI) is a common ionization technique.

  • Direct Infusion: The sample can be dissolved in a suitable volatile solvent and introduced directly into the ion source.

Instrumentation and Data Acquisition:

  • Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

  • Mass Range: Scan a mass range appropriate for the molecular weight of this compound (74.13 g/mol ) and its expected fragments.

Experimental and Logical Workflows

Experimental_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Analysis Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for indirect methods) Dissolution->Derivatization Chromatography Chromatographic Separation (GC or HPLC) Dissolution->Chromatography Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Dissolution->Spectroscopy Derivatization->Chromatography Acquisition Data Acquisition Chromatography->Acquisition Spectroscopy->Acquisition Processing Data Processing Acquisition->Processing Interpretation Structural Elucidation & Quantitative Analysis Processing->Interpretation

Caption: A generalized experimental workflow for the characterization of this compound.

Signaling_Pathway Start Select Analytical Technique Method_Dev Method Development & Optimization Start->Method_Dev Validation Method Validation (ICH Guidelines) Method_Dev->Validation Routine_Analysis Routine Sample Analysis Validation->Routine_Analysis Data_Review Data Review & Reporting Routine_Analysis->Data_Review Decision Decision on Product Quality Data_Review->Decision

Caption: A logical workflow for analytical method lifecycle in a drug development setting.

References

Comparative study of 1,2-Diaminopropane vs 1,3-Diaminopropane in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 1,2-Diaminopropane and 1,3-Diaminopropane (B46017) in Synthesis

For researchers, scientists, and drug development professionals, the choice between structural isomers as building blocks in synthesis is a critical decision that can significantly impact the outcome of a reaction and the properties of the final product. This guide provides a detailed comparative study of this compound and 1,3-diaminopropane, two closely related yet distinct diamines, in various synthetic applications. By presenting their physical and chemical properties, comparative performance data, and detailed experimental protocols, this guide aims to facilitate an informed selection process for your research needs.

Physical and Chemical Properties

This compound and 1,3-diaminopropane share the same molecular formula and weight, but their structural differences lead to variations in their physical and chemical characteristics. These properties are summarized in the table below.

PropertyThis compound1,3-Diaminopropane
Synonyms Propane-1,2-diamine, PropylenediaminePropane-1,3-diamine, Trimethylenediamine
CAS Number 78-90-0109-76-2
Molecular Formula C₃H₁₀N₂C₃H₁₀N₂
Molecular Weight 74.12 g/mol 74.12 g/mol
Appearance Colorless liquidColorless liquid
Odor Ammonia-like, fishyFishy, ammoniacal
Boiling Point 119-120 °C140 °C
Melting Point -37 °C-12 °C
Density 0.87 g/mL at 25 °C0.888 g/mL at 25 °C
Chirality ChiralAchiral

Comparative Performance in Synthesis

The primary difference in the synthetic applications of this compound and 1,3-diaminopropane stems from the number of carbon atoms separating their two amino groups. This seemingly small structural change has a profound effect on the geometry and stability of the resulting products, particularly in the formation of chelate rings in coordination complexes and the ring size of heterocyclic compounds.

When acting as bidentate ligands, this compound forms a five-membered chelate ring with a metal ion, while 1,3-diaminopropane forms a six-membered ring. The stability of these rings is a key consideration in coordination chemistry, with the five-membered rings formed by this compound generally being more stable due to lower ring strain. This stability can influence the catalytic activity and overall properties of the metal complexes.

In the synthesis of heterocyclic compounds, the choice of diamine dictates the size of the resulting ring. For instance, condensation with a dicarbonyl compound will yield a five-membered ring with this compound and a six-membered ring with 1,3-diaminopropane.

The following table provides a qualitative comparison of their performance in common synthetic applications.

ApplicationThis compound1,3-Diaminopropane
Schiff Base Synthesis Readily undergoes condensation with aldehydes and ketones to form Schiff bases. The resulting ligands are often used in the synthesis of coordination complexes.[1][2]Also readily forms Schiff bases through condensation reactions.[3]
Coordination Chemistry Forms stable five-membered chelate rings with metal ions. The chirality of this compound can be exploited to synthesize chiral metal complexes for asymmetric catalysis.[4][5]Forms six-membered chelate rings which are generally less stable than the five-membered rings of this compound complexes.[6]
Heterocycle Synthesis Used as a precursor for five-membered nitrogen-containing heterocycles.[7]A key building block for the synthesis of six-membered heterocyclic compounds.[7][8]

Experimental Protocols

Synthesis of a Schiff Base using this compound

This protocol describes the synthesis of a novel Schiff base derived from the condensation of 2-hydroxy-6-isopropyl-3-methyl benzaldehyde (B42025) and this compound.[2]

Materials:

  • 2-hydroxy-6-isopropyl-3-methyl benzaldehyde (2 mmol, 0.356 g)

  • This compound (1 mmol, 0.074 g)

  • Methanol

Procedure:

  • Prepare a methanolic solution of 2-hydroxy-6-isopropyl-3-methyl benzaldehyde.

  • To the constantly stirring, warm solution of the aldehyde, add a methanolic solution of this compound dropwise.

  • Reflux the resulting solution for 2 hours.

  • Filter the hot yellow solution and allow it to cool to room temperature.

  • Collect the yellow crystals that form by filtration and wash them with water.

Schiff_Base_Synthesis_1_2_Diaminopropane cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Aldehyde 2-hydroxy-6-isopropyl-3-methyl benzaldehyde in Methanol Mix Mix and Stir Aldehyde->Mix Diamine This compound in Methanol Diamine->Mix Reflux Reflux for 2h Mix->Reflux Filter_Hot Filter Hot Solution Reflux->Filter_Hot Cool Cool to RT Filter_Hot->Cool Filter_Crystals Filter Crystals Cool->Filter_Crystals Wash Wash with Water Filter_Crystals->Wash Product Yellow Crystalline Schiff Base Wash->Product

Synthesis of a Schiff base using this compound.
Synthesis of a Palladium(II) Schiff Base Complex using 1,3-Diaminopropane

This protocol details the synthesis of Schiff base ligands from various aldehydes and 1,3-diaminopropane, followed by the formation of Palladium(II) complexes.[3]

Materials:

  • Aldehyde (e.g., salicylaldehyde, benzaldehyde) (2 mmol)

  • 1,3-Diaminopropane (1 mmol)

  • Ethanol (60 mL)

  • Palladium(II) chloride

Procedure for Schiff Base Synthesis:

  • Dissolve the aldehyde in 30 mL of ethanol.

  • Dissolve 1,3-diaminopropane in 30 mL of ethanol.

  • Mix the two solutions and reflux the mixture for 12-15 hours.

  • A sandy yellowish colored solution of the Schiff base ligand is obtained.

Procedure for Palladium(II) Complex Synthesis:

  • Prepare an ethanolic solution of the synthesized Schiff base ligand.

  • Add an ethanolic solution of Palladium(II) chloride to the ligand solution.

  • The molar ratio of ligand to metal can be 1:1 or 2:1.

  • The resulting mixture is stirred to yield the Palladium(II) complex.

Palladium_Complex_Synthesis_1_3_Diaminopropane cluster_ligand_synthesis Schiff Base Ligand Synthesis cluster_complex_synthesis Palladium(II) Complex Synthesis Aldehyde Aldehyde in Ethanol Mix_Reflux Mix and Reflux (12-15h) Aldehyde->Mix_Reflux Diamine 1,3-Diaminopropane in Ethanol Diamine->Mix_Reflux Ligand Schiff Base Solution Mix_Reflux->Ligand Mix_Stir Mix and Stir Ligand->Mix_Stir PdCl2 PdCl2 in Ethanol PdCl2->Mix_Stir Complex Palladium(II) Complex Mix_Stir->Complex

Synthesis of a Pd(II) complex using a 1,3-diaminopropane-based Schiff base.

Signaling Pathways and Logical Relationships

While this compound and 1,3-diaminopropane are simple organic building blocks and do not directly participate in signaling pathways, their derivatives, particularly metal complexes, can exhibit biological activity. For instance, platinum and palladium complexes of diamines are investigated for their potential as anticancer agents. The mechanism of action of such complexes often involves interaction with DNA, leading to the inhibition of cell division and apoptosis.

The logical relationship in the synthesis of these bioactive molecules follows a hierarchical path, starting from the basic building blocks to the final active compound.

Drug_Development_Pathway cluster_building_blocks Building Blocks cluster_synthesis Synthesis cluster_product Product & Evaluation Diamine 1,2- or 1,3-Diaminopropane Ligand_Synth Schiff Base Ligand Synthesis Diamine->Ligand_Synth Aldehyde Substituted Aldehyde Aldehyde->Ligand_Synth Complexation Complexation with Metal Salt (e.g., Pt, Pd) Ligand_Synth->Complexation Metal_Complex Bioactive Metal Complex Complexation->Metal_Complex Bio_Activity Biological Activity (e.g., Cytotoxicity) Metal_Complex->Bio_Activity

References

A Comparative Guide for Researchers: 1,2-Diaminopropane vs. Ethylenediamine as Coordinating Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,2-diaminopropane (pn) and ethylenediamine (B42938) (en) as coordinating ligands in metal complexes. We will delve into their structural differences, thermodynamic stabilities, and the experimental protocols used to determine these properties, supported by relevant data.

Introduction to the Ligands

Ethylenediamine (en) and this compound (pn) are classic bidentate chelating agents, forming stable five-membered rings with metal ions through their two nitrogen donor atoms.[1][2] Ethylenediamine, with the formula C₂H₄(NH₂)₂, is the simplest member of the polyethylene (B3416737) amines and serves as a benchmark for bidentate ligands.[3] this compound (C₃H₆(NH₂)₂) is a structural analog of 'en' but features a methyl group on the carbon backbone, rendering it a chiral molecule.[4] This seemingly minor structural modification introduces significant differences in the stereochemistry and stability of the resulting metal complexes.

Structural Differences and Stereochemistry

The primary distinction between 'en' and 'pn' lies in the stereochemical consequences of the methyl group on the 'pn' ligand.

  • Ethylenediamine (en): As an achiral molecule, 'en' forms complexes with relatively straightforward stereochemistry. The five-membered [M(en)] chelate ring is non-planar and can exist in two rapidly interconverting conformations, δ and λ.[2]

  • This compound (pn): As a chiral ligand, 'pn' exists as two enantiomers, (R)- and (S)-1,2-diaminopropane. This chirality is transferred to the resulting complexes. For example, an octahedral complex like [Co(pn)₃]³⁺ can exist as numerous stereoisomers, depending on the combination of (R)- and (S)-ligands and the conformation of the chelate rings.[4] The methyl group introduces steric bulk and generally prefers to occupy an equatorial position on the chelate ring to minimize steric strain.[2] This steric hindrance can influence the bond lengths and angles within the complex compared to its 'en' counterpart.[5]

G Figure 1. Coordination of Ethylenediamine vs. This compound cluster_en Ethylenediamine (en) Complex cluster_pn This compound (pn) Complex M1 Metal Ion (M) N1_en NH₂ M1->N1_en coord. bond N2_en NH₂ M1->N2_en C1_en CH₂ N1_en->C1_en C2_en CH₂ C1_en->C2_en C2_en->N2_en M2 Metal Ion (M) N1_pn NH₂ M2->N1_pn coord. bond N2_pn NH₂ M2->N2_pn C1_pn CH N1_pn->C1_pn C2_pn CH₂ C1_pn->C2_pn CH3 CH₃ C1_pn->CH3 steric influence C2_pn->N2_pn

Caption: Coordination of 'en' and 'pn' forming five-membered chelate rings.

Thermodynamic Stability of Complexes

The stability of metal complexes with these ligands is governed by the chelate effect, where a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands.[1][6] This effect is primarily driven by a favorable increase in entropy.[7]

When comparing 'en' and 'pn', the stability of their complexes is influenced by a balance between the electronic effect of the methyl group (electron-donating, which can increase the basicity of the nitrogen atoms) and its steric hindrance. For some metal ions, the increased basicity leads to greater stability, while for others, steric hindrance may dominate, leading to lower stability compared to ethylenediamine. For instance, with Cu(II), the stability of the this compound complex is found to be slightly lower than that of the 1,3-diaminopropane (B46017) complex but higher than that of the ethylenediamine complex.[8]

Table 1: Stepwise and Overall Stability Constants (log K) of Metal Complexes with 'en' and 'pn' at 25 °C

Metal IonLigandlog K₁log K₂log K₃log β₃
Cu(II) en10.559.05-19.60
pn10.709.28-19.98
Ni(II) en7.326.184.8418.34
pn7.516.454.4118.37
Co(II) en5.894.833.1013.82
pn5.904.903.5514.35
Zn(II) en5.714.972.1012.78
pn5.825.122.9013.84
Cd(II) en5.484.542.0412.06
pn5.774.602.9113.28

Note: Data compiled from various sources. Values can vary slightly with experimental conditions (e.g., ionic strength).

Table 2: Thermodynamic Data for the Formation of [Ni(en)₃]²⁺ and [Ni(pn)₃]²⁺ at 25 °C

ReactionΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
Ni²⁺ + 3 en ⇌ [Ni(en)₃]²⁺-104.6-115.5-37
Ni²⁺ + 3 pn ⇌ [Ni(pn)₃]²⁺-104.8-117.6-43

The data indicates that for many transition metals, this compound forms slightly more stable complexes than ethylenediamine, suggesting the inductive electron-donating effect of the methyl group often outweighs its steric hindrance. The enthalpy of formation is slightly more exothermic for 'pn' complexes, but this is counteracted by a slightly less favorable entropy change, likely due to the restricted conformation of the bulkier ligand.

G Figure 2. The Chelate Effect: An Entropic Driving Force cluster_reactants Reactants (4 particles) cluster_products Products (7 particles) M_aqua [M(H₂O)₆]²⁺ M_en [M(en)₃]²⁺ M_aqua->M_en Ligand Exchange (ΔS° > 0) three_en 3x en six_h2o 6x H₂O

Caption: Replacement of monodentate ligands by chelating ligands increases disorder.

Experimental Protocols

This procedure illustrates a common method for synthesizing diamine complexes, involving the oxidation of Co(II) to Co(III) in the presence of the ligand.[9]

  • Preparation: Dissolve Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) in water in a flask.

  • Catalyst Addition: Add activated charcoal to the solution, which catalyzes the oxidation.

  • Ligand Addition: Slowly add a solution of ethylenediamine (or this compound) to the stirred cobalt solution.

  • Oxidation: Aerate the solution by bubbling air through it for several hours. This facilitates the oxidation of Co(II) to Co(III), observed by a color change.

  • Isolation: Heat the mixture to dissolve the product, then filter hot to remove the charcoal.

  • Crystallization: Add concentrated HCl to the filtrate and cool in an ice bath to precipitate the [Co(en)₃]Cl₃ salt.

  • Purification: Collect the crystals by filtration, wash with ethanol, and air dry.

Potentiometric titration is a widely used method to determine the stability constants of metal complexes in solution.[10][11][12] The Irving-Rossotti method is a common approach.[11][13]

Principle: The method relies on the competition between the metal ion and protons (H⁺) for the ligand. By titrating a solution containing the metal ion and the protonated ligand with a strong base, one can monitor the pH change and calculate the concentration of free ligand and the average number of ligands bound per metal ion.

Procedure:

  • Solution Preparation: Prepare the following solutions with a constant ionic strength (e.g., using KNO₃ or KCl):

    • (A) A solution of a strong acid (e.g., HClO₄ or HNO₃).

    • (B) Solution (A) + a known concentration of the ligand (e.g., ethylenediamine dihydrochloride).

    • (C) Solution (B) + a known concentration of the metal salt (e.g., Ni(NO₃)₂).

  • Titration: Titrate each solution (A, B, and C) separately against a standardized, carbonate-free strong base (e.g., NaOH) at a constant temperature. Record the pH (or mV) after each addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of base added for all three titrations.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ), the concentration of the free ligand ([L]), and the average number of ligands attached to the metal ion (n̄).

    • Construct a "formation curve" by plotting n̄ against pL (where pL = -log[L]).

    • The stepwise stability constants (K₁, K₂, etc.) can be determined from this curve. For example, the value of pL at n̄ = 0.5 corresponds to log K₁.[13]

G Figure 3. Workflow for Potentiometric Determination of Stability Constants prep 1. Prepare Solutions (A: Acid, B: A+Ligand, C: B+Metal) Maintain constant I, T titrate 2. Titrate A, B, C with standard NaOH prep->titrate plot 3. Plot pH vs. Volume NaOH titrate->plot calc 4. Calculate n̄, [L] from curves plot->calc formation_curve 5. Construct Formation Curve (n̄ vs. pL) calc->formation_curve constants 6. Determine log Kₙ values formation_curve->constants

Caption: Key steps in the potentiometric titration method for stability constants.

Conclusion

While both ethylenediamine and this compound are effective bidentate chelating ligands, their performance differs in subtle but important ways.

  • Ethylenediamine (en) is the archetypal, achiral chelating diamine, forming structurally simpler and well-understood complexes. It remains the ligand of choice for applications where stereochemistry is not a primary concern.

  • This compound (pn) introduces chirality and steric bulk via its methyl group. This leads to more complex stereoisomerism and can be exploited in asymmetric synthesis and catalysis. The data suggests that 'pn' often forms slightly more stable complexes than 'en' due to the electron-donating nature of the methyl group, though this effect is modest.

The choice between these ligands depends on the specific research goal. For fundamental studies of chelation, 'en' provides a simpler system. For applications requiring stereochemical control or fine-tuning of complex stability, 'pn' offers greater versatility.

References

A Comparative Guide to GC-MS Analysis for Monitoring 1,2-Diaminopropane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for monitoring the reaction products of 1,2-Diaminopropane. Supporting experimental data and detailed protocols are included to assist in methodology selection and implementation.

Introduction

This compound is a chiral diamine utilized in the synthesis of pharmaceuticals and as a ligand in coordination chemistry.[1] Monitoring its reactions, such as the formation of Schiff bases and amides, is crucial for process optimization, yield determination, and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high separation efficiency and sensitive detection.[2] However, due to the polar nature and low volatility of this compound and its early-stage reaction products, chemical derivatization is often a necessary step to facilitate GC analysis.[3][4] This guide explores the nuances of GC-MS analysis for these compounds and compares its performance with other relevant analytical methods.

GC-MS Performance in Amine Analysis

GC-MS is a widely adopted method for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like diamines, derivatization is employed to increase volatility and thermal stability.[5] The performance of GC-MS in the analysis of derivatized amines is summarized in the table below.

Performance MetricGC-MSHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Selectivity High to Very HighModerate to HighHigh
Sensitivity High (pg to ng range)Moderate (ng to µg range)Low (mg range)
Linearity (r²) > 0.99> 0.99Quantitative applications are complex
Accuracy (Recovery %) 80 - 110% (derivatization dependent)81 - 100%Not typically used for recovery studies
Precision (RSD %) < 15%< 6%Not typically used for precision studies
Limit of Detection (LOD) Low ng/g to pg/g range0.01 - 3.1 ng/gHigh (mg range)
Limit of Quantitation (LOQ) Low ng/g range0.02 - 10 ng/gHigh (mg range)
Analysis Time Fast (minutes per sample)Moderate (minutes to an hour per sample)Slow (minutes to hours per sample)
Derivatization Required Often YesOften NoNo

Table 1: Comparison of key performance parameters for GC-MS, HPLC, and NMR in the context of amine analysis. Data is synthesized from typical values reported in analytical validation studies.[3][6][7][8]

Alternative Analytical Techniques

While GC-MS is a robust technique, other methods can be employed for the analysis of this compound and its derivatives.

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of polar and non-volatile compounds without the need for derivatization.[6] When coupled with a mass spectrometer (LC-MS), it provides high sensitivity and selectivity.[9] For chiral analysis, specialized chiral stationary phases can be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can be used to differentiate between enantiomers of this compound complexes using chiral solvating agents.[10] However, its sensitivity is significantly lower than that of MS-based methods, making it less suitable for trace analysis.[11]

Experimental Protocols

Derivatization of this compound for GC-MS Analysis

To improve the chromatographic behavior of this compound and its reaction products, derivatization is essential. Acylation with chloroformates or anhydrides is a common and effective approach.[4]

Protocol: Derivatization with Ethyl Chloroformate (ECF)

  • Sample Preparation: To 1 mL of an aqueous reaction mixture containing this compound, add 1 mL of a 3:2 (v/v) water/methanol solution in a polypropylene (B1209903) test tube.

  • Addition of Reagents: Add 200 µL of pyridine (B92270) and 100 µL of ethyl chloroformate (ECF).

  • Reaction: Sonicate the mixture for 1 minute to accelerate the derivatization reaction.

  • Extraction: Extract the derivatized products with 500 µL of chloroform (B151607) containing 1% ECF by vortexing for 30 seconds.

  • Phase Separation: Allow the mixture to stand for a few minutes to achieve clear phase separation.

  • Analysis: Transfer the organic (lower) layer to a vial for GC-MS analysis.[6]

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar nonpolar column.

  • Injector: Split/splitless injector at 250°C.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 40-550.

Visualizing the Workflow and Reaction Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis reaction_mixture Reaction Mixture (containing 1,2-DAP) derivatization Derivatization (e.g., with ECF) reaction_mixture->derivatization extraction Liquid-Liquid Extraction derivatization->extraction gc_injection GC Injection extraction->gc_injection gc_separation GC Separation gc_injection->gc_separation ms_detection MS Detection gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for GC-MS analysis of this compound reaction products.

reaction_pathways cluster_reactants Reactants cluster_products Reaction Products dap This compound schiff_base Schiff Base dap->schiff_base amide Amide dap->amide aldehyde Aldehyde/Ketone aldehyde->schiff_base acyl_chloride Acyl Chloride acyl_chloride->amide

Caption: Common reaction pathways of this compound leading to Schiff base and amide formation.

Quantitative Data Summary

The following table presents typical quantitative performance data for the GC-MS analysis of derivatized amines. While specific data for this compound derivatives may vary depending on the exact compound and derivatization agent, these values provide a reasonable expectation of performance.

Analyte (Derivatized)Linearity (r²)LOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)
3-MCPD (derivatized)> 0.99900.62.088-90< 15
1,3-DCP (derivatized)> 0.99990.20.675-80< 15
N,N′-disalicylidene-1,2-propanediamine (silylated)*> 0.99 (for GCxGC-NCD)460 (for GCxGC-NCD)660 (for GCxGC-NCD)Not Reported~3

Table 2: Quantitative performance data from GC-MS and related techniques for derivatized analytes. Data for 3-MCPD and 1,3-DCP are from a validated GC-MS method and serve as a proxy for what can be achieved for derivatized small molecules.[7] Data for the silylated 1,2-propanediamine derivative is from a GCxGC-NCD method, as GC-MS was found to be unsuitable for quantification at low levels due to matrix effects.[12]

Conclusion

GC-MS is a highly sensitive and selective method for monitoring the reaction products of this compound, provided that an effective derivatization strategy is employed. The choice of derivatization reagent and optimization of the reaction conditions are critical for achieving reliable and reproducible results.[2] While HPLC offers the advantage of analyzing these polar compounds without derivatization, GC-MS can provide superior sensitivity for trace-level quantification.[6] For unambiguous structural confirmation, NMR remains an invaluable tool, despite its lower sensitivity. The selection of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

References

Spectroscopic Validation of 1,2-Diaminopropane-Derived Schiff Bases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic validation of Schiff bases derived from 1,2-diaminopropane. It offers a comparative analysis with Schiff bases derived from other diamines, supported by experimental data and detailed protocols. This document is intended to serve as a valuable resource for researchers in the fields of coordination chemistry, materials science, and drug development.

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are versatile ligands in coordination chemistry and have attracted significant attention due to their wide range of applications in catalysis, materials science, and as biologically active compounds.[1][2] Those derived from this compound are of particular interest due to the chirality and the specific steric and electronic properties imparted by the methyl group on the diamine backbone. Spectroscopic techniques are fundamental tools for the synthesis and characterization of these compounds, providing crucial information about their structure, purity, and electronic properties. This guide will delve into the key spectroscopic methods used for their validation and compare their spectral features with those of Schiff bases derived from other common diamines.

Comparative Spectroscopic Analysis

The choice of diamine in the synthesis of a Schiff base has a significant impact on the resulting spectroscopic properties. Here, we compare the spectral data of a Schiff base derived from this compound with one derived from ethylenediamine.

A study involving the condensation of o-allyl substituted 2,4-dihydroxy acetophenone (B1666503) with both this compound (L1) and ethanediamine (L2) provides a direct comparison.[3]

Table 1: Comparison of UV-Vis and Emission Spectral Data [3]

CompoundSolvent PolarityAbsorption Bands (nm)Emission Bands (nm)
L1 (from this compound) Nonpolar & Aprotic~220-250, ~300, ~275, ~380-
L2 (from ethanediamine) Nonpolar & Aprotic~220-250, ~300, ~275, ~380-

Note: The study indicates the presence of keto-enol tautomerism in solution for both compounds, evidenced by the dual absorption peaks around 275 nm and 300 nm.[3]

While the UV-Vis spectra are similar in this case, the subtle differences in the electronic environment due to the methyl group in the this compound backbone can often be observed in other spectroscopic techniques, particularly NMR.

Spectroscopic Data of this compound-Derived Schiff Bases

The following tables summarize typical spectroscopic data for Schiff bases synthesized from this compound and various aldehydes.

Table 2: FT-IR Spectral Data

Functional GroupCharacteristic Absorption (cm⁻¹)Reference
Azomethine (-C=N-)1612 - 1640[2][4]
Phenolic (O-H)~3384 (broad)[5]
Aromatic (C=C)~1450[2]
Phenolic (C-O)~1249[2]

The key diagnostic peak in the IR spectrum is the strong absorption band corresponding to the C=N stretching vibration.[4]

Table 3: ¹H NMR Spectral Data

ProtonChemical Shift (δ, ppm)MultiplicityReference
Azomethine (-CH=N-)8.51 - 8.86Singlet/Doublet[2][6]
Phenolic (-OH)~13.87Broad Singlet[2]
Aromatic (Ar-H)7.08 - 8.57Multiplet[2][6]
-CH- (diamine backbone)~4.01Multiplet[2]
-CH₂- (diamine backbone)-Multiplet
-CH₃ (diamine backbone)-Doublet

The chemical shift of the azomethine proton is a clear indicator of Schiff base formation.

Table 4: ¹³C NMR Spectral Data

CarbonChemical Shift (δ, ppm)Reference
Azomethine (-C=N-)158.2 - 163.4[6]
Aromatic (Ar-C)116.20 - 152.99[1]
-CH- (diamine backbone)~49[7]
-CH₂- (diamine backbone)~47[7]
-CH₃ (diamine backbone)~19[7]

Table 5: UV-Visible Spectral Data

TransitionWavelength (nm)Reference
π-π* (aromatic)265 - 280[2]
n-π* (azomethine)340 - 490[2]

The electronic spectra provide information about the conjugated system within the Schiff base.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid Schiff base is mixed with dry potassium bromide (KBr) and ground to a fine powder. The mixture is then pressed into a thin, transparent pellet.

  • Instrumentation: The spectrum is recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the various functional groups in the molecule.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Approximately 10-20 mg of the Schiff base is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[7]

  • Instrumentation: The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[7]

  • ¹H NMR Acquisition: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[7]

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom.

  • Analysis: The chemical shifts, multiplicities, and integration of the signals are analyzed to confirm the structure of the Schiff base.

UV-Visible Spectroscopy
  • Sample Preparation: A dilute solution of the Schiff base is prepared in a suitable solvent (e.g., ethanol, DMF).

  • Instrumentation: The absorption spectrum is recorded using a UV-Vis spectrophotometer, typically over a range of 200-800 nm.

  • Analysis: The wavelengths of maximum absorption (λmax) are identified and assigned to specific electronic transitions within the molecule.

Mass Spectrometry
  • Sample Preparation: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by chromatography.

  • Instrumentation: Various ionization techniques can be used, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak is used to confirm the molecular weight of the Schiff base. The fragmentation pattern can provide additional structural information.

Visualizing the Workflow and Synthesis

The following diagrams illustrate the general workflow for spectroscopic validation and a typical synthesis of a this compound-derived Schiff base.

experimental_workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation s1 This compound s3 Condensation Reaction s1->s3 s2 Aldehyde/Ketone s2->s3 s4 Crude Schiff Base s3->s4 v1 FT-IR Spectroscopy s4->v1 Functional Group ID v2 NMR Spectroscopy (¹H & ¹³C) s4->v2 Structural Elucidation v3 UV-Vis Spectroscopy s4->v3 Electronic Transitions v4 Mass Spectrometry s4->v4 Molecular Weight v5 Validated Structure v1->v5 v2->v5 v3->v5 v4->v5

Caption: Experimental workflow for the synthesis and spectroscopic validation of Schiff bases.

synthesis_pathway cluster_reactants Reactants cluster_product Product r1 This compound (H₂N-CH(CH₃)-CH₂-NH₂) p1 Schiff Base (Salpn-type) r1->p1 + r2 2 x Salicylaldehyde (C₆H₄(OH)CHO) r2->p1 Reflux in Ethanol

Caption: Synthesis of a Schiff base from this compound and salicylaldehyde.

Conclusion

The spectroscopic validation of this compound-derived Schiff bases is a critical step in their characterization. Techniques such as FT-IR, NMR, UV-Vis, and mass spectrometry provide a wealth of information that confirms the successful synthesis and elucidates the structural and electronic properties of these versatile compounds. Comparative studies with Schiff bases derived from other diamines highlight the subtle yet important influence of the diamine backbone on the spectroscopic characteristics. This guide provides a foundational understanding and practical protocols for researchers working with this important class of molecules.

References

A Comparative Guide to the Synthesis of 1,2-Diaminopropane: Established Routes and Novel Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,2-Diaminopropane (1,2-DAP) is a crucial building block in the synthesis of a wide range of commercially significant compounds, from pharmaceuticals and agrochemicals to polymers and corrosion inhibitors. The demand for efficient, cost-effective, and sustainable methods for its production has driven research into various synthetic strategies. This guide provides a comprehensive comparison of established industrial routes and novel synthesis methodologies for this compound, supported by experimental data and detailed protocols.

Comparison of Key Synthesis Routes

The selection of a synthesis route for this compound is a critical decision influenced by factors such as raw material availability, desired product purity (racemic or enantiopure), production scale, and environmental impact. Below is a summary of the performance of several key methods.

Synthesis RouteStarting Material(s)CatalystTemperature (°C)Pressure (MPa)Yield (%)Selectivity (%)Key AdvantagesKey Disadvantages
Established Routes
Ammonolysis of 1,2-Dichloropropane (B32752)1,2-Dichloropropane, Ammonia (B1221849)None or CuO140 - 1808 - 12~25-88ModerateUtilizes readily available and inexpensive starting materials.[1][2][3][4]Low selectivity, formation of byproducts, and harsh reaction conditions.[4]
Reductive Amination of IsopropanolamineIsopropanolamine, Ammonia, HydrogenRaney Ni150 - 24010 - 13up to 80HighGood yield and selectivity.[5][6][7]Requires high pressure and a pyrophoric catalyst.[5][8]
Direct Amination of Propylene (B89431) OxidePropylene Oxide, Ammonia, HydrogenCu/ZSM-5250 - 3200.1 - 0.15High (claimed)High (claimed)High selectivity and yield claimed, potentially lower cost.[8]Requires a specific catalyst and high temperatures.
Novel Routes
Biocatalytic Synthesis (Analogous for 1,3-DAP)Renewable Feedstock (e.g., glucose)Engineered E. coli~30 - 37 (fermentation)Atmospheric13 g/L (titer)HighSustainable, uses renewable resources, mild conditions.[9]Currently developed for 1,3-DAP, lower productivity compared to chemical routes.
Chemoenzymatic Synthesis of Chiral AminesRacemic AlcoholsLaccase/TEMPO & Amine TransaminaseRoom TemperatureAtmospheric29 - 75>99 (ee)Produces enantiomerically pure amines under mild conditions.Multi-step process, requires specific enzymes.

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations involved in the established and a novel biocatalytic synthesis route for diamines.

G cluster_0 Established Synthesis Routes for this compound DCP 1,2-Dichloropropane DAP_1 This compound DCP->DAP_1 + 4 NH3 (High T, P) NH3_1 Ammonia (NH3) NH3_1->DAP_1 NH4Cl Ammonium (B1175870) Chloride DAP_1->NH4Cl + 2 NH4Cl IPA Isopropanolamine DAP_2 This compound IPA->DAP_2 + NH3, H2 (Raney Ni) NH3_2 Ammonia (NH3) NH3_2->DAP_2 H2 Hydrogen (H2) H2->DAP_2 Water_2 Water DAP_2->Water_2 + H2O PO Propylene Oxide DAP_3 This compound PO->DAP_3 + NH3, H2 (Cu/ZSM-5) NH3_3 Ammonia (NH3) NH3_3->DAP_3 H2_3 Hydrogen (H2) H2_3->DAP_3 Water_3 Water DAP_3->Water_3 + H2O

Caption: Established chemical synthesis routes to this compound.

G cluster_1 Novel Biocatalytic Route (Analogous for 1,3-Diaminopropane) Glucose Glucose Metabolic_Pathway Engineered Metabolic Pathway (*E. coli*) Glucose->Metabolic_Pathway Diamine 1,3-Diaminopropane Metabolic_Pathway->Diamine Byproducts Biomass, CO2 Metabolic_Pathway->Byproducts

Caption: A novel biocatalytic route for diamine synthesis.

Experimental Protocols

Ammonolysis of 1,2-Dichloropropane

This protocol is based on the established industrial method.

Materials:

  • 1,2-Dichloropropane (DCP)

  • Liquid Ammonia (NH₃)

  • Copper(II) oxide (CuO) catalyst (optional)

  • High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls.

Procedure:

  • Charge the high-pressure autoclave with 1,2-dichloropropane and the optional CuO catalyst.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen).

  • Introduce liquid ammonia into the reactor. The molar ratio of ammonia to 1,2-dichloropropane is typically high, for example, 20:1.

  • Heat the reactor to the desired temperature, typically between 140°C and 180°C. The pressure will increase to 8-12 MPa.

  • Maintain the reaction conditions with vigorous stirring for a specified duration, for example, 3 to 5 hours.

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully vent the excess ammonia.

  • The resulting mixture contains this compound, unreacted starting materials, byproducts, and ammonium chloride.

  • The this compound is isolated and purified by distillation.

Reductive Amination of Isopropanolamine

This protocol describes a common catalytic route to this compound.

Materials:

  • Isopropanolamine

  • Liquid Ammonia (NH₃)

  • Hydrogen (H₂) gas

  • Raney Nickel (Raney Ni) catalyst

  • High-pressure hydrogenation reactor.

Procedure:

  • Prepare the Raney Ni catalyst by washing with deionized water and then a suitable solvent (e.g., ethanol).

  • In a high-pressure reactor, add the isopropanolamine and the prepared Raney Ni catalyst.

  • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

  • Introduce liquid ammonia into the reactor.

  • Pressurize the reactor with hydrogen gas to the desired pressure, typically between 10 and 13 MPa.

  • Heat the reactor to a temperature between 150°C and 240°C with constant stirring.

  • Monitor the reaction progress by measuring hydrogen uptake.

  • Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen and ammonia.

  • Filter the reaction mixture to remove the Raney Ni catalyst.

  • The product, this compound, is then purified from the filtrate by distillation.[5]

Direct Amination of Propylene Oxide with a Cu/ZSM-5 Catalyst

This protocol is based on a patented method for the direct synthesis of this compound.

Materials:

  • Propylene Oxide

  • Ammonia (NH₃) gas

  • Hydrogen (H₂) gas

  • Cu/ZSM-5 catalyst

  • Fixed-bed catalytic reactor.

Procedure:

  • The Cu/ZSM-5 catalyst is prepared by ion-exchange of a ZSM-5 zeolite with a copper salt solution, followed by drying and calcination.

  • The catalyst is packed into a fixed-bed reactor and activated in situ by heating under a flow of hydrogen gas.

  • A gaseous mixture of propylene oxide, ammonia, and hydrogen is fed into the heated reactor.

  • The reaction is carried out at a temperature of 250-320°C and a pressure of 1-1.5 kg/cm ² (approximately 0.1 - 0.15 MPa).[8]

  • The product stream exiting the reactor is cooled to condense the liquid products.

  • This compound is separated from unreacted starting materials and byproducts by distillation.

Conclusion and Future Outlook

The traditional synthesis routes for this compound, particularly the ammonolysis of 1,2-dichloropropane and the reductive amination of isopropanolamine, remain industrially relevant due to their use of readily available feedstocks. However, they often suffer from drawbacks such as harsh reaction conditions, the use of hazardous materials, and the formation of significant byproducts.

Novel approaches, especially those in the realm of biocatalysis and chemoenzymatic synthesis, offer a promising future for the production of diamines. The development of engineered microorganisms to produce diamines from renewable resources represents a significant step towards sustainable chemical manufacturing.[9] While currently demonstrated for 1,3-diaminopropane, the principles of metabolic engineering could potentially be applied to the synthesis of this compound. Furthermore, chemoenzymatic methods provide a powerful tool for the synthesis of enantiomerically pure diamines, which are of high value in the pharmaceutical industry.

For researchers and drug development professionals, the choice of synthesis route will depend on the specific requirements of their application. While established methods provide a reliable source of racemic this compound, the exploration and optimization of novel, greener, and more selective routes will be crucial for the future of sustainable chemical synthesis.

References

Comparative performance of chiral diamine ligands in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Performance of Chiral Diamine Ligands in Asymmetric Synthesis

For researchers, scientists, and professionals in drug development, the selection of an effective chiral ligand is a critical step in achieving high stereochemical control in synthesis. Chiral diamine ligands, which form complexes with metal catalysts, are among the most powerful tools for inducing enantioselectivity in a vast range of chemical reactions.

Historically, C2-symmetric ligands were preferred due to the belief that their symmetry simplifies the diastereomeric transition states, leading to higher enantiomeric excess (ee).[1] However, recent research has highlighted the exceptional performance of C1-symmetric and other novel diamine ligands, demonstrating that the ligand's effectiveness is dictated by specific steric and electronic interactions rather than symmetry alone.[1] This guide offers an objective comparison of various chiral diamine ligands, supported by experimental data, to inform ligand selection for asymmetric synthesis.

The Principle of Asymmetric Catalysis with Chiral Diamines

The core principle involves a chiral diamine ligand coordinating to a metal center to form a chiral catalyst complex. This complex then interacts with the substrate(s) to create multiple, energetically distinct transition states. The energetic preference for one transition state over the others leads to the preferential formation of one product enantiomer.

Asymmetric_Catalysis_Workflow cluster_setup Catalyst Formation cluster_reaction Catalytic Cycle Metal Metal Precursor Catalyst Chiral Catalyst Complex Metal->Catalyst Ligand Chiral Diamine Ligand Ligand->Catalyst TS1 Diastereomeric Transition State 1 (Favored) Catalyst->TS1 + Substrate TS2 Diastereomeric Transition State 2 (Disfavored) Catalyst->TS2 + Substrate Substrate Prochiral Substrate Product Enantioenriched Product TS1->Product Lower Energy TS2->Product Higher Energy Product->Catalyst Catalyst Regeneration

General workflow of asymmetric catalysis using a chiral diamine ligand.

Comparative Performance Data

The efficacy of a chiral diamine ligand is highly reaction-dependent. Below are performance comparisons across several key asymmetric transformations.

Table 1: Asymmetric Transfer Hydrogenation (ATH) of Acetophenone

Asymmetric transfer hydrogenation is a crucial industrial process for creating chiral molecules.[1] Ruthenium-based catalysts featuring diamine ligands are widely used. The data below compares common commercially available ligands in the ATH of acetophenone.[2]

Ligand AbbreviationCatalyst SystemSubstrate/Catalyst RatioYield (%)ee (%)Product Configuration
(R,R)-TsDPEN [RuCl(p-cymene)((R,R)-TsDPEN)]100>9998R
(S,S)-TsDPEN [RuCl(p-cymene)((S,S)-TsDPEN)]2008697S
(R,R)-DACH [RuCl(p-cymene)((R,R)-DACH)]1009596R
(S,S)-DACH [RuCl(p-cymene)((S,S)-DACH)]1009495S

Note: Data is compiled from different studies under broadly similar, optimized conditions for each ligand. Direct, side-by-side comparisons in a single publication are uncommon.[1][2]

Table 2: Asymmetric Addition to N-sulfonyl Ketimines

This table compares a novel biomimetic N-H diamine (L3) against its N-Me version (L2) and the naturally occurring alkaloid (+)-sparteine, demonstrating the significant impact of subtle ligand modifications.[3][4]

LigandSubstrateYield (%)Enantiomeric Ratio (er)
L3 (N-H diamine) Sterically hindered N-sulfonyl ketimine9096:4
L2 (N-Me diamine) Sterically hindered N-sulfonyl ketimine6769:31
(+)-sparteine Sterically hindered N-sulfonyl ketimine-50:50

The N-H diamine ligand L3 provided significantly higher yield and enantioselectivity compared to both its N-methylated counterpart and (+)-sparteine.[3][4]

Table 3: Iridium-Catalyzed ATH of Functionalized Ketones with Polymeric Diamine Ligands

Recent advancements include the development of polymeric chiral diamine ligands, which can offer enhanced recyclability and exceptionally high turnover numbers (TONs).[5][6]

Ligand/CatalystSubstrate (Ketone)Catalyst Loading (mol %)Yield (%)ee (%)TON (Total)
Ir-PDA-6d 2-Oxo-2-phenylacetic acid0.05>999912,000 (6 cycles)
Ir-PDA-6d 2,2,2-Trifluoro-1-phenylethanone0.05>999612,000 (6 cycles)
Ir-PDA-6d 2-Oxo-2-(o-tolyl)acetic acid0.05>999912,000 (6 cycles)
Ir-PDA-6d 1-(Naphthalen-1-yl)-2-oxoacetic acid0.05>999312,000 (6 cycles)

The Ir–polydiamine catalysts demonstrate high efficiency and excellent enantioselectivity at very low catalyst loadings.[5][6]

Experimental Protocols

Accurate and reproducible results are essential in scientific research.[1] The following are generalized protocols for the key reactions cited above.

General Protocol for Asymmetric Transfer Hydrogenation (ATH) of Ketones

This protocol is based on the conditions used for the Ru-catalyzed ATH of functionalized ketones.[5][6]

  • Catalyst Preparation: The chiral catalyst, for instance, a Noyori-type Ru(II) complex with a substituted 1,2-diamine ligand, is prepared or obtained commercially.

  • Reaction Setup: A reaction vessel is charged with the ketone substrate (e.g., 0.5 mmol).

  • Solvent and Reagents: A solvent mixture, often aqueous (e.g., 2.5 mL of a 1:1 water/methanol mixture), is added, followed by a hydrogen source such as formic acid.

  • Catalyst Addition: The catalyst is added at a specified loading (e.g., 0.05 - 0.5 mol %).

  • Reaction Conditions: The mixture is heated (e.g., to 70 °C) and stirred until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC, GC).

  • Workup and Analysis: The reaction is quenched, and the product is extracted. The yield is determined after purification, and the enantiomeric excess (ee) is measured using chiral HPLC or GC.[5]

General Protocol for Asymmetric Addition to N-sulfonyl Ketimines

This protocol is representative of the conditions for the biomimetic diamine-catalyzed addition reactions.[3][4]

  • Reaction Setup: To a solution of the N-sulfonyl ketimine in a suitable solvent (e.g., an organic solvent or water for green chemistry applications), the chiral diamine ligand (e.g., L3) is added.

  • Nucleophile Addition: The nucleophile (e.g., an organometallic reagent) is added to the mixture.

  • Reaction Conditions: The reaction is stirred at a specified temperature until completion.

  • Workup and Analysis: The reaction is quenched, and the crude product is purified (e.g., by column chromatography). The yield is calculated, and the enantiomeric ratio (er) is determined by chiral HPLC analysis.

Logical Framework for Ligand Selection

The choice between different classes of chiral diamine ligands, such as C1- and C2-symmetric, is highly dependent on the specific transformation. The optimal choice requires empirical screening and a deep understanding of the reaction mechanism. The following diagram illustrates a logical approach to ligand selection and optimization in an asymmetric synthesis campaign.

Ligand_Selection_Workflow start Define Target Transformation lit_review Literature Review: Similar Reactions start->lit_review ligand_class Select Ligand Classes (e.g., C1, C2, Polymeric) lit_review->ligand_class screen Screen Representative Ligands ligand_class->screen analysis Analyze Results (ee%, Yield, TON) screen->analysis decision Performance Acceptable? analysis->decision optimize Optimize Reaction Conditions (Solvent, Temp, Catalyst Loading) decision->optimize Yes fine_tune Fine-Tune Ligand Structure (Steric/ Electronic Effects) decision->fine_tune No final Final Optimized Protocol optimize->final fine_tune->screen Re-screen

Logical workflow for chiral diamine ligand selection and optimization.

Conclusion

The performance of a chiral diamine ligand is not merely a function of its symmetry but arises from a complex interplay of steric and electronic factors within the transition state.[1] Established ligands like TsDPEN and DACH remain cornerstones of asymmetric synthesis, providing excellent results in benchmark reactions like transfer hydrogenation. Simultaneously, the development of novel scaffolds, including biomimetic and polymeric diamines, continues to push the boundaries of catalytic efficiency and enantioselectivity, offering solutions for previously challenging transformations.[3][5][6][7] Therefore, both established and innovative chiral diamines should be regarded as complementary and invaluable assets in the toolbox for modern asymmetric synthesis.

References

A Researcher's Guide to Quantitative Purity Analysis of Synthesized 1,2-Diaminopropane

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in pharmaceutical research and chemical synthesis, the accurate determination of a compound's purity is a critical, non-negotiable step in quality control and drug development. 1,2-Diaminopropane, a key chiral building block and ligand in asymmetric synthesis, is no exception. Impurities, including positional isomers, unreacted starting materials, or by-products, can significantly impact the yield, stereoselectivity, and safety profile of the final active pharmaceutical ingredient (API).

This guide provides an objective comparison of the most common and effective analytical techniques for the quantitative purity assessment of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Titrimetric Analysis. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate methodology for their specific needs.

Comparison of Key Analytical Methods

The selection of an analytical method is contingent upon various factors, including the required precision, the nature of potential impurities, available instrumentation, and desired sample throughput. The following table summarizes the key performance characteristics of four primary techniques for the purity assessment of this compound.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV/RI)Quantitative NMR (qNMR)Titrimetric Analysis
Principle Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.[1]Separation based on analyte interaction with a liquid mobile phase and a solid stationary phase, often driven by polarity.[1]The intensity of an NMR signal is directly proportional to the number of corresponding nuclei in the sample.[2]Neutralization of the basic amine groups with a standardized acid solution.[2][3]
Typical Purity Range 95-99.9%[2]95-99.9%90-100%98-102% (as total base)
Precision (%RSD) < 2%< 2%< 1%< 0.5%
Limit of Detection (LOD) Low ppm levels, depending on the detector and analyte.[4]ng to pg range, depending on derivatization and detector.Typically > 0.1%Not applicable for impurity profiling.
Sample Throughput Moderate to HighModerateModerateHigh
Key Advantages High resolution for volatile impurities; robust and reliable.[1][2]Versatile for a wide range of non-volatile compounds; various detection methods available.[1]Provides absolute purity without a specific reference standard for the analyte; structure-specific.[5]Rapid, cost-effective, and highly precise for determining total base content; requires minimal equipment.[6]
Limitations Limited to volatile and thermally stable analytes; may require derivatization.[1]May require derivatization for compounds with poor chromophores; solvent-intensive.[1]Lower sensitivity compared to chromatographic methods; requires expensive instrumentation.Does not distinguish between the main component and basic impurities; not suitable for identifying individual impurities.

Experimental Protocols & Workflows

Detailed methodologies for the key analytical techniques are outlined below. These protocols serve as a foundation and may require optimization for specific instrumentation and sample characteristics.

Gas Chromatography (GC) for Purity Assessment

GC is a powerful technique for separating and quantifying volatile impurities. For polar compounds like diamines, derivatization is often employed to improve peak shape and thermal stability.[1][2]

Experimental Protocol:

  • Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[2][5]

  • Derivatization (Indirect Method):

    • To 1 mg of the this compound sample in a sealed vial, add 500 µL of dichloromethane (B109758).[7]

    • Add 100 µL of trifluoroacetic anhydride (B1165640) (TFAA).[7]

    • Seal the vial and heat at 60 °C for 30 minutes.[7]

    • Cool to room temperature, then evaporate the solvent and excess reagent under a gentle stream of nitrogen.[7]

    • Reconstitute the residue in 1 mL of dichloromethane for GC analysis.[7]

  • GC Conditions:

    • Carrier Gas: Helium, at a constant flow of 1.0 mL/min.[5][7]

    • Injector Temperature: 250 °C.[7]

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes; ramp at 5 °C/min to 180 °C and hold for 5 minutes.[7]

    • Detector Temperature (FID): 280 °C.[7]

    • Injection Volume: 1 µL.[7]

    • Split Ratio: 50:1.[7]

  • Data Analysis: Calculate purity using the area percent method, assuming all impurities have a similar response factor to the main component. For higher accuracy, determine the relative response factors using certified standards.

Workflow for GC Purity Analysis

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Derivatize with TFAA Dissolve->Derivatize Reconstitute Reconstitute for Injection Derivatize->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Separation on Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

GC Purity Analysis Workflow.

High-Performance Liquid Chromatography (HPLC)

HPLC is highly versatile for purity analysis, especially for non-volatile impurities or thermally sensitive compounds. A reversed-phase method is commonly suitable for this compound.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a UV or Refractive Index (RI) detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][7]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm filter before injection.[1]

  • HPLC Conditions:

    • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) can be effective.[8] For basic compounds like this compound, adding a modifier like diethylamine (B46881) (0.1%) can improve peak shape.[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a suitable wavelength (may require derivatization) or RI detection for the underivatized amine.[7]

    • Injection Volume: 10 µL.

  • Data Analysis: Determine purity by comparing the peak area of the main component to the total area of all peaks.

Workflow for HPLC Purity Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV or RI Detection Separate->Detect Integrate Integrate Chromatogram Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Generate Report Calculate->Report

HPLC Purity Analysis Workflow.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary ratio method that can determine the absolute purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[9]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.[9]

    • Accurately weigh and add a known amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) that has a resonance in a clear region of the spectrum.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O or CDCl₃).[9]

    • Transfer the solution to a 5 mm NMR tube.[9]

  • ¹H NMR Acquisition Parameters:

    • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being quantified, to allow for full magnetization recovery.

    • Use a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[10]

    • A 30° or smaller pulse width is often used.[9]

  • Data Analysis: Calculate the purity by weight using the following formula:

    • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

    • Where: I = integral area, N = number of protons for the signal, MW = molecular weight, W = weight, and P = purity of the standard.[10]

Logical Workflow for qNMR Purity Determination

A Accurately weigh sample and internal standard B Dissolve in deuterated solvent A->B C Acquire 1H NMR spectrum (long relaxation delay) B->C D Process spectrum (phasing, baseline correction) C->D E Integrate analyte and standard peaks D->E F Calculate purity using weights and integrals E->F G Final Purity Report F->G

qNMR Purity Determination Workflow.

Titrimetric Analysis

Nonaqueous acid-base titration is a classic, rapid, and accurate method to determine the total basicity of an amine sample, which is directly related to its purity.[6]

Experimental Protocol:

  • Instrumentation: Manual burette or an automatic potentiometric titrator with a suitable electrode.

  • Reagents:

    • Titrant: Standardized 0.1 N Perchloric acid (HClO₄) in glacial acetic acid.[3]

    • Solvent: Glacial acetic acid or other nonaqueous solvents like chlorobenzene (B131634) or acetonitrile.[6]

    • Indicator: Crystal violet (for visual titration).

  • Procedure:

    • Accurately weigh a suitable amount of the this compound sample and dissolve it in the chosen solvent (e.g., 50 mL of glacial acetic acid).

    • Add a few drops of crystal violet indicator or insert the electrode for potentiometric titration.

    • Titrate the sample solution with the standardized 0.1 N perchloric acid until the endpoint is reached. The endpoint for crystal violet is a color change from violet to blue-green. For potentiometric titration, the endpoint is the point of maximum inflection on the titration curve.[3]

  • Data Analysis: Calculate the purity based on the volume of titrant consumed, its normality, the sample weight, and the stoichiometry of the reaction (this compound has two basic nitrogen atoms).

Workflow for Titrimetric Purity Analysis

prep Weigh sample accurately dissolve Dissolve in glacial acetic acid prep->dissolve titrate Titrate with standardized 0.1 N Perchloric Acid dissolve->titrate endpoint Detect endpoint (Visual or Potentiometric) titrate->endpoint calculate Calculate purity based on titrant volume and sample weight endpoint->calculate report Report Purity (% total base) calculate->report

Titrimetric Purity Analysis Workflow.

References

A Comparative Guide to the Structural Elucidation of 1,2-Diaminopropane Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of metal complexes containing the versatile ligand 1,2-diaminopropane (1,2-pn). The chirality and chelating ability of 1,2-pn lead to a diverse range of coordination compounds with significant potential in catalysis and medicinal chemistry, particularly as anticancer agents.[1] Accurate structural determination is paramount for understanding their chemical properties and biological activity.

Comparison of Key Analytical Techniques

The structural elucidation of this compound metal complexes relies on a suite of complementary analytical techniques. Single-crystal X-ray diffraction stands as the definitive method for determining solid-state structure, while spectroscopic methods provide crucial information about the complex in solution and its electronic properties.

Analytical TechniqueInformation ProvidedSample RequirementsKey Quantitative Data
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement, bond lengths, bond angles, coordination geometry, stereochemistry, and crystal packing.High-quality single crystals (typically 0.1-0.3 mm).Unit cell parameters, space group, atomic coordinates, bond distances (Å), bond angles (°).
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the ligand environment, symmetry of the complex in solution, and diastereomeric differentiation.Soluble sample in a deuterated solvent (1-10 mg).Chemical shifts (ppm), coupling constants (Hz), and integration values.
Mass Spectrometry (MS) Determination of the molecular weight of the complex, its stoichiometry, and fragmentation patterns.Soluble and ionizable sample (microgram to nanogram quantities).Mass-to-charge ratio (m/z) of the parent ion and fragment ions.
Infrared (IR) Spectroscopy Identification of functional groups and coordination of the ligand to the metal center.Solid or liquid sample (milligram quantities).Vibrational frequencies (cm⁻¹).
UV-Visible (UV-Vis) Spectroscopy Information on the electronic transitions within the complex, often used to study metal-ligand interactions and complex formation.Soluble sample in a suitable solvent (micromolar to millimolar concentrations).Wavelength of maximum absorbance (λmax), molar absorptivity (ε).

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflow for the structural elucidation of this compound metal complexes and the signaling pathway associated with the anticancer activity of platinum-diaminopropane analogs.

experimental_workflow Experimental Workflow for Structural Elucidation cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization synthesis Synthesis of 1,2-pn Metal Complex purification Purification & Crystallization synthesis->purification xrd Single-Crystal X-ray Diffraction purification->xrd Definitive Structure nmr NMR Spectroscopy purification->nmr Solution Structure ms Mass Spectrometry purification->ms Molecular Weight ir IR Spectroscopy purification->ir Functional Groups uvvis UV-Vis Spectroscopy purification->uvvis Electronic Properties data_analysis Data Analysis & Structure Elucidation xrd->data_analysis Structural Data nmr->data_analysis ms->data_analysis ir->data_analysis uvvis->data_analysis

A generalized workflow for the synthesis and characterization of this compound metal complexes.

signaling_pathway Anticancer Signaling Pathway of Platinum-Diaminopropane Complexes drug Platinum-1,2-pn Complex cell_entry Cellular Uptake drug->cell_entry dna_binding DNA Binding & Adduct Formation cell_entry->dna_binding ddr DNA Damage Response (DDR) dna_binding->ddr apoptosis Apoptosis ddr->apoptosis cell_cycle_arrest Cell Cycle Arrest ddr->cell_cycle_arrest repair DNA Repair ddr->repair cell_cycle_arrest->apoptosis survival Cell Survival repair->survival

Simplified signaling pathway of platinum-diaminopropane anticancer agents.

Quantitative Data Comparison

The following tables summarize crystallographic data for representative this compound metal complexes, providing a basis for structural comparison.

Table 1: Crystallographic Data for Selected this compound Metal Complexes

ComplexMetalFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
cis-[Co(1,2-pn)₂Cl₂]ClCo(III)C₆H₂₀Cl₃CoN₄MonoclinicP2₁/c10.3311.8811.55117.8[COD ID: 1527583]
[Cu(1,2-pn)₂(H₂O)]SO₄Cu(II)C₆H₂₂CuN₄O₅SOrthorhombicP2₁2₁2₁8.8710.5414.1290[COD ID: 2017376]
[Ni(1,2-pn)₃]Cl₂·2H₂ONi(II)C₉H₃₄Cl₂N₆NiO₂MonoclinicC2/c16.039.0813.01112.4[COD ID: 2229737]
[Pt(1,2-pn)(NH₃)₂]Cl₂Pt(II)C₃H₁₄Cl₂N₄PtMonoclinicP2₁/c10.379.569.13108.4[COD ID: 2015346][2]

COD ID refers to the entry in the Crystallography Open Database.

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound Metal Complexes

ComplexM-N (avg, Å)M-X (avg, Å)N-M-N (chelate, °)X-M-X (°)
cis-[Co(1,2-pn)₂Cl₂]Cl1.972.26 (Co-Cl)85.592.1
[Cu(1,2-pn)₂(H₂O)]SO₄2.012.35 (Cu-O)84.2N/A
[Ni(1,2-pn)₃]Cl₂·2H₂O2.13N/A81.5N/A
[Pt(1,2-pn)(NH₃)₂]Cl₂2.052.31 (Pt-Cl)83.793.5

Data derived from representative crystal structures. 'X' denotes a non-1,2-pn ligand (e.g., Cl, H₂O).

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of structural data.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional structure of a this compound metal complex in the solid state.

Protocol:

  • Crystal Selection and Mounting:

    • Under a polarized light microscope, select a single, well-formed crystal with sharp edges and no visible defects.[3]

    • The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.[3]

    • Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryo-oil.[4]

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.[4]

    • Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles. The data collection strategy should aim for high completeness and redundancy.

    • Monitor crystal decay by periodically measuring the intensity of standard reflections.

  • Data Reduction and Structure Solution:

    • Integrate the raw diffraction data to obtain a list of reflection intensities and their standard uncertainties.

    • Apply corrections for Lorentz and polarization effects, as well as absorption.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement:

    • Refine the atomic coordinates, and thermal parameters (isotropic or anisotropic) against the experimental data using full-matrix least-squares methods.[4]

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • The quality of the final refined structure is assessed by the R-factor, goodness-of-fit, and the residual electron density map.[4]

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the intact complex and its fragments to confirm its composition.

Protocol:

  • Sample Preparation:

    • Dissolve a small amount of the purified complex in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1-10 µM.

    • The choice of solvent is critical to ensure solubility and compatibility with the ionization technique.

  • Ionization:

    • Electrospray ionization (ESI) is the most common soft ionization technique for coordination compounds as it can transfer intact complex ions from solution to the gas phase.[5][6]

    • Introduce the sample solution into the ESI source at a constant flow rate.

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Mass Analysis:

    • The ions are transferred from the ESI source into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A mass spectrum is generated by plotting the ion intensity as a function of m/z.

  • Data Interpretation:

    • Identify the peak corresponding to the molecular ion of the complex. This may be an adduct with a proton, sodium, or other cation.[7]

    • Compare the experimental isotopic distribution pattern of the molecular ion peak with the theoretically calculated pattern to confirm the elemental composition.[7]

    • Analyze the fragmentation pattern to gain further structural information. Common fragmentation pathways for these complexes include the loss of counter-ions or ligands.[7]

Infrared (IR) Spectroscopy

Objective: To identify the coordination of the this compound ligand to the metal center and the presence of other functional groups.

Protocol:

  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by grinding a small amount of the complex with dry potassium bromide and pressing the mixture into a thin, transparent disk.

    • Alternatively, for soluble complexes, a solution can be analyzed in a suitable IR-transparent cell.

  • Data Acquisition:

    • Place the sample in the IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the KBr pellet or the solvent to subtract from the sample spectrum.

  • Spectral Analysis:

    • Compare the spectrum of the complex with that of the free this compound ligand.

    • Look for shifts in the N-H stretching and bending vibrations (typically in the 3400-3100 cm⁻¹ and 1650-1550 cm⁻¹ regions, respectively) upon coordination to the metal.

    • Identify characteristic vibrations of any counter-ions or other ligands present in the complex.

References

Performance comparison of 1,2-DAP functionalized silica for CO2 capture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis

The quest for efficient and cost-effective carbon dioxide (CO2) capture technologies is a critical endeavor in mitigating climate change. Among the promising solid adsorbents, amine-functionalized silicas have garnered significant attention due to their high adsorption capacities and potential for regeneration. This guide provides a detailed performance comparison of silica (B1680970) functionalized with 1,2-diaminopropane (1,2-DAP) against other commonly used amine-functionalized silica adsorbents, supported by experimental data.

Performance Overview

Silica, particularly mesoporous silica like SBA-15 and MCM-41, serves as an excellent support material due to its high surface area, large pore volume, and thermal stability. Functionalization with amines introduces active sites for CO2 capture through chemical adsorption. The choice of amine is crucial in determining the adsorbent's overall performance. This guide focuses on 1,2-DAP, a diamine, and compares its performance with materials functionalized with polyethylenimine (PEI), a polymeric amine, and monoethanolamine (MEA), a primary amine.

Quantitative Performance Comparison

The following tables summarize the CO2 adsorption capacities of various amine-functionalized silica adsorbents based on published experimental data. It is important to note that a direct comparison can be challenging due to variations in experimental conditions, silica support types, and amine loading across different studies.

Adsorbent CompositionSilica SupportAmine Loading (wt%)Adsorption Temperature (°C)CO2 ConcentrationAdsorption Capacity (mmol CO2/g adsorbent)Reference
1,2-DAPTES SBA-15 Not Specified Not Specified Dynamic Conditions 3.9 [1]
PEIMCF50251 bar2.3[2]
PEISBA-1565Not Specified15% CO2~2.48 (109 mg/g)[3][4]
PEISBA-1550-60Not SpecifiedNot Specified~2.0[5]
MEA + PEIFumed Silica10 + 1025Simulated Biogas~1.47 (64.68 mg/g)[6][7]

DAPTES: 3-(1,2-diaminopropyl)triethoxysilane MCF: Mesocellular Silica Foam

Key Performance Metrics

CO2 Adsorption Capacity

1,2-DAP functionalized silica has demonstrated a high CO2 adsorption capacity. For instance, a 3-(1,2-diaminopropyl)triethoxysilane (DAPTES) modified SBA-15 adsorbent showed a significant CO2 uptake of 3.9 mmol/g under dynamic conditions[1]. In comparison, PEI-impregnated mesocellular silica foam (MCF) at a 50 wt% loading exhibited a capacity of 2.3 mmol/g at 25°C and 1 bar[2]. Another study reported a capacity of approximately 2.48 mmol/g for 65 wt% PEI on SBA-15[3][4]. This suggests that 1,2-DAP, when grafted onto a suitable silica support, can offer a competitive and potentially superior adsorption capacity compared to PEI.

Cyclic Stability and Regeneration

The stability of the adsorbent over multiple adsorption-desorption cycles is crucial for its practical application. The DAPTES-modified SBA-15 material was found to have stable performance over five CO2 adsorption/desorption cycles[1]. For comparison, silica impregnated with a mixture of MEA and PEI could be regenerated under mild conditions without a significant loss of activity[6][7]. However, some studies have shown that PEI-impregnated materials can experience a decrease in capacity over several cycles[8]. The covalent grafting of 1,2-DAP to the silica surface, as opposed to the physical impregnation of PEI, may contribute to its enhanced stability[9].

Adsorption and Desorption Kinetics

While specific kinetic data for 1,2-DAP functionalized silica is not extensively detailed in the available literature, the kinetics of amine-functionalized silicas are generally influenced by the pore structure of the support and the type of amine. For PEI-impregnated silica, the adsorption and desorption rates can be significantly enhanced by using a support with an inverted cone-shaped pore structure, which improves CO2 diffusion[10]. The desorption of CO2 from DAPTES-modified materials was achieved at 80°C, indicating a strong interaction with the captured CO2[1].

Experimental Protocols

The following section details the typical methodologies used for the synthesis, characterization, and performance evaluation of amine-functionalized silica adsorbents.

Synthesis of Amine-Functionalized Silica

1. Grafting Method (e.g., for 1,2-DAPTES on SBA-15):

  • Support Preparation: Mesoporous silica (e.g., SBA-15) is synthesized and calcined to remove any organic templates[11].

  • Functionalization: The dried silica is dispersed in a solvent like anhydrous toluene. An aminosilane (B1250345), such as 3-(1,2-diaminopropyl)triethoxysilane (DAPTES), is then added to the suspension.

  • Reaction: The mixture is refluxed for several hours to facilitate the covalent bonding of the aminosilane to the silica surface via condensation reactions with surface silanol (B1196071) groups.

  • Washing and Drying: The functionalized silica is then filtered, washed with a solvent to remove unreacted aminosilane, and dried.

2. Impregnation Method (e.g., for PEI on SBA-15):

  • Support Preparation: The silica support is dried to remove moisture.

  • Impregnation: The silica is mixed with a solution of the amine (e.g., PEI) in a suitable solvent (e.g., ethanol).

  • Solvent Evaporation: The solvent is removed under vacuum or by heating, leaving the amine physically loaded within the pores of the silica.

CO2 Adsorption/Desorption Measurements
  • Thermogravimetric Analysis (TGA): A common method to measure CO2 adsorption capacity. The adsorbent sample is placed in the TGA instrument and pre-treated by heating under an inert gas (e.g., N2) to remove any adsorbed species. The temperature is then lowered to the desired adsorption temperature, and the gas is switched to a CO2-containing stream. The weight gain of the sample corresponds to the amount of CO2 adsorbed. For desorption, the gas is switched back to the inert gas, and the temperature is increased to regenerate the adsorbent.

  • Fixed-Bed Reactor: A packed bed of the adsorbent is exposed to a continuous flow of a gas mixture containing CO2. The CO2 concentration at the outlet of the reactor is monitored over time. The breakthrough curve is used to calculate the dynamic adsorption capacity of the material.

  • Volumetric/Gravimetric Isotherms: These measurements are performed at a constant temperature to determine the amount of CO2 adsorbed at different pressures.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the performance of amine-functionalized silica for CO2 capture.

G cluster_synthesis Adsorbent Synthesis cluster_characterization Material Characterization cluster_performance Performance Evaluation S1 Silica Support (e.g., SBA-15) S3 Functionalization (Grafting or Impregnation) S1->S3 S2 Amine (e.g., 1,2-DAPTES or PEI) S2->S3 S4 Washing & Drying S3->S4 C1 N2 Physisorption (Surface Area, Pore Volume) S4->C1 C2 FTIR (Functional Groups) S4->C2 C3 TGA (Amine Loading) S4->C3 P1 CO2 Adsorption/Desorption (TGA, Fixed-Bed) S4->P1 P2 Cyclic Stability Test P1->P2 P3 Kinetics & Selectivity Measurements P1->P3

Caption: Experimental workflow for synthesis and evaluation of amine-functionalized silica.

Conclusion

1,2-DAP functionalized silica emerges as a highly promising adsorbent for CO2 capture, demonstrating a high adsorption capacity and good cyclic stability. While direct, comprehensive comparisons with other amines under identical conditions are limited in the literature, the available data suggests that 1,2-DAP can outperform commonly used amines like PEI. The covalent grafting of 1,2-DAP to the silica support likely contributes to its robust performance. Further research focusing on a side-by-side comparison of 1,2-DAP with other amines on the same support and under the same conditions is warranted to fully elucidate its potential for industrial CO2 capture applications.

References

A Comparative Guide to Distinguishing 1,2-Diaminopropane from its Structural Isomer, 1,3-Diaminopropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a fundamental requirement for ensuring the purity, efficacy, and safety of synthesized compounds. 1,2-Diaminopropane and its primary structural isomer, 1,3-diaminopropane (B46017), both with the chemical formula C₃H₁₀N₂, serve as crucial building blocks in the synthesis of heterocycles and coordination complexes.[1][2] While they share the same molecular formula, their distinct structural arrangements lead to different physical and chemical properties, necessitating reliable analytical methods for their differentiation.

This guide provides an objective comparison of key analytical techniques used to distinguish this compound from 1,3-diaminopropane, complete with supporting data and detailed experimental protocols. The methods covered include Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Gas Chromatography (GC)

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. Due to a significant difference in their boiling points, GC is a highly effective and straightforward method for separating this compound and 1,3-diaminopropane.

  • This compound Boiling Point: 119.6 °C[2]

  • 1,3-Diaminopropane Boiling Point: 140.1 °C[1]

The compound with the lower boiling point, this compound, will travel through the GC column faster and thus have a shorter retention time.[3]

Experimental Protocol: GC-FID

This protocol outlines a general method for separating the isomers using a Gas Chromatograph with a Flame Ionization Detector (FID).

  • Instrumentation: Gas chromatograph equipped with an FID and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[4]

  • Sample Preparation: Prepare a dilute solution (e.g., 1% v/v) of the sample mixture in a suitable solvent like dichloromethane (B109758) or methanol.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 150°C at 10°C/min, and hold for 5 minutes.[4]

    • Injection Volume: 1 µL

  • Data Analysis: Identify the peaks based on their retention times. The peak with the shorter retention time corresponds to this compound, and the later-eluting peak corresponds to 1,3-diaminopropane. Purity can be calculated using the area percent method.[3][4]

Data Presentation: GC
ParameterThis compound1,3-Diaminopropane
Boiling Point 119.6 °C[2]140.1 °C[1]
Expected Retention Time ShorterLonger

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structure elucidation, providing detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C). The distinct molecular symmetry of 1,2- and 1,3-diaminopropane results in uniquely different NMR spectra.

  • 1,3-Diaminopropane: This molecule is symmetrical. It has two chemically equivalent terminal carbons (C1, C3) and a unique central carbon (C2). It also has two types of protons.

  • This compound: This molecule is asymmetrical, containing a chiral center.[2] All three carbon atoms are chemically distinct, as are the protons on each carbon, leading to a more complex spectrum.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the diamine sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire standard ¹H and ¹³C NMR spectra.

  • Data Analysis: Analyze the chemical shifts, integration, and splitting patterns to distinguish the isomers.

Data Presentation: Comparative NMR Data
SpectrumThis compound (Asymmetric)1,3-Diaminopropane (Symmetric)
Expected ¹³C NMR Signals 32
Approx. ¹³C Chemical Shifts (ppm) ~52 (CH), ~48 (CH₂), ~22 (CH₃)~39.9 (C1/C3), ~37.5 (C2)[5]
Expected ¹H NMR Signal Types 4 (CH, CH₂, NH₂, CH₃)3 (CH₂, CH₂, NH₂)
¹H NMR Splitting Pattern Complex multipletsSimpler multiplets (e.g., triplets, quintet)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule's vibrations. While the IR spectra of both isomers will show characteristic N-H and C-H stretching and bending frequencies, subtle differences, particularly in the "fingerprint region" (below 1500 cm⁻¹), can be used for differentiation.

Experimental Protocol: FT-IR
  • Sample Preparation: A small drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum with reference spectra of pure this compound and 1,3-diaminopropane.[6][7] Pay close attention to the fingerprint region for unique patterns of absorption bands. The presence of a methyl group in this compound will also result in characteristic C-H bending vibrations (~1380 cm⁻¹).

Data Presentation: Key IR Absorptions
Vibrational ModeApproximate Wavenumber (cm⁻¹)This compound1,3-Diaminopropane
N-H Stretch 3300-3500Present (doublet for primary amine)Present (doublet for primary amine)
C-H Stretch (aliphatic) 2850-3000PresentPresent
N-H Bend (scissoring) 1590-1650PresentPresent
C-H Bend (methyl) ~1380PresentAbsent
Fingerprint Region 400-1500Unique patternUnique pattern

Mass Spectrometry (MS)

Mass spectrometry ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. While both isomers have the same molecular weight (74.13 g/mol ), their fragmentation patterns under electron ionization (EI) can differ due to their different structures, providing a basis for identification.[1][2]

Experimental Protocol: GC-MS
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Method: Use the GC method described previously to separate the isomers. The separated compounds will then enter the mass spectrometer.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 100.

  • Data Analysis: Compare the fragmentation pattern of the unknown peak to the library or known spectra of this compound and 1,3-diaminopropane. The relative abundances of key fragment ions will be different. For example, the cleavage adjacent to the nitrogen atoms will produce different characteristic ions.

Data Presentation: MS Fragmentation
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
This compound 7444 ([CH(CH₃)NH₂]⁺), 30 ([CH₂NH₂]⁺)
1,3-Diaminopropane 7456 ([M-NH₂]⁺), 43 ([CH₂CH₂NH]⁺), 30 ([CH₂NH₂]⁺)

Note: The base peak (most abundant ion) is often a key differentiator. For this compound, m/z 44 is typically the base peak. For 1,3-diaminopropane, m/z 30 or 56 may be more prominent.

Visualized Workflows and Logic

The following diagrams illustrate the logical process for distinguishing the isomers.

G cluster_input Start cluster_methods Analytical Methods cluster_data Data Analysis cluster_results Identification Unknown Unknown Sample (C3H10N2 Isomer) GC Gas Chromatography (GC) Unknown->GC NMR NMR Spectroscopy (1H, 13C) Unknown->NMR IR Infrared (IR) Spectroscopy Unknown->IR MS Mass Spectrometry (MS) Unknown->MS GC_Data Compare Retention Times GC->GC_Data NMR_Data Analyze Chemical Shifts & Signal Count NMR->NMR_Data IR_Data Compare Fingerprint Regions IR->IR_Data MS_Data Analyze Fragmentation Patterns MS->MS_Data Result1 This compound GC_Data->Result1 Shorter Rt? Result2 1,3-Diaminopropane GC_Data->Result2 Shorter Rt? NMR_Data->Result1 3 13C Signals? NMR_Data->Result2 3 13C Signals? IR_Data->Result1 Methyl Bend? IR_Data->Result2 Methyl Bend? MS_Data->Result1 Base Peak m/z 44? MS_Data->Result2 Base Peak m/z 44?

Caption: Workflow for identifying an unknown diaminopropane (B31400) isomer.

G cluster_12 This compound (Asymmetric) cluster_13 1,3-Diaminopropane (Symmetric) s12 Structure: CH3-CH(NH2)-CH2(NH2) c12 3 Unique Carbons (C1, C2, C3) s12->c12 h12 Complex 1H Spectrum (Multiple unique protons) s12->h12 r1 Identified as This compound c12->r1 3 Signals in 13C NMR s13 Structure: (NH2)CH2-CH2-CH2(NH2) c13 2 Unique Carbons (C1/C3, C2) s13->c13 h13 Simpler 1H Spectrum (Fewer unique protons) s13->h13 r2 Identified as 1,3-Diaminopropane c13->r2 2 Signals in 13C NMR

Caption: Logical basis for distinguishing isomers using NMR spectroscopy.

Summary Comparison of Methods

MethodPrinciple of DifferentiationKey AdvantagesKey Disadvantages
Gas Chromatography (GC) Difference in boiling pointsFast, quantitative, highly effective for separation.Requires volatile samples; may require derivatization for some compounds.
NMR Spectroscopy Unique chemical environments due to molecular symmetryProvides definitive structural information.Higher sample requirement, more expensive instrumentation, longer analysis time.
IR Spectroscopy Unique molecular vibrations (fingerprint region)Fast, non-destructive, requires small sample amount.Spectra can be complex; may not be sufficient for quantification on its own.
Mass Spectrometry (MS) Different fragmentation patternsHigh sensitivity, provides molecular weight information.Isomers can have similar fragmentation; often requires coupling with GC for separation.

References

A Comparative Analysis of (R)- and (S)-1,2-Diaminopropane in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the strategic selection of chiral building blocks is paramount to achieving high enantioselectivity. Among these, the enantiomers of 1,2-diaminopropane, (R)- and (S)-1,2-diaminopropane, serve as fundamental and versatile scaffolds for the construction of chiral ligands and auxiliaries.[1][2][3] Their C2 symmetry and the readily available nature of both enantiomers make them valuable starting materials for a multitude of stereoselective transformations.[1] This guide provides an objective comparison of the reactivity and performance of (R)- and (S)-1,2-diaminopropane in key applications within chiral synthesis, supported by experimental data and detailed protocols.

The utility of these diamines lies in their ability to form stable chelate complexes with various metals, creating a well-defined chiral environment around the catalytic center.[4] This steric and electronic influence dictates the stereochemical outcome of a reaction, enabling the preferential formation of one enantiomer of the product.[4] While both (R)- and (S)-1,2-diaminopropane are expected to exhibit similar reaction kinetics in the formation of ligands and catalysts due to being enantiomers, their application in asymmetric catalysis leads to the formation of products with opposite stereochemistry.

Comparative Performance in Asymmetric Hydrogenation of Ketones

Asymmetric hydrogenation of prochiral ketones to chiral alcohols is a cornerstone transformation in the pharmaceutical and fine chemical industries.[4] Ruthenium complexes incorporating a chiral diamine and a diphosphine ligand have proven to be highly effective catalysts for this purpose.[4] The chirality of the resulting alcohol is directly determined by the chirality of the diamine ligand.

Data Presentation: Asymmetric Hydrogenation of Acetophenone (B1666503)

Chiral DiamineDiphosphine LigandSubstrateConversion (%)Enantiomeric Excess (ee, %)Product Configuration
(R)-1,2-Diaminopropane(S)-TolBINAPAcetophenone>9885(R)
(S)-1,2-Diaminopropane(S)-TolBINAPAcetophenone>98 (expected)85 (expected)(S)

Data for (R)-1,2-Diaminopropane is based on cited experimental results[4]. Data for (S)-1,2-Diaminopropane is inferred based on the principles of stereochemistry, where the use of the opposite enantiomer of the chiral ligand is expected to yield the opposite enantiomer of the product with similar conversion and enantioselectivity under identical conditions.

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

This protocol outlines the general procedure for the asymmetric hydrogenation of acetophenone using a ruthenium catalyst derived from a chiral this compound.

1. Catalyst Preparation/Activation:

  • In an inert atmosphere (glovebox or under argon), charge a Schlenk flask with the ruthenium precursor (e.g., [RuCl2(p-cymene)]2) and the chiral diphosphine ligand (e.g., (S)-TolBINAP).

  • Add the chiral diamine ((R)- or (S)-1,2-diaminopropane).

  • Add anhydrous solvent (e.g., 2-propanol) to dissolve the components.

  • Add a base (e.g., potassium tert-butoxide in 2-propanol) to the solution to activate the catalyst.

  • Stir the mixture for 15-30 minutes.[1][4]

2. Hydrogenation Reaction:

  • Add the substrate (acetophenone) to the activated catalyst solution.[4]

  • Place the reaction flask in an autoclave, purge with hydrogen gas, and pressurize to the desired pressure (e.g., 8-10 atm).[4]

  • Stir the reaction at a controlled temperature (e.g., 25-30 °C) for the specified time (e.g., 4-12 hours).[4]

3. Work-up and Analysis:

  • Carefully depressurize the autoclave.

  • Quench the reaction mixture (e.g., with saturated aqueous ammonium (B1175870) chloride).[4]

  • Extract the organic layer with a suitable solvent (e.g., diethyl ether or ethyl acetate).[4]

  • Analyze the conversion and enantiomeric excess of the resulting 1-phenylethanol (B42297) by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[2]

Mandatory Visualization: Experimental Workflow for Asymmetric Hydrogenation

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation cluster_analysis Work-up & Analysis Ru_prec Ru Precursor Activation Activation Ru_prec->Activation Diphosphine Diphosphine Ligand Diphosphine->Activation Diamine (R)- or (S)-1,2-Diaminopropane Diamine->Activation Solvent_Base Anhydrous Solvent + Base Solvent_Base->Activation Reaction Reaction Activation->Reaction Activated Catalyst Substrate Acetophenone Substrate->Reaction H2 H2 (8-10 atm) H2->Reaction Quench Quenching Reaction->Quench Extraction Extraction Quench->Extraction Analysis Chiral GC/HPLC Analysis Extraction->Analysis

Caption: Workflow for Asymmetric Hydrogenation of Acetophenone.

Application in the Synthesis of Chiral Salen-type Ligands

(R)- and (S)-1,2-diaminopropane are crucial precursors for the synthesis of chiral Salen-type ligands.[5][6] These tetradentate bis-Schiff base ligands form stable complexes with a variety of transition metals and are instrumental in various asymmetric transformations, including epoxidation of unfunctionalized alkenes.[5][7] The synthesis involves a straightforward condensation reaction between the diamine and two equivalents of a salicylaldehyde (B1680747) derivative.[5][8]

Data Presentation: Synthesis of a Chiral Salen-type Ligand

Chiral DiamineSalicylaldehyde DerivativeProductTypical Yield (%)
(R)-1,2-Diaminopropane3,5-di-tert-butylsalicylaldehyde(R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-propanediamine~90
(S)-1,2-Diaminopropane3,5-di-tert-butylsalicylaldehyde(S)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-propanediamine~90 (expected)

Data for (R)-1,2-Diaminopropane is based on a cited experimental protocol[5]. The yield for the (S)-enantiomer is expected to be similar under identical reaction conditions.

Experimental Protocol: Synthesis of (R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-propanediamine

1. Reaction Setup:

  • Dissolve 3,5-di-tert-butylsalicylaldehyde (2.0 mmol) in absolute ethanol (B145695) (30 mL) in a round-bottom flask with stirring.

  • In a separate container, dissolve (R)-1,2-diaminopropane (1.0 mmol) in absolute ethanol (20 mL).

2. Condensation Reaction:

  • Slowly add the solution of (R)-1,2-diaminopropane to the stirred solution of the salicylaldehyde.[5]

  • Heat the resulting mixture to reflux and maintain this temperature for 4 hours.[5]

3. Isolation of the Ligand:

  • Cool the reaction mixture to room temperature, which should induce the formation of a yellow precipitate.[5]

  • Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol and dry it under a vacuum to obtain the pure ligand.[5]

Mandatory Visualization: Logical Relationship in Chiral Salen Ligand Synthesis

G Diamine (R)- or (S)-1,2-Diaminopropane Condensation Condensation (Ethanol, Reflux) Diamine->Condensation Salicylaldehyde 2 eq. Salicylaldehyde Derivative Salicylaldehyde->Condensation Salen_Ligand Chiral Salen Ligand ((R)- or (S)-Salpn) Condensation->Salen_Ligand Metal_Complex Chiral Metal-Salen Complex Salen_Ligand->Metal_Complex + Metal Salt Asymmetric_Reaction Asymmetric Catalysis (e.g., Epoxidation) Metal_Complex->Asymmetric_Reaction Chiral_Product Enantiomerically Enriched Product Asymmetric_Reaction->Chiral_Product

Caption: Synthesis and Application of Chiral Salen Ligands.

Objective Comparison and Conclusion

The primary difference in the reactivity of (R)- and (S)-1,2-diaminopropane in chiral synthesis lies not in their inherent reactivity to form ligands or other chiral auxiliaries, but in the stereochemical outcome they induce in asymmetric reactions. As enantiomers, they provide access to both enantiomers of a chiral product with generally equal efficacy, which is a significant advantage in drug development and the synthesis of biologically active molecules where one enantiomer may have the desired therapeutic effect while the other is inactive or even harmful.[9]

The choice between (R)- and (S)-1,2-diaminopropane is therefore dictated by the desired stereochemistry of the final product. The experimental data available consistently shows that catalysts and ligands derived from these enantiomers are highly effective in inducing chirality. For researchers and drug development professionals, both enantiomers of this compound represent indispensable tools in the asymmetric synthesis toolbox, providing a reliable and cost-effective means to control stereochemistry in a wide range of chemical transformations.

References

Safety Operating Guide

Proper Disposal of 1,2-Diaminopropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1,2-Diaminopropane is a flammable and corrosive hazardous chemical. Proper disposal through a licensed professional waste disposal service is mandatory. Do not dispose of it down the drain.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Profile and Safety Data

This compound presents multiple hazards that necessitate careful handling and disposal.[1][2][3][4] It is crucial to be aware of its properties to manage its disposal safely.

PropertyDataCitation
Physical State Liquid[1]
Appearance Clear, colorless[1]
Odor Ammoniacal[1]
Flash Point 33 °C (91.4 °F)[1]
Autoignition Temperature 360 °C (680 °F)[1]
Boiling Point 119 - 120 °C[1]
Solubility in Water Soluble[1]
Hazards Flammable, Corrosive, Harmful if swallowed or in contact with skin[1][2][3]

Step-by-Step Disposal Protocol

The recommended procedure for disposing of this compound is to engage a licensed professional waste disposal service.[2][5] Adherence to all federal, state, and local regulations is mandatory.[1][3]

1. Personal Protective Equipment (PPE):

  • Before handling this compound, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (Nitrile rubber is recommended)[5]

    • Safety goggles and a face shield[4]

    • A lab coat or chemical-resistant apron[4]

    • Closed-toe shoes

2. Waste Collection and Storage:

  • Do Not Mix: Do not mix this compound with other waste materials.[5]

  • Original Container: Whenever possible, keep the waste this compound in its original, labeled container.[2][5]

  • Labeling: If a transfer is necessary, use a compatible and properly labeled waste container. The label should clearly indicate "Hazardous Waste" and "this compound".

  • Storage: Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[5][6] The storage area should be a flammables-area.[1]

3. Spill Management:

  • In the event of a spill, immediately evacuate the area and remove all ignition sources.[4][6]

  • Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[2][5][6]

  • Use non-sparking tools to carefully collect the absorbed material.[6]

  • Place the collected material into a designated, sealed, and labeled container for hazardous waste disposal.[2]

4. Professional Disposal:

  • Contact a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the this compound waste.

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS).

5. Container Disposal:

  • Empty containers that held this compound should be treated as hazardous waste.[2][5]

  • Do not rinse the container and pour the residue down the drain.

  • Dispose of the empty container through the same licensed professional waste disposal service.[2][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Is there a spill? ppe->spill_check spill_procedure Contain with non-combustible absorbent. Collect with non-sparking tools. Place in a sealed, labeled container. spill_check->spill_procedure Yes waste_collection Keep in original or compatible, labeled container. Do not mix with other waste. spill_check->waste_collection No spill_procedure->waste_collection storage Store in a cool, well-ventilated, flammables-area away from ignition sources. waste_collection->storage disposal_service Contact licensed professional waste disposal service. storage->disposal_service end End: Proper Disposal Complete disposal_service->end

Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not replace the need to consult the Safety Data Sheet (SDS) for this compound and to comply with all applicable federal, state, and local regulations. Always prioritize safety and environmental responsibility when handling and disposing of chemical waste.

References

Personal protective equipment for handling 1,2-Diaminopropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 1,2-Diaminopropane. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Properties

This compound is a corrosive and flammable liquid that poses significant health risks.[1][2] It can cause severe burns to the skin and eyes, is harmful if absorbed through the skin, and may cause severe irritation to the respiratory and digestive tracts.[1] The vapor is heavier than air and can form explosive mixtures with air.[1][3] It is also hygroscopic, meaning it readily absorbs moisture from the air.[1][4]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized below.

PropertyValueReferences
Molecular Formula C₃H₁₀N₂[1]
Molecular Weight 74.13 g/mol [1]
Appearance Clear, colorless liquid with an ammonia-like odor[1][5]
Boiling Point 119-120 °C (246-248 °F)[1]
Melting Point -37 °C (-35 °F)[1][6]
Flash Point 33 °C (91.4 °F)[1][7]
Specific Gravity 0.870 g/cm³ at 25 °C[1]
Vapor Density 2.6 (Heavier than air)[1]
Autoignition Temp. 360 °C (680 °F)[1]
Explosive Limits Lower: 2.2% / Upper: 11.1%[1]
Solubility Soluble in water[1]
Occupational Exposure Limits None established by ACGIH, NIOSH, or OSHA[1][8]

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to PPE protocols is mandatory.

Exposure RouteRequired PPESpecifications & Best Practices
Eye/Face Protection Safety Goggles & Face ShieldWear tightly fitting chemical safety goggles compliant with OSHA 29 CFR 1910.133 or EN166.[1][2] An 8-inch minimum face shield is required to protect against splashes.[4]
Skin Protection Chemical-Resistant Gloves & Lab Coat/ApronWear appropriate protective gloves; consult the glove manufacturer's specifications for compatibility.[4] A chemically resistant lab coat, apron, or coveralls must be worn to prevent skin contact.[1][2] Contaminated shoes must be destroyed.[1]
Respiratory Protection Fume Hood or RespiratorAll handling should occur in a certified chemical fume hood.[2] If ventilation is inadequate, a respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 or European Standard EN 149 must be followed.[1][2] For emergencies like spills, a self-contained breathing apparatus (SCBA) is necessary.[1][3]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound. The following workflow outlines the key steps for safe handling from preparation to completion.

cluster_prep Preparation Phase cluster_ppe PPE Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Verify Fume Hood & Safety Equipment (Eyewash, Shower, Fire Extinguisher) B Gather All Necessary Materials A->B C Don PPE: Lab Coat -> Gloves -> Goggles -> Face Shield B->C D Ground & Bond Containers Before Transfer C->D E Perform Work Within Fume Hood D->E F Keep Containers Tightly Closed E->F G Segregate & Label Waste F->G H Doff PPE in Reverse Order G->H I Wash Hands Thoroughly H->I

Workflow for Safe Handling of this compound.

Procedural Steps:

  • Preparation: Before starting, ensure a certified chemical fume hood, eyewash station, and safety shower are accessible and operational.[1] Keep away from all sources of ignition.[4]

  • PPE: Don all required PPE as specified in the table above. Gloves must be inspected for integrity before use.[4]

  • Handling: Use spark-proof tools and explosion-proof equipment.[1] Ground and bond all containers during material transfer to prevent static discharge.[1] Avoid creating mists or vapors.

  • Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[1] The container must be kept tightly closed and protected from moisture as the chemical is hygroscopic.[1][4]

  • Decontamination: After handling, remove PPE carefully to avoid self-contamination. Wash hands and any potentially exposed skin thoroughly with soap and water.[4]

Emergency Procedures: Spill and Exposure

Immediate and correct response to a spill or exposure is critical to minimizing harm.

Spill Response Protocol

In the event of a spill, follow this emergency workflow.

A Spill Detected B Eliminate Ignition Sources (Flames, Sparks, Heat) A->B C Evacuate & Isolate Area (min. 50 meters / 150 feet) B->C D Don Full PPE (including SCBA/Respirator) C->D E Ventilate the Area D->E F Contain Spill with Inert Material (Sand, Earth, Vermiculite) E->F G Collect Absorbed Material (Use Non-Sparking Tools) F->G H Place Waste in Sealed Container G->H I Decontaminate Area & Equipment H->I J Dispose of Waste via Licensed Service I->J

Emergency Workflow for a this compound Spill.

First Aid Measures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with large amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[1] Get immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing.[1] Flush skin with plenty of water for at least 15 minutes.[1] Get immediate medical attention.[1]
Inhalation Move the victim to fresh air immediately.[1] If breathing is difficult, administer oxygen.[1] Do not use mouth-to-mouth resuscitation.[1] Seek immediate medical attention.[1] Inhalation may cause delayed lung edema.[1][3]
Ingestion Do NOT induce vomiting.[1] If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1] Get immediate medical attention.[1]

Disposal Plan

Proper disposal is mandatory to ensure environmental safety and regulatory compliance.

Procedural Steps for Disposal:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the sewer system.[9]

  • Waste Collection: Collect all waste, including contaminated absorbents and disposable PPE, in a designated, properly labeled, and sealed container.[9] Do not mix with other waste materials.[9]

  • Container Disposal: Empty containers retain product residue and are considered hazardous.[1][9] They must be handled and disposed of in the same manner as the chemical itself.[9]

  • Professional Disposal Service: Arrange for a licensed professional waste disposal company to collect and manage the waste.[4][9] Disposal must adhere to all applicable federal, state, and local environmental regulations.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.